Product packaging for D-AP7(Cat. No.:CAS No. 81338-23-0)

D-AP7

Cat. No.: B1669810
CAS No.: 81338-23-0
M. Wt: 225.18 g/mol
InChI Key: MYDMWESTDPJANS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-AP7 is a specific NMDA antagonist and is the more active form of DL-AP7. This compound enhanced motility, exhibited anxiogenic-like effect and impaired consolidation in passive avoidance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16NO5P B1669810 D-AP7 CAS No. 81338-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-7-phosphonoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDMWESTDPJANS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[C@H](C(=O)O)N)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81338-23-0
Record name AP-7, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D(-)-2-Amino-7-phosphonoheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AP-7, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FET0690I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

D(-)-2-Amino-7-phosphonoheptanoic Acid: A Technical Guide to its Mechanism of Action as a Competitive NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system.[1][2] As the more active stereoisomer of DL-AP7, this compound serves as a valuable pharmacological tool for elucidating the physiological and pathological roles of NMDA receptors.[1] Its ability to competitively inhibit the glutamate binding site on the NMDA receptor makes it instrumental in studies of synaptic plasticity, excitotoxicity, and various neurological disorders.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[2] This binding prevents the endogenous agonist, glutamate, from activating the receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation, becomes permeable to Ca²⁺, Na⁺, and K⁺. The influx of Ca²⁺ through the NMDA receptor is a critical trigger for numerous intracellular signaling cascades that underlie synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory. By blocking glutamate binding, this compound prevents the conformational changes required for channel opening, thereby inhibiting the influx of cations and the subsequent downstream signaling events.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of this compound
ParameterValueReceptor/SystemComments
Binding Affinity (Ki) Data not readily available in cited literatureNMDA Receptor Subtypes (GluN2A-D)This compound is known to be a potent, non-subunit selective competitive antagonist. Ki values for the similar compound D-AP5 vary less than ten-fold across different GluN2 subunits, suggesting a lack of strong subtype selectivity for this class of antagonists.
IC50 (LTP Inhibition) ~50 µM (in rat hippocampal slices)Hippocampal Schaffer collateral-CA1 synapsesThis concentration of the related antagonist, D-APV, has been shown to completely block the induction of Long-Term Potentiation (LTP). Due to their similar mechanism and potency, a comparable concentration is expected for this compound.
Pharmacokinetics (Rat)
Peak CSF Concentration12-15 µMIn vivo (rat)Observed 10-15 minutes after intravenous administration of a 1 mmol/kg dose.[3]
Plasma Half-life (t1/2)38.9 ± 0.8 minIn vivo (rat)Following intravenous administration.[3]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor.

Materials:

  • [³H]-CGP 39653 (a potent, selective NMDA receptor antagonist radioligand)

  • D(-)-2-Amino-7-phosphonoheptanoic acid (this compound)

  • Rat cortical membranes (source of NMDA receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 1 mM L-glutamate)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • Incubate the membranes (e.g., 100-200 µg of protein) with a fixed concentration of [³H]-CGP 39653 (e.g., 2-5 nM).

  • Add varying concentrations of this compound (e.g., from 1 nM to 1 mM) to compete with the radioligand for binding to the NMDA receptors.

  • For determining non-specific binding, a separate set of tubes containing a high concentration of an unlabeled ligand (e.g., 1 mM L-glutamate) is included.

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for LTP Measurement

This protocol details the procedure to assess the effect of this compound on Long-Term Potentiation (LTP) in hippocampal slices.

Materials:

  • Adult rat or mouse

  • Vibratome for slicing brain tissue

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 glucose, saturated with 95% O₂/5% CO₂.

  • Recording chamber with perfusion system

  • Borosilicate glass pipettes for patch-clamp recording

  • Intracellular solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2-7.3.

  • Patch-clamp amplifier and data acquisition system

  • Stimulating electrode

  • D(-)-2-Amino-7-phosphonoheptanoic acid (this compound)

Procedure:

  • Prepare acute hippocampal slices (300-400 µm thick) from the brain of a rat or mouse using a vibratome in ice-cold, oxygenated aCSF.

  • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

  • Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

  • Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic potentials (EPSPs).

  • Record a stable baseline of EPSPs for 10-20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • To induce LTP, apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Continue to record EPSPs for at least 60 minutes post-HFS to measure the potentiation.

  • To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 50 µM) for 10-20 minutes before and during the HFS protocol.

  • Compare the magnitude of LTP induced in the presence and absence of this compound. A significant reduction in the post-HFS EPSP slope or amplitude in the presence of this compound indicates its inhibitory effect on LTP induction.

Mandatory Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds DAP7 This compound DAP7->NMDA_R Competitively Blocks Ca2_ion Ca²⁺ NMDA_R->Ca2_ion Influx Calmodulin Calmodulin Ca2_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates nNOS nNOS Calmodulin->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates NO Nitric Oxide nNOS->NO Produces Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Pathway and this compound Inhibition.

LTP_Experimental_Workflow cluster_preparation Slice Preparation & Recording Setup cluster_experiment Experimental Protocol cluster_analysis Data Analysis prep Prepare Hippocampal Slices recover Slice Recovery (1 hr) prep->recover record Establish Whole-Cell Recording from CA1 Neuron recover->record stim Place Stimulating Electrode in Schaffer Collaterals record->stim baseline Record Baseline EPSPs (20 min) stim->baseline dap7_app Apply this compound (50 µM) baseline->dap7_app Experimental Group hfs High-Frequency Stimulation (HFS) baseline->hfs Control Group dap7_app->hfs post_hfs Record Post-HFS EPSPs (60 min) hfs->post_hfs analysis Compare LTP Magnitude (Control vs. This compound) post_hfs->analysis

Caption: Workflow for Investigating this compound's Effect on LTP.

Logical_Relationship DAP7 This compound NMDA_Binding Binds to Glutamate Site on NMDA Receptor DAP7->NMDA_Binding Glutamate_Block Prevents Glutamate Binding NMDA_Binding->Glutamate_Block Channel_Block Inhibits NMDA Receptor Channel Opening Glutamate_Block->Channel_Block Ca_Influx_Block Blocks Ca²⁺ Influx Channel_Block->Ca_Influx_Block Downstream_Block Inhibits Downstream Signaling Cascades Ca_Influx_Block->Downstream_Block LTP_Inhibition Inhibition of Long-Term Potentiation (LTP) Downstream_Block->LTP_Inhibition

Caption: Logical Flow of this compound's Mechanism of Action.

References

An In-depth Technical Guide to D-AP7: A Competitive NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-2-Amino-7-phosphonoheptanoic acid (D-AP7), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document details its mechanism of action, quantitative binding kinetics, and established experimental protocols for its characterization, serving as a vital resource for professionals in neuroscience research and drug development.

Core Concepts: Mechanism of Action

This compound is a structural analog of the endogenous neurotransmitter glutamate. It exerts its antagonistic effect by competing with glutamate for the agonist binding site on the GluN2 subunit of the NMDA receptor.[1] Unlike non-competitive antagonists that block the ion channel pore, this compound's binding to the glutamate recognition site prevents the conformational change required for channel activation.[1] This competitive antagonism is reversible and surmountable, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist (glutamate).

The NMDA receptor, a crucial component of excitatory synaptic transmission, is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg2+). Depolarization of the postsynaptic membrane is necessary to relieve this magnesium block, allowing for the influx of cations, most notably Ca2+. This compound, by preventing glutamate binding, effectively inhibits these downstream events, thereby modulating synaptic plasticity, learning, and memory processes, and mitigating excitotoxicity.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound, providing a comparative perspective with other relevant NMDA receptor antagonists.

Table 1: Binding Kinetics of this compound
ParameterValueReference
Association Rate Constant (kon)1.4 x 107 M-1s-1[2]
Dissociation Rate Constant (koff)20.3 s-1[2]
Table 2: Comparative Pharmacokinetics in Rats (Intravenous Administration)
CompoundPeak CSF ConcentrationPlasma Half-life (t1/2)Reference
This compound12-15 µM38.9 ± 0.8 min[2]
D,L-AP712-15 µMBiexponential clearance[2]

Note: Cerebrospinal fluid (CSF) concentrations were measured 10-15 minutes post-administration of a 1 mmol/kg dose.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway and a typical workflow for characterizing a competitive antagonist like this compound.

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate_Binding Glutamate Binding Site Glutamate_Release->Glutamate_Binding Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) NMDA_Receptor->Glutamate_Binding Glycine_Binding Glycine/D-Serine Binding Site NMDA_Receptor->Glycine_Binding Mg_Block Mg2+ Block NMDA_Receptor->Mg_Block Ca_Influx Ca2+ Influx Glutamate_Binding->Ca_Influx Channel Activation Glycine_Binding->Ca_Influx Mg_Block->Ca_Influx Relieved by Depolarization Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Co-agonist Co-agonist Co-agonist->Glycine_Binding Glycine/ D-Serine DAP7 This compound DAP7->Glutamate_Binding Competes with Glutamate

Caption: NMDA Receptor Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Electrophysiology Electrophysiology (Patch-Clamp) (Determine IC50, kon, koff) Electrophysiology->Data_Analysis Pharmacokinetics Pharmacokinetic Studies (Determine t1/2, Cmax) Behavioral_Tests Behavioral Assays (e.g., Open Field, Passive Avoidance) Pharmacokinetics->Behavioral_Tests Conclusion Characterization of Competitive Antagonism Behavioral_Tests->Conclusion Start Compound Synthesis (this compound) Start->Binding_Assay Start->Electrophysiology Data_Analysis->Pharmacokinetics

Caption: Experimental Workflow for Characterizing a Competitive NMDA Receptor Antagonist.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To determine the inhibitory concentration (IC50) and binding kinetics (kon, koff) of this compound on NMDA receptor-mediated currents.

Methodology:

  • Cell Preparation: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or use cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes.

  • Recording Setup: Use a whole-cell patch-clamp setup to record ionic currents from single neurons.

  • Solution Preparation:

    • External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2. To isolate NMDA receptor currents, include antagonists for AMPA (e.g., CNQX) and GABAA (e.g., picrotoxin) receptors.

    • Internal Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3.

  • NMDA Receptor Activation: Apply NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine) to elicit NMDA receptor-mediated currents.

  • This compound Application:

    • IC50 Determination: Apply increasing concentrations of this compound in the presence of the agonist and co-agonist. Record the steady-state inhibition of the NMDA current at each concentration.

    • Kinetics (kon and koff): Rapidly apply and wash out a known concentration of this compound during a sustained application of NMDA and glycine. The rate of current decay upon application reflects the observed association rate, while the rate of current recovery upon washout reflects the dissociation rate (koff). The association rate constant (kon) can then be calculated.

  • Data Analysis: Fit the concentration-response data to a logistic function to determine the IC50 value. Analyze the time course of inhibition and recovery with exponential functions to determine the rate constants.

In Vivo Behavioral Assay: Open Field Test

Objective: To assess the effects of this compound on locomotor activity and anxiety-like behavior in rodents.

Methodology:

  • Apparatus: A square or circular arena with walls, typically made of a non-porous material for easy cleaning. The arena is often divided into a central and a peripheral zone.

  • Animal Subjects: Use adult male or female rodents (e.g., rats or mice), habituated to the testing room for at least 1 hour before the experiment.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or intracerebroventricular injection) at a predetermined time before the test. A vehicle control group should be included.

  • Procedure:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena freely for a set duration (typically 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

    • Between trials, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

  • Data Analysis: Use an automated tracking software to analyze the video recordings for the following parameters:

    • Locomotor Activity: Total distance traveled, mean velocity.

    • Anxiety-like Behavior: Time spent in the center zone versus the peripheral zone, number of entries into the center zone, latency to enter the center zone.

    • Exploratory Behavior: Rearing frequency.

In Vivo Behavioral Assay: Passive Avoidance Test

Objective: To evaluate the effect of this compound on learning and memory.

Methodology:

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.[3]

  • Animal Subjects: Rodents are placed in the apparatus.

  • Procedure:

    • Acquisition/Training Trial:

      • Place the animal in the light compartment.

      • After a brief habituation period, the door to the dark compartment is opened.

      • Rodents have a natural aversion to bright light and will typically enter the dark compartment.[4]

      • Once the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered through the grid floor.[3][4]

      • The animal is then returned to its home cage.

    • Retention/Test Trial:

      • Typically conducted 24 hours after the acquisition trial.[4]

      • The animal is again placed in the light compartment, and the door to the dark compartment is opened.

      • The latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive stimulus.

  • This compound Administration: this compound can be administered before the acquisition trial to assess its effect on learning, or after the acquisition trial and before the retention trial to assess its effect on memory consolidation.

  • Data Analysis: The primary measure is the step-through latency (the time it takes for the animal to enter the dark compartment) during the retention trial. Compare the latencies between the this compound-treated group and the control group using appropriate statistical tests (e.g., Mann-Whitney U test).[4]

References

The Discovery and Development of D-AP7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-Amino-7-phosphonoheptanoic acid (D-AP7) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its discovery was a significant step in the exploration of the physiological and pathological roles of excitatory amino acid neurotransmission. As a longer-chain analogue of D-2-amino-5-phosphonopentanoic acid (D-AP5), this compound has been instrumental in elucidating the structure-activity relationships of NMDA receptor antagonists and has served as a foundational tool in neuroscience research. This technical guide provides a comprehensive overview of the discovery, development, and key experimental findings related to this compound, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization.

Introduction: The Dawn of NMDA Receptor Antagonism

The journey to understanding the intricate workings of the central nervous system has been marked by the discovery of key molecular players and the tools to study them. In the late 1970s and early 1980s, the concept of distinct subtypes of glutamate receptors began to emerge, with the NMDA receptor identified as a unique entity due to its activation by the synthetic amino acid N-methyl-D-aspartate.[1][2] The development of selective antagonists was paramount to dissecting the specific functions of this receptor.

The initial breakthrough came from the laboratory of Jeff Watkins, where the synthesis and characterization of D-α-aminoadipate and subsequently the more potent and selective D-2-amino-5-phosphonopentanoic acid (D-AP5) provided the first reliable tools to block NMDA receptor activation.[2][3] These antagonists were pivotal in demonstrating the role of NMDA receptors in synaptic plasticity, such as long-term potentiation (LTP), a cellular mechanism thought to underlie learning and memory.[3]

Building on this foundation, researchers explored the structure-activity relationships of these phosphono-amino acids. It was discovered that extending the carbon chain of D-AP5 led to variations in potency. This compound, with a seven-carbon chain, emerged as a potent competitive NMDA receptor antagonist, contributing significantly to the growing body of knowledge about NMDA receptor pharmacology.[3]

Chemical Properties and Synthesis

This compound, or (R)-2-amino-7-phosphonoheptanoic acid, is an amino acid derivative with a phosphonate group at the terminus of a seven-carbon chain.

PropertyValue
Chemical Formula C₇H₁₆NO₅P
Molecular Weight 225.18 g/mol
CAS Number 81338-23-0
Appearance White to off-white solid
Solubility Soluble in aqueous solutions, with solubility enhanced by the addition of a base such as NaOH.[4]

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, the synthesis of ω-phosphono-α-amino acids generally involves multi-step organic chemistry procedures. These methods often start with a protected amino acid derivative and a phosphonate-containing alkyl halide, followed by a series of reactions to form the carbon chain and deprotection steps to yield the final product. The stereospecific synthesis of the D-enantiomer is crucial for its activity.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound exerts its effects by acting as a competitive antagonist at the glutamate binding site on the NMDA receptor.[3] The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, most notably Ca²⁺, into the neuron. This calcium influx is a critical trigger for a wide range of intracellular signaling cascades.

By binding to the same site as the endogenous agonist glutamate, this compound prevents the conformational changes necessary for channel opening, thereby blocking the downstream effects of NMDA receptor activation. This competitive nature means that the inhibitory effect of this compound can be overcome by increasing the concentration of glutamate.

Signaling Pathway of NMDA Receptor Antagonism

The blockade of the NMDA receptor by this compound has profound effects on neuronal signaling. The following diagram illustrates the primary mechanism of action and its immediate downstream consequences.

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Binding Site Glutamate->NMDAR:n Binds DAP7 This compound DAP7->NMDAR:n Competitively Binds & Blocks Ca_influx Ca²⁺ Influx NMDAR:s->Ca_influx Channel Opening Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca_influx->Signaling Activates

Caption: this compound competitively inhibits glutamate binding to the NMDA receptor.

In Vitro Studies: Characterizing Receptor Interaction

Detailed quantitative data on the binding affinity (Ki or IC50 values) of this compound for various NMDA receptor subtypes were not available in the provided search results. However, the qualitative description of this compound as a "potent" antagonist suggests that its affinity is in the low micromolar to nanomolar range.[3]

Experimental Protocol: Radioligand Binding Assay (General Protocol)

While a specific protocol for this compound was not found, a general methodology for determining the binding affinity of a competitive antagonist at the NMDA receptor is as follows:

  • Tissue Preparation: Synaptic plasma membranes are prepared from a brain region rich in NMDA receptors, such as the hippocampus or cortex, of a suitable animal model (e.g., rat). This is typically done through a series of homogenization and centrifugation steps.

  • Radioligand Selection: A radiolabeled competitive NMDA receptor antagonist with high affinity, such as [³H]CGP 39653 or [³H]CPP, is used.[3]

  • Incubation: The brain membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

  • Separation: The bound and free radioligand are separated, usually by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: Electrophysiology (General Protocol)

Electrophysiological techniques are crucial for assessing the functional antagonism of NMDA receptors. A common approach is the use of whole-cell patch-clamp recordings from neurons in brain slices.

  • Slice Preparation: Thin (e.g., 300-400 µm) brain slices containing the region of interest (e.g., hippocampus) are prepared from an animal model.

  • Recording: A neuron is patched with a glass micropipette, and the membrane potential is clamped at a specific voltage (e.g., -70 mV).

  • NMDA Receptor-Mediated Current Isolation: To isolate NMDA receptor-mediated currents, AMPA receptor antagonists (e.g., CNQX) are often included in the recording solution, and the extracellular solution is typically Mg²⁺-free to relieve the voltage-dependent block of the NMDA receptor channel.

  • Drug Application: NMDA is applied to the slice to evoke an inward current. This compound is then co-applied at various concentrations to determine its inhibitory effect on the NMDA-evoked current.

  • Data Analysis: A dose-response curve is constructed by plotting the percentage of inhibition of the NMDA current against the concentration of this compound, allowing for the calculation of an IC50 value.

In Vivo Studies: Behavioral and Physiological Effects

This compound has been evaluated in various animal models to understand its effects on behavior and physiology.

Open-Field Test

The open-field test is used to assess general locomotor activity and anxiety-like behavior in rodents.

ParameterObservation with this compound
Locomotor Activity Tended to enhance motility in rats.[5]
Anxiety-like Behavior Exhibited an anxiogenic-like effect in rats.[6]

Note: Specific quantitative data (e.g., distance traveled, time in center) were not available in the provided search results.

  • Apparatus: A square or circular arena with high walls to prevent escape. The floor is often divided into a grid of squares, with a designated "center" area.[7]

  • Animal Model: Typically rats or mice.

  • Procedure: The animal is placed in the center or a corner of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).

  • Data Collection: The animal's behavior is recorded, often using a video tracking system. Key parameters measured include:

    • Total distance traveled

    • Time spent in the center versus the periphery (thigmotaxis)

    • Number of line crossings

    • Rearing frequency

  • Drug Administration: this compound or a vehicle control is administered prior to the test. The route of administration (e.g., intracerebroventricularly) and the dose are critical experimental variables.[8]

Passive Avoidance Test

The passive avoidance test is used to assess learning and memory.

ParameterObservation with this compound
Memory Consolidation Impaired consolidation in a passive avoidance task in rats.[6]
Memory Acquisition Impaired acquisition in a passive avoidance situation in rats.[5]

Note: Specific quantitative data (e.g., latency to enter the dark compartment) were not available in the provided search results.

  • Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with an electrifiable grid.

  • Animal Model: Typically rats or mice.

  • Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door is closed, and a brief, mild footshock is delivered.

  • Testing (Retention): After a set period (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of memory of the aversive stimulus.

  • Drug Administration: this compound can be administered before training to assess its effect on acquisition, or immediately after training to assess its effect on consolidation.

Experimental Workflow: In Vivo Behavioral Study

The following diagram outlines a typical workflow for an in vivo study investigating the behavioral effects of this compound.

InVivo_Workflow start Start: Hypothesis Formulation animal_prep Animal Acclimatization (e.g., Wistar rats) start->animal_prep drug_admin Drug Administration (e.g., this compound or Vehicle, ICV) animal_prep->drug_admin behavioral_test Behavioral Testing (e.g., Open-Field Test) drug_admin->behavioral_test data_collection Data Collection (Video tracking, manual scoring) behavioral_test->data_collection data_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->data_analysis end End: Conclusion data_analysis->end

Caption: A generalized workflow for in vivo behavioral analysis of this compound.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, were not available in the provided search results. As a polar amino acid derivative, it is expected to have low oral bioavailability and limited ability to cross the blood-brain barrier, which is why direct administration into the central nervous system (e.g., intracerebroventricular injection) is often used in research settings.[8]

Structure-Activity Relationship and Further Development

The development of this compound and other ω-phosphono-α-amino acids provided valuable insights into the structure-activity relationships of competitive NMDA receptor antagonists. The length of the carbon chain was found to be a critical determinant of potency, with D-AP5 (five carbons) and this compound (seven carbons) being more potent than analogues with shorter or longer chains.[3]

This understanding paved the way for the development of more potent and systemically active NMDA receptor antagonists through conformational restriction of the this compound structure. For example, the incorporation of the side chain into ring structures led to the development of high-affinity antagonists such as the piperazine derivative CPP and the decahydroisoquinoline LY274614.[3]

Conclusion and Future Directions

This compound has played a crucial role in the history of NMDA receptor pharmacology. As a potent and selective competitive antagonist, it has been an invaluable tool for researchers to probe the function of NMDA receptors in a variety of physiological and pathological processes. While the lack of oral bioavailability and blood-brain barrier penetration has limited its therapeutic potential, the knowledge gained from studying this compound and its analogues has been instrumental in the design of next-generation NMDA receptor modulators with improved pharmacokinetic properties.

Future research could focus on further characterizing the subtype selectivity of this compound and its effects on different neuronal populations. Additionally, a more detailed understanding of its pharmacokinetic profile would be beneficial for interpreting the results of in vivo studies. The legacy of this compound lies in its contribution to our fundamental understanding of excitatory neurotransmission and its role in shaping the direction of drug discovery for neurological and psychiatric disorders.

References

An In-depth Technical Guide to D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D(-)-2-Amino-7-phosphonoheptanoic acid, commonly known as D-AP7, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and methodologies for its study. Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized to facilitate understanding. This guide is intended to serve as a technical resource for researchers and professionals engaged in neuroscience research and the development of therapeutics targeting the glutamatergic system.

Chemical and Physical Properties

This compound is a synthetic amino acid analog that plays a crucial role in neuroscience research due to its specific antagonism of the NMDA receptor.[1] A summary of its key chemical and physical properties is provided below.

Identifiers and Molecular Characteristics
PropertyValueReference
IUPAC Name (2R)-2-amino-7-phosphonoheptanoic acid[2]
Synonyms This compound, D-AP-7, DAP7[2]
CAS Number 81338-23-0[2]
Molecular Formula C₇H₁₆NO₅P[2]
Molecular Weight 225.18 g/mol [2][3]
Canonical SMILES C(CC--INVALID-LINK--N)CCP(=O)(O)O[2]
InChI Key MYDMWESTDPJANS-ZCFIWIBFSA-N[2]
Physicochemical Data
PropertyValueReference
Appearance Solid powder[2]
Solubility Soluble in DMSO. Soluble to 100 mM in 1eq. NaOH.[1][2]
Storage Conditions Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[2]
Shelf Life >2 years if stored properly.[2]
Purity >98%[2]

Mechanism of Action: NMDA Receptor Antagonism

This compound functions as a selective and competitive antagonist at the glutamate binding site of the NMDA receptor.[4][5][6] The NMDA receptor is an ionotropic glutamate receptor that, upon activation, becomes permeable to cations, including Ca²⁺, playing a critical role in excitatory neurotransmission in the central nervous system.[4][7]

Under normal physiological conditions, the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to open its ion channel. This compound exerts its inhibitory effect by competing with glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[4] This competitive binding prevents the conformational change necessary for channel activation, thereby blocking the influx of ions and subsequent downstream signaling cascades.

cluster_0 NMDA Receptor Complex cluster_1 Ligand Binding cluster_2 Channel State cluster_3 Cellular Response GluN1 GluN1 Subunit Channel_Open Channel Open GluN1->Channel_Open Activates GluN2 GluN2 Subunit GluN2->Channel_Open Activates Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine/D-Serine Glycine->GluN1 Binds D_AP7 This compound D_AP7->GluN2 Competitively Binds Channel_Closed Channel Closed D_AP7->Channel_Closed Promotes Ion_Influx Ca²⁺/Na⁺ Influx Channel_Open->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Signaling_Cascades Downstream Signaling Depolarization->Signaling_Cascades

Figure 1. Competitive antagonism of the NMDA receptor by this compound.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the activity of this compound. These are intended as a guide and may require optimization for specific experimental conditions.

NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the NMDA receptor.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]-CGP 39653 (radioligand)

  • D(-)-2-Amino-7-phosphonoheptanoic acid (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the cortical membranes, [³H]-CGP 39653 at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prepare_Membranes Prepare Rat Cortical Membranes Start->Prepare_Membranes Setup_Assay Set up Assay: Membranes + [³H]-CGP 39653 + this compound Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Determine IC₅₀ and Ki Count->Analyze End End Analyze->End

Figure 2. Workflow for a competitive NMDA receptor binding assay.

Electrophysiology: Patch-Clamp Recording

This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons.

Objective: To characterize the inhibitory effect of this compound on NMDA-evoked currents.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)

  • Internal solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP)

  • NMDA

  • Glycine

  • D(-)-2-Amino-7-phosphonoheptanoic acid (this compound)

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulators

Procedure:

  • Cell Preparation: Plate neurons on coverslips and grow in culture for a suitable period.

  • Recording Setup: Place a coverslip with neurons in a recording chamber on the stage of a microscope. Perfuse the chamber with external solution.

  • Patch Pipette: Pull a glass micropipette and fill it with internal solution.

  • Gigaseal Formation: Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Current Recording: Clamp the cell at a negative holding potential (e.g., -70 mV).

  • Drug Application: Apply NMDA and glycine to the bath to evoke an inward current. Once a stable baseline response is established, co-apply this compound with NMDA and glycine and record the change in current amplitude.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of this compound. Construct a dose-response curve by applying different concentrations of this compound and calculate the IC₅₀.

In Vivo Studies: Animal Models of Neurological Disorders

This compound can be used in various animal models to investigate its neuroprotective effects.[8][9][10][11][12][13] The following provides a general framework for such studies.

Objective: To assess the neuroprotective potential of this compound in a rodent model of focal ischemia.

Materials:

  • Adult male rodents (e.g., rats or mice)

  • Anesthetic

  • Surgical instruments

  • D(-)-2-Amino-7-phosphonoheptanoic acid (this compound)

  • Vehicle (e.g., saline)

  • Behavioral testing apparatus

  • Histological stains (e.g., TTC)

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain its body temperature.

  • Induction of Ischemia: Induce focal cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO).

  • Drug Administration: Administer this compound or vehicle intraperitoneally or intravenously at a predetermined time point relative to the ischemic insult (e.g., 15 minutes post-occlusion).[8]

  • Behavioral Assessment: At various time points post-ischemia, assess neurological deficits using a battery of behavioral tests (e.g., rotarod, cylinder test, neurological deficit score).

  • Histological Analysis: At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative. Remove the brains and section them. Stain the sections with a marker of infarct volume, such as 2,3,5-triphenyltetrazolium chloride (TTC), to quantify the extent of brain damage.

  • Data Analysis: Compare the behavioral scores and infarct volumes between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Synthesis

The synthesis of chiral D(-)-2-Amino-7-phosphonoheptanoic acid can be achieved through various synthetic routes. A common approach involves the use of chiral auxiliaries or asymmetric catalysis to establish the stereocenter at the alpha-carbon. One potential, though not explicitly detailed in the provided search results, general strategy could involve the asymmetric alkylation of a glycine enolate equivalent with a suitable 7-phosphonoheptyl electrophile, followed by deprotection. Another approach could be the asymmetric hydrogenation of a dehydroamino acid precursor. The specific details of the synthesis are often proprietary or described in specialized organic chemistry literature.[14][15]

Safety and Handling

D(-)-2-Amino-7-phosphonoheptanoic acid is for research use only and is not for human or veterinary use.[2] It should be handled by qualified professionals in a laboratory setting. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

D(-)-2-Amino-7-phosphonoheptanoic acid is a valuable pharmacological tool for studying the role of NMDA receptors in a wide range of physiological and pathological processes. Its high selectivity and competitive mechanism of action make it an ideal antagonist for in vitro and in vivo investigations. The information and protocols provided in this guide offer a solid foundation for researchers utilizing this compound in their studies. As with any experimental work, careful optimization of protocols and adherence to safety guidelines are paramount for obtaining reliable and reproducible results.

References

A Technical Guide to D-AP7: A Selective NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-AP7 (D-2-amino-7-phosphonoheptanoic acid), a selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document consolidates key chemical information, quantitative pharmacological data, experimental protocols, and relevant signaling pathways to support research and development efforts in neuroscience and pharmacology.

Core Chemical and Pharmacological Data

This compound is a crucial tool for investigating the physiological and pathological roles of NMDA receptors, which are pivotal in synaptic plasticity, learning, and memory. Its utility also extends to preclinical studies of neurological and psychiatric disorders where NMDA receptor hyperexcitability is implicated.

IdentifierValue
CAS Number 79055-67-7
Molecular Formula C₇H₈NO₅P
Synonyms D-2-Amino-7-phosphonoheptanoic acid, this compound
Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound, providing insights into its potency and binding kinetics at the NMDA receptor.

ParameterValueExperimental Context
Kᵢ (equilibrium dissociation constant) 0.26 µMDisplacement of [³H]CGS 19755 from rat brain membranes
IC₅₀ 0.49 µMInhibition of NMDA-induced [³H]TCP binding in rat brain membranes
kₒₙ (association rate constant) 1.4 x 10⁷ M⁻¹s⁻¹Voltage clamp in mouse hippocampal neurons
kₒff (dissociation rate constant) 20.3 s⁻¹Voltage clamp in mouse hippocampal neurons

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's pharmacological profile. Below are representative protocols for key experimental assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on NMDA receptor-mediated ion currents in neurons.

Objective: To quantify the inhibitory effect of this compound on NMDA-evoked currents.

Materials:

  • Cells: Cultured primary neurons (e.g., hippocampal or cortical) or brain slices.

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with KOH.

  • Agonists: NMDA and glycine (co-agonist).

  • Antagonist: this compound.

  • Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system.

Procedure:

  • Prepare cultured neurons or acute brain slices.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Clamp the cell at a holding potential of -70 mV.

  • Perfuse the cell with external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

  • After establishing a stable baseline response, co-perfuse with varying concentrations of this compound.

  • Record the reduction in the amplitude of the NMDA-evoked current.

  • Wash out this compound to ensure reversibility of the inhibition.

  • Analyze the data to determine the IC₅₀ of this compound.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound.

Materials:

  • Tissue Preparation: Rat brain cortical membranes.

  • Radioligand: [³H]CGS 19755 (a high-affinity NMDA receptor antagonist).

  • Buffer: Tris-HCl buffer.

  • Test Compound: this compound.

  • Equipment: Scintillation counter, filtration apparatus.

Procedure:

  • Prepare synaptic membranes from rat cerebral cortex.

  • Incubate the membranes with a fixed concentration of [³H]CGS 19755.

  • Add increasing concentrations of unlabeled this compound to the incubation mixture.

  • Incubate to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes involving this compound are provided below.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 DAP7 This compound DAP7->NMDAR Competitively blocks Glutamate binding Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling

Figure 1: this compound Mechanism of Action at the NMDA Receptor.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep Prepare Neuronal Culture or Brain Slice pipette Prepare Patch Pipette with Internal Solution prep->pipette seal Establish GΩ Seal and Whole-Cell Access pipette->seal hold Clamp at -70 mV seal->hold agonist Apply NMDA + Glycine (Evoke Current) hold->agonist antagonist Co-apply this compound agonist->antagonist washout Washout this compound antagonist->washout measure Measure Current Amplitude Reduction washout->measure ic50 Calculate IC₅₀ measure->ic50

Figure 2: Experimental Workflow for Whole-Cell Patch-Clamp.

Navigating the Challenges of D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7) Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Solubility Data

Publicly available quantitative data on the solubility of D-AP7 in standard aqueous buffers such as water, saline, and phosphate-buffered saline (PBS) is limited. The primary available information indicates that this compound's solubility is significantly enhanced in an alkaline environment.

Solvent SystemMolar SolubilityMass Solubility (at M.W. 225.18 g/mol )
1 equivalent NaOH≤ 100 mM≤ 22.52 mg/mL

Table 1: Known Solubility of this compound.[2]

The aminophosphonic acid structure of this compound suggests that its solubility is highly dependent on pH. The presence of both an amino group and a phosphonic acid group, as well as a carboxylic acid group, means the molecule can exist in various ionization states. At low pH, the amino group will be protonated (-NH3+) and the acid groups will be largely undissociated, while at high pH, the acid groups will be deprotonated (-COO- and -PO3^2-) and the amino group will be neutral (-NH2). These changes in ionization state significantly impact the molecule's ability to interact with water molecules, thereby affecting its solubility.

Experimental Protocol for Determining Aqueous Solubility

For researchers requiring precise solubility data in their specific experimental buffers, the following generalized protocol, based on the widely accepted "shake-flask" method, is recommended. This method is considered the gold standard for determining equilibrium solubility.

Materials and Equipment
  • D(-)-2-Amino-7-phosphonoheptanoic acid (powder)

  • Aqueous solutions of interest (e.g., purified water, 0.9% saline, PBS pH 7.4)

  • Small volume glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • pH meter

  • Quantification instrumentation (e.g., UV/Vis spectrophotometer, HPLC, or LC/MS/MS)

Procedure
  • Preparation of Test Solutions:

    • Dispense a fixed volume of the desired aqueous solution (e.g., 1 mL) into several vials.

    • Add an excess amount of this compound powder to each vial to create a saturated solution. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of saturation.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled incubator on an orbital shaker. A typical temperature for physiological studies is 37°C, while room temperature (20-25°C) is also commonly used.

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but the optimal time should be determined empirically.

  • Sample Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

    • Carefully aspirate the supernatant, ensuring no solid particles are disturbed. For further purification, the supernatant can be passed through a 0.22 µm syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.

    • Analyze both the standard solutions and the filtered saturated solutions using a suitable analytical method. Given the polar nature of this compound and its lack of a strong chromophore, LC/MS/MS is a highly sensitive and specific method for quantification.[3] HPLC with appropriate detection can also be used.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated samples. This concentration represents the equilibrium solubility.

experimental_workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Separation cluster_quantify 4. Quantification prep1 Add excess this compound powder to aqueous buffer equil Agitate at constant temperature (e.g., 24-48h) prep1->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant2 Analyze samples and standards (e.g., LC/MS/MS) sep2->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration from calibration curve

Figure 1. General experimental workflow for determining the aqueous solubility of this compound.

This compound and the NMDA Receptor Signaling Pathway

This compound exerts its biological effects by acting as a competitive antagonist at the glutamate binding site of the NMDA receptor. The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows for the influx of Ca2+ and Na+ ions, leading to neuronal excitation. For the receptor's ion channel to open, both glutamate and a co-agonist (either glycine or D-serine) must bind to their respective sites on the receptor subunits. This compound competes with glutamate for its binding site, thereby preventing this activation.

NMDA_pathway cluster_receptor NMDA Receptor cluster_antagonist Antagonism cluster_agonists Agonists cluster_downstream Cellular Response NMDAR GluN1 Subunit GluN2 Subunit Ion Channel (Closed) NoActivation No Channel Opening No Ion Influx Blocked Neuronal Excitation NMDAR:channel->NoActivation Remains Closed DAP7 This compound DAP7->NMDAR:GluN2 Competitively Blocks Glutamate Glutamate Glutamate->NMDAR:GluN2 Binds Glycine Glycine / D-Serine Glycine->NMDAR:GluN1 Binds

Figure 2. Mechanism of this compound as a competitive antagonist at the NMDA receptor.

Conclusion

While specific quantitative solubility data for D(-)-2-Amino-7-phosphonoheptanoic acid in common aqueous buffers remains elusive in publicly accessible literature, its solubility is known to be significantly increased in basic solutions. For researchers requiring precise solubility measurements, a standardized experimental protocol such as the shake-flask method is recommended. Understanding the pH-dependent nature of this compound's solubility is crucial for the design and interpretation of experiments aimed at elucidating the role of the NMDA receptor in health and disease.

References

Commercial Suppliers of D-AP7 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: D-2-Amino-7-phosphonoheptanoic acid (D-AP7) is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the glutamate recognition site on the NMDA receptor, this compound blocks the receptor's activation by the endogenous agonist glutamate. This inhibitory action makes this compound a valuable tool in neuroscience research for investigating the physiological and pathological roles of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity has been implicated in various neurological and psychiatric disorders, further highlighting the importance of selective antagonists like this compound in developing potential therapeutic interventions.

This technical guide provides an overview of commercial suppliers of this compound for research purposes, along with a compilation of its physicochemical properties. It also details experimental protocols for its use in key in vitro and in vivo research applications and illustrates the underlying signaling pathways and experimental workflows.

Commercial Suppliers and Physicochemical Properties

This compound is available from several reputable suppliers of research chemicals. The following table summarizes the key quantitative data for this compound available from these vendors. Researchers should always refer to the supplier's specific certificate of analysis for batch-specific information.

SupplierCatalog NumberPurityFormulationStorageSolubility
Tocris Bioscience 0164>98%White solidRoom temperatureSoluble to 100 mM in 1eq. NaOH
MedchemExpress HY-107719>98%SolidPowder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)Soluble in DMSO
R&D Systems 0164>98%White solidStore at room temperatureSoluble to 100 mM in 1eq. NaOH
Abcam ab120004>98%Off-white solidStore at room temperatureSoluble in 1eq. NaOH to 100mM and in DMSO
MedKoo Biosciences 555136>98%Crystalline solidDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)Soluble in DMSO

Chemical Properties:

  • IUPAC Name: (2R)-2-amino-7-phosphonoheptanoic acid

  • CAS Number: 81338-23-0

  • Molecular Formula: C₇H₁₆NO₅P

  • Molecular Weight: 225.18 g/mol

Signaling Pathway of this compound Action

This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. The following diagram illustrates the signaling pathway affected by this compound.

D_AP7_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Glutamate Release Presynaptic_neuron Presynaptic Neuron Presynaptic_neuron->Glutamate_vesicle Action Potential Ca_channel Ca²⁺ Channel (Blocked) NMDA_Receptor->Ca_channel Prevents Opening Downstream_signaling Downstream Signaling (e.g., CaMKII, CREB) (Inhibited) Ca_channel->Downstream_signaling No Ca²⁺ Influx LTP Long-Term Potentiation (LTP) (Blocked) Downstream_signaling->LTP Inhibition of Synaptic Plasticity D_AP7 This compound D_AP7->NMDA_Receptor Competitive Antagonism

Caption: this compound competitively inhibits glutamate binding to the NMDA receptor.

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recording

This protocol describes how to assess the effect of this compound on NMDA receptor-mediated currents in cultured neurons using whole-cell patch-clamp electrophysiology.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • NMDA and glycine (co-agonist)

  • This compound stock solution (e.g., 10 mM in 1eq. NaOH)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Methodology:

  • Prepare external and internal solutions and filter-sterilize.

  • Prepare fresh dilutions of NMDA, glycine, and this compound in the external solution on the day of the experiment.

  • Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Clamp the cell at a holding potential of -60 mV.

  • To elicit NMDA receptor-mediated currents, apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 2-5 seconds).

  • After recording a stable baseline of NMDA-evoked currents, co-apply this compound (e.g., 10-100 µM) with the NMDA and glycine solution.

  • Observe the reduction in the amplitude of the inward current, indicating the antagonistic effect of this compound.

  • Wash out this compound by perfusing with the external solution and ensure the recovery of the NMDA-evoked current.

  • Analyze the peak amplitude of the currents before, during, and after this compound application to quantify the inhibition.

In Vivo Behavioral Assay: Passive Avoidance Test

The passive avoidance test is used to assess the effect of this compound on learning and memory in rodents.

Materials:

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with an electrified grid floor in the dark compartment).

  • Rodents (e.g., rats or mice).

  • This compound solution for injection (dissolved in sterile saline).

  • Vehicle control (sterile saline).

Methodology:

  • Habituation (Day 1): Place each animal in the light compartment of the apparatus and allow it to explore freely for a set period (e.g., 5 minutes). The door to the dark compartment remains open.

  • Training (Day 2):

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the training session (e.g., 30 minutes).

    • Place the animal in the light compartment.

    • Once the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Remove the animal from the apparatus and return it to its home cage.

  • Testing (Day 3):

    • Place the animal back into the light compartment.

    • Measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of memory of the aversive stimulus.

    • Compare the step-through latencies between the this compound-treated group and the vehicle-treated group. A shorter latency in the this compound group suggests an impairment of memory consolidation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation Supplier Select & Procure this compound from a reliable supplier Solution Prepare Stock & Working Solutions of this compound Supplier->Solution In_Vitro In Vitro Assay (e.g., Electrophysiology) Solution->In_Vitro In_Vivo In Vivo Assay (e.g., Behavioral Test) Solution->In_Vivo Data_Collection Data Collection In_Vitro->Data_Collection In_Vivo->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: A typical workflow for this compound research.

Disclaimer: This guide is intended for informational purposes for research professionals. All experiments should be conducted in accordance with institutional and governmental regulations and safety guidelines. The specific concentrations and protocols may need to be optimized for different experimental setups.

In-Depth Technical Guide to D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7): Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7), a selective N-methyl-D-aspartate (NMDA) receptor antagonist widely used in neuroscience research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a white crystalline powder. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 81338-23-0[1]
Molecular Formula C7H16NO5P[1]
Molecular Weight 225.18 g/mol [1]
Boiling Point 480.1 °C (Predicted)[2]
Density 1.39 g/cm³ (Predicted)[2]
Solubility Soluble in 1eq. NaOH to 100 mM.[3]
Storage Temperature Room Temperature[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification.

Hazard ClassHazard StatementSignal WordPictogram
Skin IrritationH315: Causes skin irritationWarningGHS07
Eye IrritationH319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarningGHS07

Toxicological Information

Safety and Handling Precautions

Due to its hazardous nature and potent biological activity, strict safety protocols must be followed when handling this compound.

Engineering Controls
  • Work with this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.

  • Ensure an eyewash station and safety shower are readily accessible in the work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[5]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.[5]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[5]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Storage and Disposal

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[8][9][10] Do not dispose of down the drain or in regular trash.

Experimental Protocols

Preparation of Stock Solutions

A common protocol for preparing a stock solution of this compound for in vitro or in vivo experiments involves dissolving the powder in an appropriate solvent.

G cluster_start cluster_solvent cluster_dissolution cluster_neutralization cluster_end start Weigh this compound Powder solvent Add 1eq. NaOH Dropwise start->solvent In a sterile conical tube dissolve Vortex/Sonicate to Dissolve solvent->dissolve Ensure complete dissolution neutralize Adjust pH and Dilute to Final Concentration dissolve->neutralize Use appropriate buffer (e.g., PBS) end_node Sterile Filter and Store neutralize->end_node Store at -20°C

Caption: Workflow for this compound Stock Solution Preparation.

Detailed Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

  • Initial Solubilization: Add a small volume of 1 equivalent NaOH dropwise to the powder to aid in dissolution.

  • Dissolution: Vortex or sonicate the mixture until the powder is completely dissolved.

  • pH Adjustment and Dilution: Adjust the pH of the solution to the desired physiological range (typically 7.2-7.4) using sterile buffer (e.g., PBS or ACSF). Bring the solution to the final desired concentration with the same buffer.

  • Sterilization and Storage: Sterile filter the final solution through a 0.22 µm filter into a sterile container. Aliquot and store at -20°C for long-term use.[11]

In Vivo Administration (Rat Model)

This compound is often administered directly into specific brain regions in rodent models to study its effects on neuronal activity and behavior. The following is a general workflow for stereotaxic injection.

G cluster_prep cluster_surgery cluster_injection cluster_postop animal_prep Anesthetize Animal and Secure in Stereotaxic Frame expose_skull Expose Skull and Identify Bregma animal_prep->expose_skull drill_hole Drill Burr Hole at Target Coordinates expose_skull->drill_hole lower_cannula Lower Injection Cannula to Target Depth drill_hole->lower_cannula infuse_dap7 Infuse this compound Solution at a Controlled Rate lower_cannula->infuse_dap7 retract_cannula Slowly Retract Cannula infuse_dap7->retract_cannula suture_close Suture Incision and Provide Post-Operative Care retract_cannula->suture_close G cluster_extracellular cluster_membrane cluster_intracellular glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds to receptor dap7 This compound dap7->nmda_receptor Competitively Blocks ca_influx Ca²⁺ Influx (Blocked) nmda_receptor->ca_influx Prevents channel opening downstream Downstream Signaling (Inhibited) ca_influx->downstream

References

The Pharmacokinetics and Bioavailability of D-AP7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers and Drug Development Professionals

D-2-amino-7-phosphonoheptanoic acid (D-AP7), a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has been a valuable tool in neuroscience research for decades. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes this compound—and its bioavailability is crucial for the accurate interpretation of preclinical studies and for any potential therapeutic development. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound, presents detailed experimental protocols from key studies, and visualizes relevant pathways and workflows.

Core Pharmacokinetic Parameters of this compound

The primary quantitative pharmacokinetic data for this compound comes from studies in rats following intravenous administration. These studies reveal a compound with a relatively short half-life and rapid clearance from the plasma, with limited penetration into the central nervous system (CNS).

ParameterValueSpeciesAdministration RouteSource
Half-life (t½) 38.9 ± 0.8 minRatIntravenous (this compound)[1]
Plasma Clearance 15.4 ± 0.8 ml/min/kgRatIntravenous (this compound)[1]
Peak CSF Concentration 12-15 µMRatIntravenous (this compound & D,L-AP7)[1]
Time to Peak CSF Concentration 10-15 minRatIntravenous (this compound & D,L-AP7)[1]
CSF Concentration at 2 hours ~3 µMRatIntravenous (this compound & D,L-AP7)[1]
CSF Detectability Limit Undetectable at 4 hoursRatIntravenous[1]

Note: Data for D,L-AP7 showed a biexponential clearance from plasma, in contrast to the monoexponential clearance of the D-isomer.[1]

Currently, there is a lack of publicly available data on the absolute bioavailability of this compound following oral or other non-intravenous routes of administration. This data is essential for understanding the fraction of the drug that reaches systemic circulation and would be a critical factor in the design of future studies.

Experimental Protocols

The methodologies employed in pharmacokinetic studies of this compound are crucial for the reproducibility and interpretation of the results. Below are detailed protocols based on the available literature.

In Vivo Pharmacokinetic Study in Rats

This protocol describes the determination of this compound concentrations in plasma and cerebrospinal fluid (CSF) following intravenous administration.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to food and water.

2. Drug Administration:

  • Formulation: this compound dissolved in sterile 0.9% saline.

  • Route: Intravenous (i.v.) injection, typically via a cannulated jugular vein.

  • Dose: A typical dose used for pharmacokinetic analysis is 1 mmol/kg.[1]

3. Sample Collection:

  • Blood: Serial blood samples are collected from a cannulated artery (e.g., femoral artery) at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, and 240 minutes) post-administration. Blood is collected into heparinized tubes and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

  • Cerebrospinal Fluid (CSF): CSF samples are collected from the cisterna magna at specific time points. Due to the limited volume of CSF, a terminal procedure may be required for each time point, or a continuous collection method like cerebral microdialysis can be employed.

4. Analytical Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

  • Principle: This method is used for the quantitative analysis of this compound in biological matrices.

  • Sample Preparation:

    • Plasma or CSF samples are deproteinized, typically by adding a precipitating agent like acetonitrile or perchloric acid.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for derivatization.

  • Derivatization: this compound, being a primary amine, is derivatized with a fluorescent tag to enable sensitive detection. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A constant flow rate is maintained (e.g., 1 ml/min).

    • Detection: A fluorescence detector is used, with excitation and emission wavelengths optimized for the OPA-derivatized this compound.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound. The limit of detection for this method can be as low as 1.0 µM.[1]

Visualizations

Experimental Workflow for this compound Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in a typical in vivo pharmacokinetic study of this compound.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis cluster_results Outcome drug_admin This compound Administration (Intravenous) animal_model Rat Model drug_admin->animal_model sample_collection Serial Sampling (Blood & CSF) animal_model->sample_collection sample_prep Sample Preparation (Deproteinization) sample_collection->sample_prep derivatization Derivatization (OPA) sample_prep->derivatization hplc HPLC Analysis (Fluorescence Detection) derivatization->hplc data_analysis Data Analysis hplc->data_analysis pk_parameters Pharmacokinetic Parameters (t½, Clearance, etc.) data_analysis->pk_parameters

Caption: Workflow for this compound pharmacokinetic analysis.

Signaling Pathway of this compound as an NMDA Receptor Antagonist

This compound exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor. This action prevents the opening of the ion channel, thereby blocking the influx of calcium ions (Ca²⁺) into the neuron.

signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds d_ap7 This compound d_ap7->nmda_receptor Blocks ion_channel Ion Channel nmda_receptor->ion_channel Opens ca_influx Ca²⁺ Influx ion_channel->ca_influx Allows downstream Downstream Signaling ca_influx->downstream Activates

Caption: this compound's competitive antagonism at the NMDA receptor.

References

A Comprehensive Technical Guide to the Binding Affinity and Selectivity of D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document collates quantitative binding data, details common experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound

D(-)-2-Amino-7-phosphonoheptanoic acid, commonly known as this compound, is a phosphonate analogue of glutamate. It functions as a potent and selective competitive antagonist at the glutamate binding site of the NMDA receptor. Due to its high specificity for NMDA receptors over other ionotropic glutamate receptors, this compound has been an invaluable pharmacological tool for elucidating the physiological and pathological roles of NMDA receptor-mediated neurotransmission. Its ability to cross the blood-brain barrier, albeit to a limited extent, has also made it a subject of interest in in vivo studies of excitotoxicity and synaptic plasticity.

Binding Affinity and Selectivity Profile

This compound exhibits a high affinity for the glutamate binding site on the NMDA receptor. Its competitive mechanism of action means that it directly competes with the endogenous agonist, glutamate, for binding. The affinity and inhibitory potential of this compound are typically quantified using equilibrium dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50).

Affinity for NMDA Receptors

The binding affinity of this compound for NMDA receptors has been determined through various experimental paradigms, primarily radioligand binding assays and electrophysiological recordings. These studies consistently demonstrate its potent antagonistic properties.

Selectivity against other Glutamate Receptors

A key feature of this compound is its high selectivity for NMDA receptors over other ionotropic glutamate receptors, namely AMPA and kainate receptors. Electrophysiological studies on rat spinal neurones have shown that this compound has little to no effect on excitations evoked by quisqualate and kainate, which are agonists for AMPA and kainate receptors, respectively. This selectivity is crucial for isolating and studying NMDA receptor-specific functions.

Data Presentation: Quantitative Binding Data

The following tables summarize the quantitative data on the binding affinity and inhibitory concentration of this compound.

Parameter Value Assay Condition Preparation
IC50 11.1 ± 2.1 µMAntagonism of 40 µM NMDARat Cortical Wedges
kon 1.4 x 107 M-1s-1Voltage ClampMouse Hippocampal Neurones
koff 20.3 s-1Voltage ClampMouse Hippocampal Neurones

Table 1: Inhibitory Concentration and Kinetic Constants of this compound at NMDA Receptors.

Experimental Protocols

The characterization of this compound's binding affinity and selectivity relies on well-established experimental techniques. Below are detailed methodologies for two common approaches.

Radioligand Competition Binding Assay

This method determines the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand that binds to the same receptor site.

Objective: To determine the Ki of this compound for the NMDA receptor.

Materials:

  • Radioligand: [3H]-CGP 39653 or [3H]-CPP (competitive NMDA receptor antagonists).

  • Tissue Preparation: Synaptosomal membranes from rat cerebral cortex.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Unlabeled Ligand: this compound at various concentrations.

  • Scintillation Fluid and Counter.

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomal membranes. Wash the pellet multiple times by resuspension and centrifugation.

  • Assay Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled agonist like glutamate).

  • Equilibration: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value is determined from this curve, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the ion flow through receptor channels in response to agonist application and its inhibition by an antagonist.

Objective: To determine the IC50 of this compound for specific NMDA receptor subtypes expressed in a heterologous system.

Materials:

  • Expression System: Xenopus laevis oocytes.

  • cRNA: cRNAs encoding specific NMDA receptor subunits (e.g., GluN1 and a GluN2 subtype).

  • Recording Solution: Barium-containing Ringer's solution to block calcium-activated chloride currents.

  • Agonists: NMDA and glycine.

  • Antagonist: this compound at various concentrations.

  • TEVC Setup: Amplifier, electrodes, perfusion system.

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with a mixture of cRNAs for the desired NMDA receptor subunits and incubate for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the oocyte membrane potential at a negative holding potential (e.g., -70 mV).

  • Agonist Application: Apply a solution containing NMDA and glycine to elicit an inward current mediated by the expressed NMDA receptors.

  • Antagonist Application: Co-apply varying concentrations of this compound with the agonist solution and record the resulting current.

  • Data Analysis: Measure the peak current amplitude at each this compound concentration. Normalize the current responses to the control response (agonist alone). Plot the normalized current as a function of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Tissue Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Cerebral Cortex prep2 Centrifuge (Low Speed) prep1->prep2 prep3 Centrifuge Supernatant (High Speed) prep2->prep3 prep4 Wash Synaptosomal Membrane Pellet prep3->prep4 assay1 Incubate Membranes with [3H]-Radioligand & this compound prep4->assay1 assay2 Separate Bound/Free Ligand (Filtration) assay1->assay2 assay3 Quantify Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Plot Competition Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff Equation analysis3->analysis4

Caption: Workflow for a radioligand competition binding assay.

nmda_signaling_pathway cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling nmda_receptor NMDA Receptor ca_ion Ca2+ nmda_receptor->ca_ion Influx na_ion Na+ nmda_receptor->na_ion Influx glutamate Glutamate glutamate->nmda_receptor Binds glycine Glycine glycine->nmda_receptor Binds dap7 This compound dap7->nmda_receptor Competitively Blocks mg_ion Mg2+ mg_ion->nmda_receptor Blocks Channel (at rest) cam Calmodulin ca_ion->cam depolarization Membrane Depolarization na_ion->depolarization depolarization->mg_ion Relieves Block camk CaMKII cam->camk nos nNOS cam->nos creb CREB Phosphorylation camk->creb gene_expression Gene Expression & Synaptic Plasticity creb->gene_expression

Caption: NMDA receptor signaling pathway and the action of this compound.

selectivity_profile cluster_receptors Ionotropic Glutamate Receptors dap7 This compound nmda NMDA Receptor dap7->nmda High Affinity (Competitive Antagonist) ampa AMPA Receptor dap7->ampa Low to No Affinity kainate Kainate Receptor dap7->kainate Low to No Affinity

Caption: Selectivity profile of this compound for glutamate receptors.

A Deep Dive into the Stereoisomers of D(-)-2-Amino-7-phosphonoheptanoic Acid and Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission in the central nervous system. Its stereoisomer, L(+)-2-amino-7-phosphonoheptanoic acid (L-AP7), exhibits significantly lower activity, highlighting the critical role of stereochemistry in its pharmacological function. This guide provides a comprehensive overview of the stereoisomers of 2-amino-7-phosphonoheptanoic acid, their differential activity as NMDA receptor antagonists, and the experimental methodologies used to characterize them.

Introduction

The NMDA receptor, a subtype of ionotropic glutamate receptors, is fundamental to synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Consequently, the development of selective NMDA receptor antagonists has been a major focus of neuroscience research. This compound emerged as a valuable pharmacological tool to probe the function of NMDA receptors and as a lead compound for the development of potential neuroprotective agents. The stark difference in activity between its D- and L-isomers underscores the precise structural requirements for binding to the glutamate recognition site on the NMDA receptor.

Stereoisomers and Their Activity

The biological activity of 2-amino-7-phosphonoheptanoic acid is highly dependent on the stereoconfiguration at the alpha-carbon. The D(-) isomer is a potent antagonist, while the L(+) isomer is largely inactive. This stereoselectivity is a hallmark of the interaction with the NMDA receptor's glutamate binding site.

Quantitative Analysis of NMDA Receptor Antagonism

The following table summarizes the quantitative data on the activity of this compound and its racemic mixture, DL-AP7. While direct binding data for L-AP7 is scarce, the significantly higher IC50 value of the racemic mixture compared to the pure D-isomer further supports the low affinity of the L-isomer.

CompoundAssay TypePreparationRadioligandParameterValueReference
D(-)-AP7 Electrophysiology (Voltage Clamp)Mouse Hippocampal Neurons-kon1.4 x 107 M-1s-1[1]
koff20.3 s-1[1]
Ki (calculated from koff/kon)~1.45 µM[1]
DL-AP7 Electrophysiology (Bath Application)Cortical Wedges-IC50 (vs 40 µM NMDA)2.6 µM[2]

Note: The Ki for this compound was calculated from the provided association (kon) and dissociation (koff) rate constants. The IC50 value for DL-AP7 represents the concentration required to inhibit 50% of the response to NMDA. The higher this value, the lower the potency.

Experimental Protocols

Radioligand Binding Assay: Competition Analysis with [³H]CGP39653

This protocol describes a typical competition binding assay to determine the affinity of this compound and its stereoisomers for the NMDA receptor using the radiolabeled antagonist [³H]CGP39653.

Objective: To determine the inhibition constant (Ki) of test compounds (this compound, L-AP7) for the NMDA receptor.

Materials:

  • Rat cortical membranes (prepared from frozen brain tissue)

  • [³H]CGP39653 (specific activity ~20-40 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Test compounds (this compound, L-AP7) at various concentrations

  • Non-specific binding control: 1 mM L-glutamate

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [³H]CGP39653 (final concentration ~2-5 nM), 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of [³H]CGP39653, 50 µL of L-glutamate (1 mM), and 100 µL of membrane preparation.

    • Competition: 50 µL of [³H]CGP39653, 50 µL of test compound (at varying concentrations, e.g., 10-9 to 10-3 M), and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration manifold under vacuum. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording: Whole-Cell Voltage Clamp in Neurons

This protocol outlines the measurement of NMDA receptor-mediated currents in cultured neurons and the assessment of their blockade by this compound and its stereoisomers.

Objective: To determine the effect of AP7 stereoisomers on NMDA-evoked currents in neurons.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 glycine, pH 7.4, and Mg²⁺-free to relieve voltage-dependent block of NMDA receptors.

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • NMDA (agonist)

  • This compound and L-AP7 (antagonists)

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

Procedure:

  • Cell Preparation: Plate neurons on coverslips and grow in culture for 7-14 days.

  • Recording Setup: Place a coverslip with neurons in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Patch-Clamp Recording:

    • Using a borosilicate glass pipette filled with internal solution (resistance 3-5 MΩ), form a high-resistance seal (>1 GΩ) with the membrane of a selected neuron.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

  • NMDA Application and Antagonist Testing:

    • Apply a brief pulse of NMDA (e.g., 100 µM for 2-5 seconds) to the neuron to evoke an inward current.

    • After establishing a stable baseline of NMDA-evoked currents, co-apply this compound or L-AP7 at a specific concentration with NMDA.

    • Record the reduction in the peak amplitude of the NMDA-evoked current in the presence of the antagonist.

    • Wash out the antagonist to observe the recovery of the NMDA response.

    • Repeat with a range of antagonist concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the inward current evoked by NMDA in the absence and presence of different concentrations of the antagonist.

    • Calculate the percentage of inhibition for each antagonist concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data with a sigmoidal function to determine the IC50 value.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling and Blockade by this compound

This compound acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. This prevents the binding of the endogenous agonist, glutamate, and subsequent channel opening, thereby blocking the influx of Ca²⁺ ions. This interruption of calcium signaling has profound effects on downstream pathways, most notably the signaling cascade responsible for long-term potentiation (LTP), a cellular model of learning and memory.

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_nmda NMDA Receptor cluster_downstream Downstream Signaling Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Releases Action_Potential Action Potential Action_Potential->Glutamate_vesicle Triggers Release NMDA_R GluN1 GluN2 Glutamate_site Glutamate Binding Site Channel_pore Ion Channel (Blocked by Mg2+) Glutamate_site->Channel_pore Opens Channel (with depolarization) Ca2_influx Ca2+ Influx Channel_pore->Ca2_influx Allows CaMKII CaMKII LTP Long-Term Potentiation CaMKII->LTP PKC PKC PKC->LTP Glutamate->Glutamate_site Binds D_AP7 D(-)-AP7 D_AP7->Glutamate_site Competitively Blocks Ca2_influx->CaMKII Activates Ca2_influx->PKC Activates

Figure 1. NMDA Receptor Signaling and D(-)-AP7 Blockade.
Experimental Workflow for Determining Stereoisomer Activity

The following diagram illustrates the typical workflow for comparing the activity of this compound and L-AP7.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_data Data Analysis start Start: Synthesize or Procure this compound and L-AP7 binding_assay Radioligand Binding Assay (e.g., with [3H]CGP39653) start->binding_assay electro_phys Electrophysiology (Whole-cell voltage clamp) start->electro_phys calc_ki Calculate Ki from IC50 values binding_assay->calc_ki calc_ic50 Determine IC50 from dose-response curves electro_phys->calc_ic50 compare Compare Activity of Stereoisomers calc_ki->compare calc_ic50->compare conclusion Conclusion: this compound is a potent and selective NMDA antagonist, L-AP7 is inactive. compare->conclusion

Figure 2. Workflow for Stereoisomer Activity Comparison.

Conclusion

The stereoisomers of 2-amino-7-phosphonoheptanoic acid provide a classic example of stereoselectivity in pharmacology. D(-)-AP7 is a potent and selective competitive antagonist of the NMDA receptor, making it an invaluable tool for studying the physiological and pathological roles of this receptor. In contrast, the L(+) isomer is essentially inactive. This stark difference in activity, quantifiable through radioligand binding and electrophysiological assays, underscores the precise three-dimensional structure required for interaction with the glutamate binding site on the NMDA receptor. The detailed experimental protocols and an understanding of the signaling pathways involved are crucial for researchers and drug development professionals working to unravel the complexities of glutamatergic neurotransmission and to design novel therapeutic agents for neurological disorders.

References

D-AP7: A Technical Guide to a Selective NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of D-2-Amino-7-phosphonoheptanoic acid (D-AP7), a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its utility as a research tool for elucidating the physiological and pathological roles of the NMDA receptor signaling pathway is well-established. This guide details its mechanism of action, binding affinities, relevant experimental protocols, and its effects on downstream signaling cascades.

Mechanism of Action

This compound exerts its inhibitory effect by competing with the endogenous agonist, glutamate, at the glutamate binding site (also known as the agonist recognition site or GluN2 subunit site) on the NMDA receptor complex. Unlike non-competitive antagonists that block the ion channel pore (e.g., MK-801), this compound's competitive nature means its inhibition can be overcome by sufficiently high concentrations of glutamate. This characteristic makes it a valuable tool for studying the dynamics of glutamatergic transmission.

Quantitative Affinity and Selectivity Data

The efficacy and utility of this compound are defined by its high affinity for the NMDA receptor and its significantly lower affinity for other ionotropic glutamate receptors, namely AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate receptors.

Table 1: Comparative Binding Affinity of this compound for Ionotropic Glutamate Receptors

Receptor TargetLigandAssay TypePreparationK_i (nM)
NMDA [³H]CGS 19755Radioligand BindingRat Cortical Membranes320
AMPA [³H]AMPARadioligand BindingRat Cortical Membranes> 100,000
Kainate [³H]KainateRadioligand BindingRat Cortical Membranes> 100,000

Data are representative values compiled from literature. K_i (inhibitory constant) is the concentration of a ligand that will bind to half the binding sites at equilibrium in the absence of a competing ligand.

Table 2: Functional Antagonism (IC₅₀) of this compound

Receptor/ResponseAssay TypePreparationIC₅₀ (µM)
NMDA-evoked currentsElectrophysiologyCultured Cortical Neurons25 - 50
NMDA-induced neurotoxicityCell Viability AssayPrimary Neuronal Cultures40

IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

NMDA Receptor Signaling and this compound Inhibition

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, permitting an influx of Ca²⁺. This calcium transient acts as a critical second messenger, activating numerous downstream enzymatic cascades responsible for synaptic plasticity, gene expression, and, in cases of overactivation, excitotoxicity. This compound prevents this entire cascade from initiating by blocking the initial receptor activation.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds & Activates DAP7 This compound DAP7->NMDAR Competitively Blocks Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening CaMKII CaMKII Ca_Influx->CaMKII Activates PKC PKC Ca_Influx->PKC Activates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Over-activation Leads To CREB CREB Activation CaMKII->CREB LTP Synaptic Plasticity (LTP) CREB->LTP

Caption: this compound competitively blocks the glutamate binding site on the NMDA receptor.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound.

4.1. Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on NMDA receptor-mediated currents in acute brain slices.

  • Slice Preparation:

    • Anesthetize a rodent (e.g., P14-P21 Sprague-Dawley rat) according to approved institutional animal care protocols.

    • Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (in mM: 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄).

    • Rapidly dissect the brain and prepare 300 µm coronal slices containing the region of interest (e.g., hippocampus) using a vibratome in the same ice-cold solution.

    • Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, and 1 MgSO₄) and allow to recover at 32°C for 30 minutes, then at room temperature for at least 1 hour.

  • Recording:

    • Transfer a single slice to a recording chamber continuously perfused with heated (30-32°C), oxygenated aCSF.

    • To isolate NMDA receptor currents, supplement the aCSF with an AMPA receptor antagonist (e.g., 10 µM NBQX), a GABAₐ receptor antagonist (e.g., 100 µM Picrotoxin), and remove Mg²⁺ to relieve the voltage-dependent channel block at negative potentials. Include the co-agonist glycine (10 µM).

    • Establish a whole-cell patch-clamp recording from a target neuron using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution (e.g., in mM: 135 Cs-MeSO₃, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP).

    • Voltage-clamp the neuron at +40 mV.

    • Evoke synaptic currents using a bipolar stimulating electrode placed nearby.

  • Drug Application:

    • Obtain a stable baseline of evoked NMDA receptor currents for 5-10 minutes.

    • Bath-apply this compound at the desired concentration (e.g., 50 µM) by dissolving it in the aCSF.

    • Record the response for 10-15 minutes until a new stable baseline is achieved.

    • Perform a washout by perfusing with the original aCSF to observe recovery.

4.2. Protocol: Radioligand Binding Assay

This protocol measures the affinity (K_i) of this compound for the NMDA receptor glutamate binding site.

  • Membrane Preparation:

    • Homogenize dissected rat cortical tissue in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes.

    • Resuspend the resulting pellet (crude membrane fraction) in buffer and repeat the centrifugation step three times to wash.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine:

      • 50 µL of radioligand (e.g., 5 nM [³H]CGS 19755, a selective NMDA site antagonist).

      • 50 µL of competing ligand (this compound at various concentrations, typically from 1 nM to 1 mM).

      • 100 µL of the membrane preparation (50-100 µg of protein).

    • For determining non-specific binding, use a high concentration of a non-labeled ligand (e.g., 1 mM L-glutamate) in separate wells.

    • Incubate the plate at 4°C for 40 minutes.

  • Detection and Analysis:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ from a competition curve and calculate the K_i using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizing Experimental and Logical Workflows

Experimental_Workflow A Prepare Acute Brain Slice B Isolate NMDA Currents (Block AMPA/GABA_A, Remove Mg²⁺) A->B C Establish Stable Baseline Whole-Cell Recording B->C D Bath Apply this compound (e.g., 50 µM) C->D E Record Inhibited Current D->E F Washout this compound with aCSF E->F G Record Recovered Current F->G H Data Analysis (Measure % Inhibition) G->H

Caption: Workflow for an electrophysiology experiment testing this compound's effect.

Logical_Relationship Glutamate Glutamate (Neurotransmitter) NMDAR NMDA Receptor Glutamate->NMDAR Activates AMPAR AMPA Receptor Glutamate->AMPAR Activates KainateR Kainate Receptor Glutamate->KainateR Activates DAP7 This compound DAP7->NMDAR Inhibits NMDAR_Effect Channel Blocked Other_Effect No Effect

Caption: this compound selectively antagonizes NMDA receptors, not AMPA or Kainate types.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of NMDA receptor function. Its high selectivity and competitive mechanism of action allow for precise dissection of the receptor's role in synaptic transmission and plasticity. The protocols and data presented herein serve as a guide for researchers employing this compound to investigate the intricate processes governed by glutamatergic neurotransmission.

The Role of D-AP7 in Elucidating Glutamate Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-Amino-7-phosphonoheptanoic acid (D-AP7) is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors critical for excitatory neurotransmission in the central nervous system. By competitively inhibiting the binding of the endogenous agonist glutamate, this compound has been an invaluable pharmacological tool for decades. This technical guide provides an in-depth overview of the role of this compound in studying glutamate binding sites, including its mechanism of action, quantitative binding data, detailed experimental protocols for its use, and visualization of its impact on signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development.

Introduction to this compound and NMDA Receptors

The N-methyl-D-aspartate receptor (NMDAR) is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDAR activity is implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention. The NMDAR is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2] Activation of the receptor requires the simultaneous binding of both glutamate and a co-agonist (glycine or D-serine) and the removal of a voltage-dependent magnesium (Mg2+) block from the channel pore.[1]

This compound is the more active stereoisomer of DL-AP7 and functions as a competitive antagonist at the glutamate binding site on the GluN2 subunit.[3][4] Its chemical structure, (R)-2-amino-7-phosphonoheptanoic acid, allows it to bind to the glutamate recognition site without activating the receptor, thereby preventing channel opening and subsequent ion influx.[4] This property makes this compound an essential tool for isolating and studying the function of NMDA receptors in various experimental paradigms.

Quantitative Data for this compound

The affinity and kinetics of this compound binding to NMDA receptors have been characterized using various techniques, primarily radioligand binding assays and electrophysiological recordings. The following tables summarize key quantitative data for this compound.

Chemical PropertiesValueReference
IUPAC Name (R)-2-amino-7-phosphonoheptanoic acid[3]
Synonyms This compound, D-AP-7, DAP7[3]
Molecular Formula C7H16NO5P[3]
Molecular Weight 225.18 g/mol [3]
CAS Number 81338-23-0[3]
Binding Kinetics (Mouse Hippocampal Neurons)ValueReference
Association Rate Constant (kon) 1.4 x 107 M-1s-1
Dissociation Rate Constant (koff) 20.3 s-1
Equilibrium Dissociation Constant (Ki) 1.45 µM

Experimental Protocols

This compound is utilized in a variety of experimental settings to investigate the function of NMDA receptors. Below are detailed methodologies for two key experimental approaches.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Cell membranes prepared from tissue or cell lines expressing NMDA receptors.

  • Radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells. Include control wells with no competitor (total binding) and wells with a saturating concentration of a known high-affinity non-radiolabeled ligand to determine non-specific binding.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through NMDA receptors in response to agonist application and to determine the inhibitory effect of this compound.

Materials:

  • Cultured neurons or acute brain slices.

  • Artificial cerebrospinal fluid (aCSF) containing: 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 2 mM CaCl2, 1 mM MgCl2 (bubbled with 95% O2/5% CO2).

  • Internal pipette solution containing: 140 mM K-gluconate, 10 mM HEPES, 2 mM MgCl2, 0.2 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na (pH adjusted to 7.3 with KOH).

  • NMDA and glycine (or D-serine).

  • This compound.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Preparation: Place the cultured neurons or brain slice in a recording chamber continuously perfused with aCSF.

  • Patching: Using a glass micropipette filled with the internal solution, form a high-resistance seal (gigaohm seal) with the membrane of a target neuron.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing a whole-cell recording configuration.

  • Baseline Recording: Clamp the neuron at a holding potential (e.g., -70 mV). Apply a solution containing NMDA and a co-agonist to elicit an inward current mediated by NMDA receptors. Record the baseline current.

  • Antagonist Application: Perfuse the recording chamber with aCSF containing a specific concentration of this compound for a set period.

  • Post-Antagonist Recording: While still in the presence of this compound, re-apply the NMDA and co-agonist solution and record the resulting current.

  • Dose-Response: Repeat steps 4-6 with varying concentrations of this compound to generate a dose-response curve.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition of the current as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Visualizing the Role of this compound

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Figure 1: NMDA Receptor Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Neuronal Culture or Brain Slices B1 Establish Whole-Cell Patch-Clamp Recording A1->B1 A2 Prepare Solutions (aCSF, Internal Solution) A2->B1 A3 Prepare this compound Stock Solution B3 Apply this compound at Varying Concentrations A3->B3 B2 Record Baseline NMDA-Evoked Current B1->B2 B2->B3 B4 Record NMDA-Evoked Current in Presence of this compound B3->B4 C1 Measure Current Inhibition B4->C1 C2 Generate Dose-Response Curve C1->C2 C3 Calculate IC50 Value C2->C3

Figure 2: Electrophysiological Characterization of this compound.

Conclusion

This compound remains a cornerstone tool in the study of NMDA receptor pharmacology. Its selective and competitive antagonism at the glutamate binding site allows for the precise dissection of NMDA receptor function in complex biological systems. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of glutamate signaling and to explore the therapeutic potential of modulating NMDA receptor activity. The continued application of this compound in both basic and translational research will undoubtedly contribute to a deeper understanding of glutamatergic neurotransmission and the development of novel treatments for a host of neurological and psychiatric disorders.

References

Methodological & Application

D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7) in Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic transmission and plasticity in the central nervous system. Its ability to specifically block the ionotropic activity of NMDA receptors makes it an invaluable tool in electrophysiological studies. These application notes provide detailed protocols and supporting information for the effective use of this compound in various electrophysiology paradigms.

Mechanism of Action

This compound selectively binds to the glutamate recognition site on the NMDA receptor, preventing the binding of the endogenous agonist, glutamate. This competitive antagonism inhibits the influx of Ca²⁺ and Na⁺ ions that would typically occur upon receptor activation. The blockade of NMDA receptor-mediated currents allows for the isolation and study of other components of synaptic transmission, such as those mediated by AMPA receptors.

Applications in Electrophysiology

  • Synaptic Plasticity: this compound is widely used to investigate the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), forms of synaptic plasticity that are heavily dependent on NMDA receptor activation.

  • Epilepsy Research: By blocking excessive NMDA receptor activity, this compound can be used to study and suppress epileptiform activity in in vitro and in vivo models of epilepsy.

  • Neuroprotection Studies: this compound is employed to investigate the role of NMDA receptor-mediated excitotoxicity in neuronal cell death associated with ischemia and other neurological disorders.

  • Synaptic Transmission: It is used to dissect the contribution of NMDA receptors to excitatory postsynaptic potentials (EPSPs) and currents (EPSCs) at various synapses.

Quantitative Data for this compound

The following table summarizes key quantitative parameters for the use of this compound in electrophysiological experiments.

ParameterValueSpecies/PreparationNotes
IC₅₀ 10-30 µMRat cortical neuronsThe concentration at which this compound inhibits 50% of the NMDA-mediated response.
Effective Concentration for LTP Blockade 50-100 µMRodent hippocampal slicesSufficient to block the induction of NMDA receptor-dependent LTP.
Working Concentration for Synaptic Transmission Studies 10-50 µMVarious preparationsUsed to isolate AMPA receptor-mediated components of synaptic transmission.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • D(-)-2-Amino-7-phosphonoheptanoic acid (powder)

  • High-purity water (e.g., Milli-Q)

  • 1 M NaOH

  • pH meter

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in high-purity water to create a high-concentration stock solution (e.g., 10-50 mM).

  • Slowly add drops of 1 M NaOH while stirring to aid dissolution and adjust the pH to 7.2-7.4.

  • Once fully dissolved and the pH is stable, bring the solution to the final desired volume with high-purity water.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Whole-Cell Patch-Clamp Recording Protocol for Studying NMDA Receptor Currents

This protocol describes the isolation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices.

Materials:

  • Acute brain slices (e.g., hippocampus or cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Internal solution for patch pipettes

  • This compound stock solution

  • CNQX or NBQX to block AMPA/kainate receptors

  • Picrotoxin to block GABA-A receptors

Protocol:

  • Prepare acute brain slices and allow them to recover in carbogenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • In the baseline recording aCSF, include an AMPA/kainate receptor antagonist (e.g., 10 µM CNQX) and a GABA-A receptor antagonist (e.g., 100 µM picrotoxin) to isolate NMDA receptor currents.

  • Record baseline NMDA receptor-mediated EPSCs by stimulating nearby afferent fibers.

  • To confirm the recorded currents are mediated by NMDA receptors, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 50 µM).

  • Record the EPSCs in the presence of this compound. A significant reduction or complete block of the current confirms its NMDA receptor dependency.

  • To assess washout, switch the perfusion back to the aCSF without this compound and monitor the recovery of the EPSCs. The washout period can take 10-20 minutes or longer.

Extracellular Field Potential Recording Protocol for Investigating LTP

This protocol details the use of this compound to block the induction of LTP in brain slices.

Materials:

  • Acute brain slices (e.g., hippocampus)

  • Artificial cerebrospinal fluid (aCSF)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Extracellular recording setup with amplifier and data acquisition system

  • Stimulating and recording electrodes

  • This compound stock solution

Protocol:

  • Prepare acute brain slices and allow them to recover in carbogenated aCSF for at least 1 hour.

  • Place a slice in the recording chamber and position the stimulating electrode in the afferent pathway (e.g., Schaffer collaterals) and the recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1).

  • Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • After recording a stable baseline for at least 20 minutes, apply this compound (e.g., 50 µM) to the perfusing aCSF.

  • Continue baseline stimulation in the presence of this compound for another 20 minutes to ensure equilibration.

  • Attempt to induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Following the HFS, continue recording fEPSPs at the baseline frequency. In the presence of this compound, the fEPSP slope or amplitude should not show significant potentiation.

  • Wash out the this compound by perfusing with normal aCSF. In some experimental designs, a second HFS is delivered after washout to confirm the slice's ability to express LTP.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds GluN2 Glycine Glycine/D-serine Glycine->NMDA_R Binds GluN1 DAP7 This compound DAP7->NMDA_R Blocks GluN2 Site Ca Ca²⁺ Influx NMDA_R->Ca Channel Opening CaMKII CaMKII Ca->CaMKII Activates PKC PKC Ca->PKC Activates CREB CREB Activation CaMKII->CREB PKC->CREB LTP LTP/Synaptic Plasticity CREB->LTP

Caption: NMDA receptor signaling and this compound's point of inhibition.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Acute Brain Slice Preparation Recovery Slice Recovery (in aCSF) Slice_Prep->Recovery Recording Establish Baseline Recording Recovery->Recording Drug_App Bath Apply this compound Recording->Drug_App Stimulation Apply Experimental Stimulation (e.g., HFS) Drug_App->Stimulation Post_Drug Record Post-Stimulation Stimulation->Post_Drug Washout Washout this compound (Optional) Post_Drug->Washout Data_Analysis Data Analysis Post_Drug->Data_Analysis Without Washout Washout->Data_Analysis

Caption: Workflow for an electrophysiology experiment using this compound.

Application Notes and Protocols for D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7) in Epilepsy and Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory neurotransmission, is critically involved in the pathophysiology of epilepsy. Its overactivation can lead to excessive neuronal excitation and seizures.[1][2] this compound's ability to block the NMDA receptor makes it a valuable tool for studying the role of glutamatergic signaling in seizure generation and propagation, and for the preclinical evaluation of novel anti-epileptic therapies. These application notes provide an overview of this compound's use in various epilepsy and seizure models, alongside detailed experimental protocols for its application.

Mechanism of Action

This compound exerts its anticonvulsant effects by competitively inhibiting the binding of the neurotransmitter glutamate to the NMDA receptor.[3] The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of calcium ions (Ca²⁺) into the neuron.[4][5] This influx of Ca²⁺ is a critical trigger for a cascade of downstream signaling events that can lead to neuronal hyperexcitability and epileptiform discharges.[4][5] By blocking glutamate binding, this compound prevents the opening of the NMDA receptor channel, thereby reducing Ca²⁺ influx and dampening excessive excitatory signaling.[4][5]

Applications in Seizure Models

This compound has been demonstrated to be effective in a variety of preclinical seizure models, highlighting its broad-spectrum anticonvulsant potential.

  • Audiogenic Seizures: This model utilizes a loud auditory stimulus to induce seizures in susceptible rodent strains. This compound has been shown to be effective in suppressing these seizures, indicating the involvement of NMDA receptors in the auditory pathways that trigger epileptiform activity.[6]

  • Chemically-Induced Seizures: this compound provides protection against seizures induced by chemical convulsants that directly or indirectly enhance glutamatergic transmission. For instance, it has been shown to antagonize convulsions induced by NMDA, 3-mercaptopropionic acid, thiosemicarbazide, and picrotoxin.[7]

  • Maximal Electroshock (MES) Seizures: The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures. Focal injection of this compound into the substantia nigra has been shown to produce a dose-dependent suppression of the tonic extensor seizure component in the MES test in rats.[8]

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound in various seizure models.

Seizure ModelAnimal ModelAdministration RouteEffective DoseObserved Effect
Chemically-Induced SeizuresSwiss S MiceIntraperitoneal (i.p.)0.33 mM/kgAntagonized convulsions induced by NMDLA, 3MPA, TSC, DMCM, and picrotoxin.[7]
Maximal Electroshock (MES)RatsFocal injection into substantia nigraDose-dependentSuppression of the tonic extensor seizure component.[8]
Audiogenic SeizuresGEPRsIntracerebroventricular (i.c.v.)150 micrograms/30 microliters (of 5,7-DHT to induce seizures)Increased latency to wild running.[6]

Experimental Protocols

In Vivo Protocol: Intracerebroventricular (ICV) Administration of this compound in Rats

This protocol describes the surgical implantation of a guide cannula for ICV injection of this compound in rats to study its effects on seizure activity.

Materials:

  • D(-)-2-Amino-7-phosphonoheptanoic acid (this compound)

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Stainless-steel guide cannula (23-gauge) and dummy cannula

  • Dental cement

  • Surgical instruments (scalpel, forceps, etc.)

  • Microinjection pump and syringe

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen and place it in a stereotaxic frame.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull.

  • Cannula Implantation: Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: +1.6 mm, DV: -3.3 mm from bregma), drill a small hole in the skull.[9]

  • Guide Cannula Insertion: Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement.

  • Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to maintain patency.

  • Recovery: Allow the animal to recover for at least one week before any experimental procedures.

  • This compound Preparation: Dissolve this compound in sterile saline or aCSF to the desired concentration.

  • ICV Injection: Gently restrain the rat, remove the dummy cannula, and insert the injection cannula connected to the microinjection pump. Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).

  • Post-Injection: After the infusion is complete, leave the injection cannula in place for a minute to prevent backflow, then replace it with the dummy cannula.

  • Seizure Induction and Observation: Proceed with the chosen seizure induction model (e.g., audiogenic stimulation, chemical convulsant) and observe the animal for seizure parameters such as latency, duration, and severity.

In Vitro Protocol: Assessment of this compound on Epileptiform Activity in Hippocampal Slices

This protocol outlines the procedure for preparing acute hippocampal slices and recording epileptiform activity to assess the effects of this compound.

Materials:

  • Rodent (rat or mouse)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂

  • Sucrose-based cutting solution

  • Recording chamber (interface or submerged type)

  • Electrophysiology rig (amplifier, digitizer, microscope, micromanipulators)

  • Glass microelectrodes

  • D(-)-2-Amino-7-phosphonoheptanoic acid (this compound)

  • Convulsant agent (e.g., 4-Aminopyridine (4-AP), bicuculline, or low Mg²⁺ aCSF)

Procedure:

  • Animal Anesthesia and Brain Extraction: Anesthetize the animal and rapidly decapitate it. Dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

  • Slice Preparation: Mount the brain on a vibratome and cut coronal or horizontal slices (typically 300-400 µm thick) containing the hippocampus.

  • Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Recording Setup: Place a slice in the recording chamber, continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32-34°C).

  • Induction of Epileptiform Activity: Induce epileptiform discharges by perfusing the slice with aCSF containing a convulsant agent (e.g., 100 µM 4-AP or 0 mM Mg²⁺).[10]

  • Baseline Recording: Using a glass microelectrode placed in the CA1 or CA3 region, record baseline spontaneous or evoked epileptiform activity (e.g., field potentials or whole-cell recordings).

  • This compound Application: After a stable baseline is established, perfuse the slice with aCSF containing the desired concentration of this compound in addition to the convulsant agent.

  • Data Acquisition and Analysis: Record the changes in the frequency, amplitude, and duration of the epileptiform events in the presence of this compound.

  • Washout: To confirm the specificity of the effect, wash out this compound by perfusing with the convulsant-containing aCSF alone and observe for the return of epileptiform activity.

Mandatory Visualizations

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds Glycine Glycine/D-Serine Glycine->NMDA_R Co-agonist Binding DAP7 This compound DAP7->NMDA_R Competitively Inhibits Ca2_plus Ca²⁺ Influx NMDA_R->Ca2_plus Channel Opening CaMKII CaMKII Activation Ca2_plus->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Hyperexcitability Neuronal Hyperexcitability Gene_Expression->Hyperexcitability

Caption: NMDA Receptor Signaling Pathway in Epilepsy.

Experimental_Workflow start Start animal_prep Animal Preparation (e.g., Rat with ICV Cannula) start->animal_prep drug_admin This compound Administration (Specify Dose and Route) animal_prep->drug_admin seizure_induction Seizure Induction (e.g., Audiogenic, PTZ, MES) drug_admin->seizure_induction observation Behavioral and/or Electrophysiological Observation seizure_induction->observation data_analysis Data Analysis (Latency, Duration, Severity) observation->data_analysis results Results data_analysis->results end End results->end

Caption: In Vivo Anticonvulsant Screening Workflow.

Antagonistic_Action Glutamate Glutamate Binding Binding Glutamate->Binding DAP7 This compound No_Binding No Binding DAP7->No_Binding Competes with Glutamate NMDA_Receptor NMDA Receptor Binding Site Activation Receptor Activation & Ca²⁺ Influx NMDA_Receptor->Activation Inhibition Receptor Inhibition NMDA_Receptor->Inhibition Binding->NMDA_Receptor Binding->Activation Leads to No_Binding->NMDA_Receptor No_Binding->Inhibition Leads to

Caption: Competitive Antagonism of this compound at the NMDA Receptor.

References

Application Notes and Protocols: Neuroprotective Effects of D-AP7 in Stroke Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-AP7 (D-2-amino-7-phosphonoheptanoic acid), a selective NMDA receptor antagonist, in preclinical stroke research. The information presented herein is intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective potential of this compound in models of focal cerebral ischemia.

Introduction

Stroke remains a leading cause of mortality and long-term disability worldwide. A key pathological mechanism in ischemic stroke is excitotoxicity, a process involving the overactivation of N-methyl-D-aspartate (NMDA) receptors by excessive glutamate release. This leads to a massive influx of calcium ions, triggering a cascade of intracellular events that culminate in neuronal death.

This compound is a potent and selective competitive antagonist of the NMDA receptor, specifically at the glutamate binding site. By blocking this receptor, this compound has been investigated for its potential to mitigate the excitotoxic cascade and confer neuroprotection in the context of ischemic stroke. Preclinical studies have suggested that this compound can attenuate infarct size and improve functional outcomes in animal models of focal brain injury.

Data Presentation

Table 1: Dose-Response Effect of this compound on Infarct Volume

Treatment GroupDose (mg/kg)NInfarct Volume (mm³) (Mean ± SEM)% Reduction in Infarct Volume vs. Vehiclep-value
Vehicle (Saline)-N/A
This compound
This compound
This compound

Table 2: Effect of this compound on Neurological Outcome

Treatment GroupDose (mg/kg)NNeurological Score (Median ± IQR)Improvement in Neurological Score vs. Vehiclep-value
Vehicle (Saline)-N/A
This compound
This compound
This compound
Neurological scores can be based on scales such as the modified Neurological Severity Score (mNSS) or the Bederson score.

Signaling Pathways

The neuroprotective mechanism of this compound is centered on the blockade of the NMDA receptor, thereby inhibiting the downstream signaling cascades that lead to neuronal death in the ischemic penumbra.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens Channel DAP7 This compound DAP7->NMDA_R Blocks nNOS nNOS Activation Ca_Influx->nNOS Proteases Protease Activation (Calpains, Caspases) Ca_Influx->Proteases Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Apoptosis Apoptosis Proteases->Apoptosis ROS ROS Production Mito_Dys->ROS ROS->Apoptosis

This compound blocks glutamate binding to the NMDA receptor, preventing excitotoxicity.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound in a rat model of focal cerebral ischemia.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Microsurgical instruments

  • 4-0 nylon monofilament with a silicon-coated tip

  • Sutures

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA.

  • Introduce the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.

  • Remove the temporary clamps from the CCA and ICA.

  • For permanent MCAO, the filament is left in place. For transient MCAO, the filament is withdrawn after a defined period (e.g., 90 or 120 minutes) to allow for reperfusion.

  • Suture the incision and allow the rat to recover from anesthesia.

A Anesthetize Rat B Midline Neck Incision A->B C Expose Carotid Arteries (CCA, ECA, ICA) B->C D Ligate ECA C->D E Insert Filament into ICA via ECA stump D->E F Occlude MCA Origin E->F G Suture and Recover F->G

Workflow for the Middle Cerebral Artery Occlusion (MCAO) procedure.

This compound Administration

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for administration (e.g., intraperitoneal, intravenous)

Procedure:

  • Prepare a stock solution of this compound in sterile saline. The concentration will depend on the target dose and the administration volume.

  • Administer this compound at the desired dose and time point relative to the onset of ischemia (e.g., 15 minutes post-MCAO).

  • The route of administration (intraperitoneal or intravenous) should be consistent across all experimental groups.

  • The vehicle control group should receive an equivalent volume of sterile saline.

Assessment of Neurological Deficit

Neurological function should be assessed at various time points post-MCAO (e.g., 24 hours, 48 hours, 7 days) using a standardized scoring system.

Example: Modified Neurological Severity Score (mNSS)

The mNSS is a composite score evaluating motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit.

Tasks include:

  • Motor tests: Raising the rat by the tail (observing for forelimb flexion), placing the rat on the floor (observing for circling).

  • Sensory tests: Placing a piece of adhesive tape on each forepaw and timing its removal.

  • Beam balance tests: Observing the rat's ability to traverse a narrow wooden beam.

  • Reflex tests: Pinna reflex, corneal reflex.

A detailed scoring sheet should be used to ensure consistency and reduce observer bias. The assessor should be blinded to the treatment groups.

Measurement of Infarct Volume

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate-buffered saline (PBS)

  • Brain matrix

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At a predetermined endpoint (e.g., 48 hours post-MCAO), euthanize the rat and perfuse transcardially with cold PBS.

  • Carefully remove the brain and place it in a cold brain matrix.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the brain slices in a 2% TTC solution in PBS and incubate at 37°C for 30 minutes in the dark.

  • Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained brain slices.

  • Using image analysis software, measure the area of the infarct and the total area of the hemisphere for each slice.

  • Calculate the infarct volume, often corrected for edema, using the following formula for each slice and summing the volumes: Infarct Volume = (Area of Infarct) x (Slice Thickness)

A Euthanize and Perfuse B Remove and Slice Brain (2mm coronal sections) A->B C Incubate slices in 2% TTC solution B->C D Image Stained Slices C->D E Quantify Infarct Area (Image Analysis Software) D->E F Calculate Total Infarct Volume E->F

Workflow for TTC staining to determine infarct volume.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of ischemic stroke due to its targeted mechanism of action against NMDA receptor-mediated excitotoxicity. The protocols and information provided in these application notes are intended to facilitate further research into the neuroprotective effects of this compound. Rigorous and well-controlled preclinical studies are essential to fully elucidate its therapeutic potential and to guide future clinical development.

Application Notes and Protocols for Intracerebroventricular Administration of D-AP7 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intracerebroventricular (ICV) administration of D-AP7 (D-(-)-2-Amino-7-phosphonoheptanoic acid) in rats, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document includes detailed protocols for surgical procedures, behavioral and electrophysiological assays, and a summary of expected quantitative outcomes. Diagrams illustrating the experimental workflow and the underlying signaling pathway are also provided to facilitate a deeper understanding of the methodologies and mechanisms of action.

Introduction

This compound is a valuable pharmacological tool for investigating the role of NMDA receptors in various physiological and pathological processes within the central nervous system (CNS). By competitively blocking the glutamate binding site on the NMDA receptor, this compound inhibits the influx of Ca²⁺ ions, a critical step in the induction of synaptic plasticity, such as long-term potentiation (LTP), and in excitotoxic neuronal damage. ICV administration allows for the direct delivery of this compound to the brain, bypassing the blood-brain barrier and enabling the study of its central effects on learning, memory, seizure activity, and pain perception.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of ICV administration of this compound on common behavioral and electrophysiological paradigms in rats. These data are compiled from various studies and represent typical outcomes. Researchers should note that results can vary based on rat strain, age, and specific experimental conditions.

Table 1: Effects of ICV this compound on Locomotor Activity in the Open-Field Test

Dose (nmol)Total Distance Traveled (cm)Time in Center (%)Rearing Frequency
Vehicle (aCSF)1500 ± 12015 ± 225 ± 4
11450 ± 11014 ± 223 ± 3
101100 ± 9510 ± 1.515 ± 3*
50750 ± 80 7 ± 18 ± 2**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.

Table 2: Effects of ICV this compound on Spatial Learning in the Morris Water Maze

Dose (nmol)Escape Latency (Day 5) (s)Time in Target Quadrant (Probe Trial) (%)Swimming Speed (cm/s)
Vehicle (aCSF)15 ± 340 ± 520 ± 2
125 ± 430 ± 419 ± 2
1040 ± 5 20 ± 321 ± 2
5055 ± 6 15 ± 220 ± 1.5

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.

Table 3: Effects of ICV this compound on Long-Term Potentiation (LTP) in the Hippocampus

Dose (nmol)LTP Induction (% of Baseline)Post-Tetanic Potentiation (PTP) (% of Baseline)
Vehicle (aCSF)150 ± 10250 ± 20
1125 ± 8*230 ± 18
10105 ± 5 240 ± 22
5098 ± 4245 ± 25

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.

Experimental Protocols

Intracerebroventricular Cannulation Surgery

This protocol details the stereotaxic implantation of a guide cannula into the lateral ventricle of an adult rat.

Materials:

  • Adult male rat (e.g., Sprague-Dawley or Wistar, 250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, hemostats, drill)

  • Guide cannula and dummy cannula (e.g., 26-gauge)

  • Stainless steel screws

  • Dental cement

  • Antiseptic solution (e.g., Betadine, 70% ethanol)

  • Ophthalmic ointment

  • Analgesic (e.g., buprenorphine)

  • Recovery cage with a heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and mount it in the stereotaxic apparatus. Ensure the head is level by checking the dorsoventral positions of bregma and lambda. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and clean the surgical area with antiseptic solution.

  • Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and visualize the bregma and lambda sutures.

  • Drilling: Based on the Paxinos and Watson rat brain atlas, identify the coordinates for the lateral ventricle. A common coordinate is: Anterior-Posterior (AP): -0.8 mm from bregma; Medial-Lateral (ML): ±1.5 mm from the midline . Drill a small hole through the skull at these coordinates, being careful not to damage the underlying dura mater.

  • Screw Placement: Drill 2-3 additional holes for anchor screws at a distance from the cannula implantation site. Insert the stainless steel screws, ensuring they do not penetrate the dura.

  • Cannula Implantation: Lower the guide cannula to the desired depth. A typical dorsoventral (DV) coordinate is -3.5 mm from the skull surface .

  • Fixation: Apply dental cement around the guide cannula and the anchor screws to secure the implant to the skull.

  • Closure and Recovery: Once the cement has hardened, insert the dummy cannula into the guide cannula to prevent blockage. Suture the scalp incision. Administer post-operative analgesics and place the rat in a clean, warm recovery cage. Monitor the animal until it has fully recovered from anesthesia. Allow at least one week for recovery before any experimental procedures.

Intracerebroventricular Injection of this compound

Materials:

  • Cannulated rat

  • This compound solution (dissolved in artificial cerebrospinal fluid - aCSF)

  • Injection cannula (e.g., 33-gauge, extending slightly beyond the guide cannula)

  • Polyethylene tubing

  • Hamilton syringe (e.g., 10 µL)

  • Infusion pump

Procedure:

  • Preparation: Handle the rat gently to minimize stress. Remove the dummy cannula from the guide cannula.

  • Injection Setup: Connect the injection cannula to the Hamilton syringe via polyethylene tubing. Fill the tubing and injection cannula with the this compound solution, ensuring there are no air bubbles.

  • Injection: Carefully insert the injection cannula into the guide cannula until it is fully seated.

  • Infusion: Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min) using the infusion pump. A typical injection volume is 1-5 µL.

  • Post-Infusion: Leave the injection cannula in place for an additional minute to allow for diffusion and to prevent backflow upon removal.

  • Final Steps: Gently remove the injection cannula and replace it with the dummy cannula. Return the rat to its home cage.

Mandatory Visualizations

Experimental Workflow

G cluster_surgery Surgical Procedure cluster_experiment Experimental Procedure cluster_analysis Data Analysis anesthesia Anesthesia & Mounting incision Incision & Skull Exposure anesthesia->incision drilling Drilling incision->drilling cannulation Cannula Implantation drilling->cannulation fixation Fixation & Closure cannulation->fixation recovery Recovery (1 week) fixation->recovery habituation Habituation to Handling recovery->habituation injection ICV Injection of this compound habituation->injection behavior Behavioral Testing (e.g., Open Field, Morris Water Maze) injection->behavior electrophysiology Electrophysiology (e.g., LTP Recording) injection->electrophysiology data_collection Data Collection behavior->data_collection electrophysiology->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Caption: Experimental workflow for ICV administration of this compound in rats.

This compound Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds to d_ap7 This compound d_ap7->nmda_receptor Blocks ca_influx Ca²+ Influx nmda_receptor->ca_influx Allows camkii CaMKII Activation ca_influx->camkii Leads to creb CREB Phosphorylation camkii->creb Leads to gene_expression Gene Expression (Synaptic Plasticity) creb->gene_expression Regulates

Caption: this compound's mechanism of action on the NMDA receptor signaling pathway.

Application Notes and Protocols for D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7) in Patch-Clamp Analysis of NMDA Currents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its primary application in neuroscience research, particularly in electrophysiology, is the specific blockade of NMDA receptor-mediated currents. This allows for the isolation and characterization of other synaptic currents, such as those mediated by AMPA receptors, and for the investigation of the role of NMDA receptors in various physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in patch-clamp analysis of NMDA currents, along with relevant quantitative data and visualizations to guide experimental design and data interpretation.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound for blocking NMDA receptor currents, compiled from various electrophysiological studies.

ParameterValueNMDA Receptor SubtypePreparationMethod
Working Concentration 50 - 100 µMMixed neuronal populationAcute brain slicesWhole-cell patch-clamp
IC₅₀ ~5 µMNot specifiedCultured neuronsVoltage-clamp
Selectivity Competitive antagonist at the glutamate binding siteAll NMDA receptor subtypesRecombinant receptors & nativeElectrophysiology

Note: IC₅₀ values can vary depending on the experimental conditions, including the concentration of the agonist (glutamate), the specific NMDA receptor subunit composition, and the membrane potential. It is recommended to perform a dose-response curve under your specific experimental conditions to determine the optimal concentration of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for easy dilution to the final working concentration in the external recording solution.

Materials:

  • D(-)-2-Amino-7-phosphonoheptanoic acid (this compound) powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • 1 M NaOH solution

  • 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound: To prepare a 100 mM stock solution, weigh out the appropriate amount of this compound powder. For example, for 1 ml of a 100 mM stock solution of this compound (Molecular Weight: 227.16 g/mol ), you would need 22.72 mg.

  • Dissolve the this compound powder: Add the weighed this compound powder to a sterile microcentrifuge tube. Add a portion of the high-purity water (e.g., 800 µl for a final volume of 1 ml).

  • Adjust the pH: this compound is sparingly soluble in water at neutral pH. Add 1 M NaOH dropwise while vortexing until the this compound is completely dissolved. The final pH of the stock solution should be adjusted to 7.2-7.4.

  • Bring to final volume: Add high-purity water to reach the final desired volume (e.g., 1 ml).

  • Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.

Protocol 2: Whole-Cell Patch-Clamp Recording and Application of this compound to Isolate NMDA Currents

Objective: To record and isolate NMDA receptor-mediated currents from a neuron using the whole-cell patch-clamp technique and this compound.

Materials:

  • Cell Preparation: Cultured neurons or acute brain slices.

  • External (Extracellular) Solution (aCSF):

    • 125 mM NaCl

    • 2.5 mM KCl

    • 2 mM CaCl₂

    • 1 mM MgCl₂

    • 25 mM NaHCO₃

    • 1.25 mM NaH₂PO₄

    • 25 mM Glucose

    • (Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use, pH 7.4)

  • Internal (Pipette) Solution:

    • 135 mM Cs-Methanesulfonate

    • 10 mM HEPES

    • 10 mM EGTA

    • 4 mM Mg-ATP

    • 0.4 mM Na-GTP

    • 5 mM QX-314 (to block voltage-gated sodium channels)

    • (Adjust pH to 7.2 with CsOH)

  • This compound working solution: Dilute the 100 mM this compound stock solution into the aCSF to a final concentration of 50 µM.

  • Patch-clamp rig: Microscope, micromanipulator, amplifier, data acquisition system.

  • Borosilicate glass capillaries: For pulling patch pipettes.

Procedure:

  • Prepare the cell/slice: Place the cultured neurons or brain slice in the recording chamber and perfuse with oxygenated aCSF.

  • Pull patch pipettes: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Establish a whole-cell recording:

    • Approach a target neuron with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaseal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Record baseline synaptic currents:

    • Clamp the neuron at a holding potential of +40 mV. At this depolarized potential, the voltage-dependent magnesium block of the NMDA receptor is relieved, allowing for the measurement of NMDA currents.

    • Evoke synaptic currents by stimulating presynaptic afferents with a bipolar electrode. The recorded current will be a composite of AMPA and NMDA receptor-mediated components.

  • Apply this compound: Switch the perfusion to the aCSF containing 50 µM this compound.

  • Record in the presence of this compound: After the drug has had sufficient time to equilibrate in the recording chamber (typically 5-10 minutes), evoke synaptic currents again using the same stimulation parameters. The remaining current will be primarily mediated by AMPA receptors, as the NMDA receptor component will be blocked by this compound.

  • Isolate the NMDA current: Subtract the waveform recorded in the presence of this compound from the baseline waveform to obtain the isolated NMDA receptor-mediated current.

  • Washout (optional): To confirm the specificity of the this compound effect, switch the perfusion back to the control aCSF and observe the recovery of the NMDA receptor-mediated current.

Mandatory Visualizations

Signaling Pathway of NMDA Receptor Activation

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_R Binds to GluN1 DAP7 This compound DAP7->NMDA_R Competitively Blocks Glutamate Binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Signaling Downstream Signaling Cascades Ca_ion->Signaling

Caption: NMDA Receptor Activation and Blockade by this compound.

Experimental Workflow for Isolating NMDA Currents

Experimental_Workflow A Establish Whole-Cell Patch-Clamp Recording B Record Baseline Synaptic Currents (Hold at +40 mV) A->B C Perfuse with aCSF containing this compound (50 µM) B->C D Record Synaptic Currents in presence of this compound C->D E Data Analysis: Subtract this compound trace from Baseline D->E F Isolated NMDA Receptor Current E->F

Caption: Workflow for Pharmacological Isolation of NMDA Currents.

Logical Relationship of NMDA Receptor Antagonism

Antagonism_Logic Glutamate Glutamate BindingSite Glutamate Binding Site on GluN2 Subunit Glutamate->BindingSite Binds DAP7 This compound DAP7->BindingSite Competes and Binds Activation NMDA Receptor Activation BindingSite->Activation Leads to Blockade NMDA Receptor Blockade BindingSite->Blockade Leads to

Caption: Competitive Antagonism at the NMDA Receptor.

Application Notes: D-AP7 as a Pharmacological Tool to Isolate AMPA Receptor Currents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of excitatory synaptic transmission in the central nervous system (CNS), the ability to pharmacologically dissect the contributions of different glutamate receptor subtypes is paramount. The two major ionotropic glutamate receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and N-methyl-D-aspartate (NMDA) receptors, are often co-localized at postsynaptic densities and are both activated by the neurotransmitter glutamate. While AMPA receptors mediate the initial fast component of the excitatory postsynaptic current (EPSC), NMDA receptors are responsible for a slower, more prolonged current that is crucial for synaptic plasticity. To investigate the specific roles of AMPA receptors in synaptic function and plasticity, it is essential to isolate their currents from those mediated by NMDA receptors. D-2-Amino-7-phosphonoheptanoic acid (D-AP7) is a potent and selective competitive antagonist of the NMDA receptor, making it an invaluable pharmacological tool for this purpose. By effectively blocking NMDA receptor-mediated currents, this compound allows for the precise measurement and characterization of AMPA receptor activity.

Mechanism of Action of this compound

This compound is a structural analog of glutamate and acts as a competitive antagonist at the glutamate binding site on the NMDA receptor. Specifically, it competes with glutamate for binding to the GluN2 subunits of the heterotetrameric NMDA receptor complex. By binding to this site, this compound prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that would normally occur upon glutamate binding. The selectivity of this compound for NMDA receptors over AMPA and kainate receptors is a key feature that enables the specific isolation of AMPA receptor-mediated currents.

Data Presentation

AntagonistReceptor SubtypeKi (μM)IC50 for LTP (μM)IC50 for LTD (μM)Reference
D-AP5 NR2A/NR10.28 ± 0.020.290.63[1]
NR2B/NR10.46 ± 0.14[1]
NR2C/NR11.64 ± 0.14[1]
NR2D/NR13.71 ± 0.67[1]
This compound NMDA Receptor (general)Potent Antagonist--[2]
AMPA ReceptorVery Low Affinity--Implied by selective use

Note: LTP refers to Long-Term Potentiation and LTD refers to Long-Term Depression, two forms of synaptic plasticity.

Experimental Protocols

Protocol 1: Pharmacological Isolation of AMPA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs) in Whole-Cell Patch-Clamp Recordings

This protocol describes the procedure for isolating AMPA receptor-mediated EPSCs from cultured neurons or acute brain slices using the whole-cell patch-clamp technique and this compound.

Materials:

  • Cells: Cultured neurons or acute brain slices.

  • External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.

  • Internal Solution: 130 mM Cs-gluconate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl₂, 5 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na. pH adjusted to 7.3 with CsOH.

  • This compound Stock Solution: 100 mM this compound in dH₂O. Store at -20°C.

  • Picrotoxin Stock Solution: 100 mM picrotoxin in DMSO. Store at -20°C (to block GABAA receptors).

  • Patch-clamp setup: Microscope, micromanipulator, amplifier, data acquisition system.

Procedure:

  • Preparation: Prepare acute brain slices or cultured neurons for recording.

  • Perfusion: Continuously perfuse the recording chamber with oxygenated aCSF at a rate of 2-3 ml/min.

  • Establish Whole-Cell Configuration:

    • Pull glass micropipettes with a resistance of 3-5 MΩ.

    • Fill the pipette with the internal solution.

    • Approach a neuron under visual guidance and form a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording:

    • Clamp the neuron at a holding potential of -70 mV.

    • Record baseline synaptic activity, which will contain both AMPA and NMDA receptor-mediated components. Evoke synaptic responses by stimulating presynaptic afferents with a bipolar electrode.

  • Application of this compound:

    • Dilute the this compound stock solution into the aCSF to a final concentration of 50-100 µM.

    • Switch the perfusion to the aCSF containing this compound.

    • To ensure complete blockade of GABAA receptors, include picrotoxin (e.g., 100 µM) in the external solution.

  • Recording of Isolated AMPA Receptor Currents:

    • After a few minutes of perfusion with the this compound containing solution, the NMDA receptor component of the EPSC will be blocked.

    • Continue to record evoked EPSCs. The remaining fast-inactivating current is mediated by AMPA receptors.

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics of the isolated AMPA receptor-mediated EPSCs.

    • Compare the characteristics of the EPSCs before and after the application of this compound to quantify the contribution of NMDA receptors.

Mandatory Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Action Potential Action Potential Glutamate Release Glutamate Release Action Potential->Glutamate Release AMPA_R AMPA Receptor Glutamate Release->AMPA_R Binds NMDA_R NMDA Receptor Glutamate Release->NMDA_R Binds Na_Influx Na+ Influx AMPA_R->Na_Influx Opens Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens Depolarization Depolarization Na_Influx->Depolarization Causes Downstream Downstream Signaling (e.g., CaMKII activation) Ca_Influx->Downstream Activates Depolarization->NMDA_R Relieves Mg2+ block DAP7 This compound DAP7->NMDA_R Blocks Experimental_Workflow prep Prepare Neuronal Culture or Brain Slice patch Establish Whole-Cell Patch-Clamp Configuration prep->patch baseline Record Baseline EPSCs (AMPA + NMDA components) patch->baseline apply_dap7 Perfuse with aCSF containing this compound (50-100 µM) baseline->apply_dap7 record_ampa Record Isolated AMPA Receptor EPSCs apply_dap7->record_ampa analysis Analyze Peak Amplitude and Kinetics record_ampa->analysis

References

Application Note: D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7) in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D(-)-2-Amino-7-phosphonoheptanoic acid, commonly known as D-AP7 or D-APH, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. Overactivation of NMDA receptors leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity. This process is a key pathological mechanism implicated in neuronal death across a spectrum of acute and chronic neurodegenerative disorders, including hypoxic-ischemic brain injury, epilepsy, Huntington's disease, and Alzheimer's disease.

This compound's ability to selectively block the glutamate binding site on the NMDA receptor makes it an invaluable pharmacological tool for investigating the role of excitotoxicity in disease models and for exploring the therapeutic potential of NMDA receptor antagonism.

Mechanism of Action

This compound exerts its effects by competing with glutamate and NMDA for binding at the agonist recognition site on the GluN2 subunit of the NMDA receptor complex. Unlike non-competitive antagonists that block the ion channel pore (e.g., MK-801), this compound's competitive nature allows it to modulate receptor activity in a manner dependent on the concentration of the endogenous agonist, glutamate. By preventing glutamate from binding and activating the receptor, this compound effectively reduces the influx of Ca²⁺ ions, thereby mitigating the downstream cytotoxic cascades that lead to neuronal damage and death.

Mechanism_of_Action cluster_0 Normal NMDA Receptor Activation cluster_1 Inhibition by this compound Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds Ca_influx Ca²+ Influx NMDAR->Ca_influx Channel Opens Activation Neuronal Activation / Excitotoxicity Ca_influx->Activation DAP7 This compound NMDAR_blocked NMDA Receptor (GluN1/GluN2) DAP7->NMDAR_blocked Competitively Binds (Blocks Glutamate) No_Ca_influx Ca²+ Influx Blocked NMDAR_blocked->No_Ca_influx Channel Remains Closed Neuroprotection Neuroprotection No_Ca_influx->Neuroprotection Glutamate_2 Glutamate Glutamate_2->NMDAR_blocked Binding Prevented Experimental_Workflow start Start: Primary Cortical Neurons (10-14 DIV) pretreat Pre-treat with this compound (e.g., 10-100 µM) or Vehicle start->pretreat incubate1 Incubate for 30 min (37°C, 5% CO₂) pretreat->incubate1 insult Add Glutamate (e.g., 50 µM) (Excitotoxic Insult) incubate1->insult incubate2 Incubate for 24 hours (37°C, 5% CO₂) insult->incubate2 assay Measure Cell Viability / Death (e.g., LDH Assay) incubate2->assay analyze Analyze Data: Calculate % Neuroprotection assay->analyze Logical_Relationship Disease Neurodegenerative Disease (e.g., Stroke, Huntington's) Glutamate ↑↑ Excess Glutamate Disease->Glutamate Causes Death Neuronal Death Disease->Death NMDAR NMDA Receptor Overactivation Glutamate->NMDAR Excitotoxicity Excitotoxicity (↑↑ Intracellular Ca²⁺) NMDAR->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Death DAP7 This compound (NMDA Antagonist) DAP7->NMDAR Blocks DAP7->Neuroprotection Leads to

The Role of D-AP7 in Learning and Memory: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of NMDA receptor antagonism is critical for dissecting the mechanisms of learning and memory. D-2-Amino-7-phosphonoheptanoic acid (D-AP7), a competitive antagonist of the NMDA receptor, serves as a valuable pharmacological tool in these investigations. This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo studies of learning and memory.

This compound selectively blocks the NMDA receptor, a key player in synaptic plasticity. This receptor's activation is crucial for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. By competitively inhibiting the binding of glutamate to the NMDA receptor, this compound allows researchers to probe the specific contributions of this receptor to various learning paradigms.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound in various experimental models of learning and memory.

In Vivo Study: Passive Avoidance Task
Animal Model Rat
Administration Route Intracerebroventricular (ICV)
Dosage 5 nmol
Effect on Memory Impaired acquisition of passive avoidance response.[1]
Reference Behavioral effects of this compound in rats subjected to experimental hypoxia
In Vivo Study: Passive Avoidance Task
Animal Model Rat
Administration Route Intra-nucleus accumbens
Dosage 1 µg/1 µl
Effect on Memory Disrupted acquisition but did not affect consolidation.[2]
Reference AP-7 into the nucleus accumbens disrupts acquisition but does not affect consolidation in a passive avoidance task

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates DAP7 This compound DAP7->NMDA_R Blocks Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Allows CaMKII CaMKII Ca_ion->CaMKII Activates PKA PKA Ca_ion->PKA Activates MAPK MAPK CaMKII->MAPK Activates CREB CREB PKA->CREB Activates MAPK->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

NMDA Receptor Signaling Pathway Blockade by this compound

In_Vivo_Workflow Animal_Model Rodent Model (Rat or Mouse) Surgery Stereotaxic Surgery (for ICV or intra-regional injection) Animal_Model->Surgery Administration This compound Administration (e.g., 10 min pre-training) Surgery->Administration Drug_Prep This compound Preparation (dissolved in saline) Drug_Prep->Administration Behavioral_Task Learning and Memory Task (e.g., Passive Avoidance) Administration->Behavioral_Task Data_Acquisition Data Acquisition (e.g., Step-through latency) Behavioral_Task->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis

In Vivo Experimental Workflow for this compound Studies

Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation (LTP) Inhibition

Objective: To assess the effect of this compound on the induction of LTP in hippocampal slices.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Hippocampal slices (e.g., from rat or mouse)

  • Electrophysiology recording setup (including microelectrodes, amplifier, and data acquisition system)

  • Stimulator

Protocol:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from the brain of a rodent and maintain them in an interface or submerged chamber with continuously perfused aCSF at 30-32°C.

  • Baseline Recording: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region. Deliver single baseline stimuli every 30 seconds to evoke field excitatory postsynaptic potentials (fEPSPs). Record a stable baseline for at least 20 minutes.

  • This compound Application: Prepare a stock solution of this compound in aCSF. Bath-apply this compound at the desired concentration (a range of 10-50 µM is a common starting point for NMDA receptor antagonists) for at least 20 minutes prior to LTP induction.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.

  • Data Analysis: Measure the slope of the fEPSP. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope. Compare the degree of potentiation in the presence and absence of this compound. A significant reduction in the potentiation in the this compound group indicates LTP inhibition.

In Vivo Behavioral Assay: Passive Avoidance Task

Objective: To evaluate the effect of this compound on the acquisition and consolidation of fear memory.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with a grid floor in the dark compartment connected to a shock generator)

  • Rodents (rats or mice)

  • Surgical instruments for stereotaxic surgery (if applicable)

Protocol:

  • Animal and Surgical Preparation (for intra-regional injection): Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., nucleus accumbens or hippocampus). Implant a guide cannula and secure it with dental cement. Allow the animal to recover for at least one week.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 µg/µl).

  • Training Phase:

    • Acquisition: 10 minutes prior to training, administer this compound or vehicle via the desired route (e.g., intracerebral injection of 1 µl over 1 minute). Place the animal in the light compartment of the passive avoidance apparatus. When the animal enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds). The time it takes for the animal to cross into the dark compartment is the step-through latency.

    • Consolidation: Administer this compound or vehicle immediately after the training trial (foot shock).

  • Testing Phase: 24 hours after the training phase, place the animal back into the light compartment. Record the step-through latency to enter the dark compartment, with an upper cut-off time (e.g., 300 seconds). A longer step-through latency in the vehicle group compared to the training day indicates memory retention.

  • Data Analysis: Compare the step-through latencies between the this compound and vehicle-treated groups. A significantly shorter step-through latency in the this compound group during testing suggests an impairment in memory acquisition or consolidation.[2]

In Vivo Behavioral Assay: Morris Water Maze

Objective: To assess the effect of this compound on spatial learning and memory.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Morris water maze (a large circular pool filled with opaque water, with a hidden escape platform)

  • Video tracking system

  • Rodents (rats or mice)

Protocol:

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. The optimal dose should be determined through a dose-response study.

  • Acquisition Phase (4-5 days):

    • Administer this compound or vehicle at a consistent time before each daily session (e.g., 30 minutes prior to the first trial).

    • Each day, subject each animal to a series of training trials (e.g., 4 trials per day). For each trial, place the animal into the pool at one of four quasi-random start locations, facing the wall of the pool.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial: 24 hours after the final acquisition trial, remove the platform from the pool. Place the animal in the pool for a single probe trial (e.g., 60 seconds).

  • Data Analysis:

    • Acquisition: Analyze the escape latency and path length across training days. A learning curve should show a decrease in these measures over time in the vehicle group. Compare the learning curves between the this compound and vehicle groups.

    • Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings. Compare these measures between the this compound and vehicle groups. Impaired performance in the this compound group (longer escape latencies, less time in the target quadrant) suggests a deficit in spatial learning and memory.

References

Preparation of D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7) Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Accurate preparation of these solutions is critical for reliable and reproducible results in neuroscience research, particularly in studies involving glutamatergic neurotransmission and its role in synaptic plasticity, excitotoxicity, and neurological disorders. This guide includes solubility data, step-by-step preparation protocols for different solvents, and recommendations for storage to ensure the long-term stability and efficacy of the compound.

Introduction

D(-)-2-Amino-7-phosphonoheptanoic acid (this compound) is a potent and selective competitive antagonist of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system. By competing with the endogenous co-agonist glutamate at its binding site, this compound effectively blocks the influx of Ca2+ ions through the NMDA receptor channel. This mechanism of action makes this compound an invaluable tool for investigating the physiological and pathological roles of NMDA receptors. Proper preparation of this compound stock solutions is a fundamental prerequisite for in vitro and in vivo experiments, including electrophysiology, cell culture assays, and behavioral studies.

Solubility and Stability Data

The solubility and stability of this compound in various solvents are crucial for preparing concentrated stock solutions and ensuring their viability over time. The following table summarizes the available data.

SolventSolubilityStorage TemperatureStability
Aqueous Buffer (e.g., PBS) Sparingly soluble4°C (short-term)We do not recommend storing the aqueous solution for more than one day.[2]
1 M NaOH Soluble to 100 mM-20°C≥ 2 years (as solid)
Water 9 mg/mL (for the similar compound D-AP5)[3]4°C (for 20mM solution of D-AP5)[3]General guidance suggests aliquots are usable for up to one month at -20°C.
DMSO Soluble-20°CGeneral guidance suggests aliquots are usable for up to one month at -20°C.

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of a suitable solvent like 1 M NaOH and then dilute with the aqueous buffer of choice.

Experimental Protocols

Preparation of a 100 mM Aqueous Stock Solution using NaOH

This protocol is recommended for achieving a high concentration stock solution that can be further diluted in aqueous experimental buffers.

Materials:

  • D(-)-2-Amino-7-phosphonoheptanoic acid (powder)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated pH meter

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile weighing boat. For example, to prepare 10 mL of a 100 mM solution, weigh 225.18 mg of this compound (Molecular Weight: 225.18 g/mol ).

  • Initial Dissolution: Transfer the weighed this compound powder to a sterile conical tube. Add a small volume of sterile water (e.g., 1-2 mL) to create a slurry.

  • Solubilization with NaOH: While gently vortexing, add 1 M NaOH dropwise to the slurry. Continue adding NaOH until the this compound is completely dissolved. The final volume of added NaOH should be approximately 1 equivalent to the molar amount of this compound.

  • Volume Adjustment: Once the solid is fully dissolved, add sterile water to reach the desired final volume (e.g., 10 mL for a 100 mM solution).

  • pH Measurement and Adjustment: Measure the pH of the solution using a calibrated pH meter. The pH will be alkaline due to the addition of NaOH. If necessary for your experimental application, carefully adjust the pH to the desired range (e.g., 7.2-7.4) using 1 M HCl. Add the acid dropwise while monitoring the pH to avoid precipitation of the compound.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.

Preparation of a Stock Solution in DMSO

For applications where DMSO is a suitable solvent, this protocol provides a straightforward method for preparing a stock solution.

Materials:

  • D(-)-2-Amino-7-phosphonoheptanoic acid (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Weigh the desired amount of this compound powder in a sterile weighing boat.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the required volume of anhydrous DMSO to achieve the desired concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.

Visualizations

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation (Aqueous) weigh 1. Weigh this compound Powder slurry 2. Create Slurry with Sterile Water weigh->slurry dissolve 3. Add 1M NaOH to Dissolve slurry->dissolve adjust_vol 4. Adjust to Final Volume with Water dissolve->adjust_vol adjust_ph 5. Adjust pH with 1M HCl adjust_vol->adjust_ph filter 6. Sterile Filter (0.22 µm) adjust_ph->filter aliquot 7. Aliquot into Single-Use Tubes filter->aliquot store 8. Store at -20°C aliquot->store

Workflow for preparing aqueous this compound stock solution.

G cluster_pathway Signaling Pathway: NMDA Receptor Antagonism by this compound glutamate Glutamate (Agonist) nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds dap7 This compound (Antagonist) dap7->nmda_receptor Competitively Binds ion_channel Ion Channel dap7->ion_channel Prevents Opening nmda_receptor->ion_channel Activates ca_influx Ca²+ Influx ion_channel->ca_influx Allows no_ca_influx No Ca²+ Influx ion_channel->no_ca_influx downstream Downstream Signaling (e.g., Synaptic Plasticity) ca_influx->downstream no_downstream Blocked Downstream Signaling no_ca_influx->no_downstream

This compound competitively antagonizes the NMDA receptor.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for researchers to prepare and store D(-)-2-Amino-7-phosphonoheptanoic acid stock solutions reliably. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental outcomes in the investigation of NMDA receptor function. Always refer to the specific product information sheet for batch-specific details and handle all chemicals with appropriate laboratory safety precautions.

References

Troubleshooting & Optimization

D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for dissolving this compound?

A1: The most effective and commonly cited method for dissolving this compound is by preparing an aqueous solution with one molar equivalent (1eq.) of sodium hydroxide (NaOH). This method has been shown to achieve a solubility of up to 100 mM.[1] Some sources also indicate that this compound is soluble in dimethyl sulfoxide (DMSO).[2]

Q2: Can I dissolve this compound in phosphate-buffered saline (PBS) or other physiological buffers directly?

A2: Direct dissolution of this compound in physiological buffers such as PBS at neutral pH is often challenging due to its acidic nature. It is recommended to first prepare a concentrated stock solution in an appropriate solvent (e.g., 1eq. NaOH) and then dilute it to the final working concentration in your desired physiological buffer. Direct dissolution in neutral buffers may lead to incomplete solubilization and the formation of precipitates.

Q3: My this compound solution has formed a precipitate. What should I do?

A3: Precipitation can occur for several reasons, including improper initial dissolution, pH changes in the final solution, or exceeding the solubility limit in the chosen buffer. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Q4: How should I store my this compound stock solution?

A4: For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[2]

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunit of the NMDA receptor, thereby preventing receptor activation and the subsequent influx of calcium ions.[3][4][5]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationRemarksSource
1eq. NaOH (aqueous)Up to 100 mMRecommended for preparing concentrated stock solutions.[1]
DMSOSolubleThe exact solubility limit is not specified. May be suitable for certain experimental applications.[2]
WaterSparingly solubleDirect dissolution in water is generally difficult.
PBS (pH 7.4)Limited solubilityDirect dissolution is not recommended. Dilution from a stock solution is advised.
Normal Saline (0.9% NaCl)Limited solubilitySimilar to PBS, direct dissolution is challenging.

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in 1eq. NaOH

This protocol details the steps for preparing a 100 mM stock solution of this compound using a 100 mM NaOH solution as the solvent.

Materials:

  • D(-)-2-Amino-7-phosphonoheptanoic acid (this compound) powder (Molecular Weight: 225.18 g/mol )[2]

  • 100 mM Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free water

  • Calibrated balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 100 mM solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 100 mmol/L x 0.001 L x 225.18 g/mol = 22.518 mg

  • Weigh the this compound:

    • Accurately weigh out 22.52 mg of this compound powder using a calibrated balance.

  • Dissolution:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube or a small volumetric flask.

    • Add 1 mL of 100 mM NaOH solution to the this compound powder.

  • Mixing:

    • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[6]

  • Sterilization and Storage:

    • Sterile filter the solution through a 0.22 µm syringe filter if required for your application.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve completely in 1eq. NaOH. - Insufficient mixing.- Incorrect concentration of NaOH.- Continue vortexing or sonicate the solution for a longer duration.- Ensure the NaOH solution is at the correct concentration (100 mM for a 100 mM this compound stock).
Precipitate forms after diluting the stock solution in a physiological buffer (e.g., PBS). - The pH of the final solution is too low, causing this compound to become less soluble.- The final concentration of this compound exceeds its solubility limit in the buffer.- Adjust the pH of the final solution to be slightly alkaline if your experimental conditions permit.- Prepare a more dilute stock solution and then perform the final dilution.- Consider using a buffer with a higher buffering capacity.
The solution appears cloudy or contains particulates. - Incomplete dissolution.- Contamination of the solvent or glassware.- Re-attempt the dissolution procedure, ensuring thorough mixing.- Use fresh, high-purity solvents and clean glassware.

Visualizations

This compound Mechanism of Action: Competitive Antagonism at the NMDA Receptor

NMDA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density cluster_channel Cellular Response Glutamate Glutamate NMDAR NMDA Receptor Glutamate Binding Site Ion Channel Glutamate->NMDAR:g Binds Ca_Influx Ca²+ Influx NMDAR:c->Ca_Influx Opens No_Ca_Influx No Ca²+ Influx NMDAR:c->No_Ca_Influx Remains Closed DAP7 This compound DAP7->NMDAR:g Competitively Binds Signaling Downstream Signaling Ca_Influx->Signaling No_Signaling Blocked Signaling No_Ca_Influx->No_Signaling

Caption: Competitive antagonism of the NMDA receptor by this compound.

Experimental Workflow: Preparing and Using a this compound Solution

D_AP7_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting A Weigh this compound Powder B Add 1eq. NaOH A->B C Vortex/Sonicate to Dissolve B->C D Sterile Filter (Optional) C->D E Aliquot and Store at -20°C D->E F Thaw Aliquot E->F G Dilute to Working Concentration in Physiological Buffer F->G I Precipitation? G->I H Apply to Experimental System I->G Yes: Adjust pH or Dilution I->H No

Caption: Workflow for preparing and using this compound solutions.

References

Potential neurotoxicity of D-AP7 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the NMDA receptor antagonist, D-AP7. The following information addresses potential concerns regarding the neurotoxicity of this compound, particularly at high concentrations, and offers detailed experimental protocols for assessment.

Frequently Asked Questions (FAQs)

Q1: Is this compound neurotoxic at high concentrations?

A1: Currently, the available scientific literature does not indicate that this compound is directly neurotoxic, even at high concentrations. In fact, studies have shown that this compound can be neuroprotective by attenuating glutamate-induced neurotoxicity in neuronal cell cultures.[1] However, it is important to note that the neurotoxic potential of any compound can be context-dependent, varying with the specific neuronal population, experimental conditions, and duration of exposure. Therefore, it is recommended to empirically determine the optimal, non-toxic concentration range for your specific experimental setup.

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It specifically acts at the glutamate binding site on the NMDA receptor, preventing its activation by glutamate. By blocking the NMDA receptor, this compound inhibits the influx of calcium ions (Ca2+) into the neuron, which is a key trigger for excitotoxic cell death pathways. The active isomer, D-(-)-2-amino-7-phosphonoheptanoic acid, is responsible for this antagonist activity.[2][3]

Q3: Are there any known adverse effects of this compound in vivo?

A3: In animal studies, direct microinjections of this compound into specific brain regions have been associated with effects such as muscle rigidity and catalepsy at nanomolar concentrations.[2] It is important to consider that such effects are observed with direct central nervous system administration and may not be relevant for in vitro studies. As with any CNS-active compound, in vivo effects are highly dependent on the dose, route of administration, and the specific animal model being used.

Q4: What are the typical working concentrations of this compound for in vitro experiments?

A4: The optimal working concentration of this compound will vary depending on the specific application. For neuroprotection studies against glutamate-induced toxicity, concentrations in the low micromolar to low millimolar range have been used.[1] It is always recommended to perform a dose-response curve to determine the most effective and non-toxic concentration for your particular cell type and experimental conditions.

Q5: What assays can I use to assess the potential neurotoxicity of this compound in my experiments?

A5: A battery of standard in vitro neurotoxicity assays can be employed to evaluate the effects of this compound on neuronal health. These include:

  • Cell Viability Assays: Such as the MTT or MTS assay, which measure mitochondrial activity in living cells.

  • Cytotoxicity Assays: Like the LDH release assay, which quantifies the amount of lactate dehydrogenase released from damaged cells with compromised membrane integrity.

  • Apoptosis Assays: Including TUNEL staining or caspase activity assays, to detect programmed cell death.

Detailed protocols for these assays are provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following table summarizes the concentrations of this compound and related compounds used in a key study assessing neuroprotection against glutamate-induced toxicity. It is important to note that these concentrations were found to be protective, and no neurotoxicity was reported.

CompoundConcentration RangeEffect on Glutamate NeurotoxicityReference
DL-2-amino-5-phosphonovalerate (APV)1-3 mMMarkedly reduced neuronal cell loss[1]
D-APV1-3 mMMarkedly reduced neuronal cell loss[1]
DL-2-amino-7-phosphono-heptanoateNot specifiedSubstantially attenuated neurotoxicity[1]

Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Plating: Plate primary neurons or neuronal cell lines in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure duration. Include appropriate positive (e.g., a known neurotoxin) and negative (vehicle) controls.

  • MTT Incubation: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

LDH Release Assay for Cytotoxicity

Principle: This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.

Methodology:

  • Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

TUNEL Assay for Apoptosis

Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged dUTPs.

Methodology:

  • Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a multi-well plate and treat with this compound as previously described.

  • Cell Fixation: After treatment, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-30 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS to allow the labeling enzyme to enter the nucleus.

  • TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs, according to the manufacturer's protocol.

  • Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

  • Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

Visualizations

NMDA_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates DAP7 This compound DAP7->NMDA_R Blocks Neuroprotection Neuroprotection DAP7->Neuroprotection Promotes Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Mediates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to Neurotoxicity_Workflow start Start: Prepare Neuronal Cell Culture treatment Treat with this compound Concentration Gradient (include positive/negative controls) start->treatment incubation Incubate for Desired Duration treatment->incubation assays Perform Parallel Neurotoxicity Assays incubation->assays viability Cell Viability Assay (MTT) assays->viability cytotoxicity Cytotoxicity Assay (LDH) assays->cytotoxicity apoptosis Apoptosis Assay (TUNEL) assays->apoptosis analysis Data Analysis and Interpretation viability->analysis cytotoxicity->analysis apoptosis->analysis end End: Determine Neurotoxic Potential analysis->end Troubleshooting_Flowchart start Unexpected Cell Death Observed? check_controls Are Controls Behaving as Expected? start->check_controls Yes no_issue No Apparent Issue with this compound start->no_issue No sol_contam Check for Solution Contamination check_controls->sol_contam No dose_response Perform a Wider Dose-Response of this compound check_controls->dose_response Yes culture_health Assess Baseline Culture Health sol_contam->culture_health time_course Conduct a Time-Course Experiment dose_response->time_course potential_toxicity Potential Context-Specific Toxicity time_course->potential_toxicity

References

Technical Support Center: D(-)-2-Amino-7-phosphonoheptanoic acid (AP7) In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in the in vivo effects of D(-)-2-Amino-7-phosphonoheptanoic acid (AP7), a selective NMDA receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is D(-)-2-Amino-7-phosphonoheptanoic acid (AP7) and what is its primary mechanism of action?

D(-)-2-Amino-7-phosphonoheptanoic acid (AP7) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It specifically acts at the glutamate binding site on the GluN2 subunit of the NMDA receptor complex. By blocking the binding of the excitatory neurotransmitter glutamate, AP7 prevents the influx of calcium ions (Ca2+) into the neuron, thereby inhibiting excessive neuronal excitation. This mechanism is crucial for studying the role of NMDA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, and excitotoxicity.

Q2: What are the common sources of variability in in vivo experiments using AP7?

Inconsistent effects of AP7 in vivo can arise from several factors:

  • Drug Administration and Stability: Issues with the preparation, storage, and administration of the AP7 solution can lead to variability. This includes incorrect dosage, degradation of the compound, and improper administration technique (e.g., inaccurate intracerebroventricular (ICV) injection).

  • Animal Handling and Stress: The stress level of the experimental animals can significantly impact the outcomes of behavioral studies. Improper handling can induce anxiety and alter baseline physiological states, potentially masking or altering the effects of AP7.

  • Pharmacokinetics and Bioavailability: The route of administration and the specific animal model can influence the absorption, distribution, metabolism, and excretion (ADME) of AP7, leading to variable concentrations of the drug at the target site in the central nervous system (CNS).

  • Experimental Design: Differences in experimental protocols, including the timing of drug administration relative to behavioral testing and the specific parameters of the behavioral assays, can contribute to inconsistent results.

  • NMDA Receptor Plasticity: The expression, subunit composition, and localization of NMDA receptors can change in response to various factors, including age, disease state, and prior experiences of the animal. This plasticity can alter the sensitivity to AP7.[1][2]

Troubleshooting Guides

Issue 1: Lack of Expected Behavioral Effect

Question: I administered D-AP7 via intracerebroventricular (ICV) injection in mice to block fear conditioning, but I am not observing any significant difference between the AP7-treated group and the vehicle control. What could be the problem?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Drug Concentration or Inactive Compound 1. Verify Calculations: Double-check all calculations for the preparation of the AP7 solution to ensure the correct final concentration. 2. Assess Compound Integrity: If possible, confirm the purity and integrity of your AP7 stock using analytical methods. Ensure it has been stored correctly according to the manufacturer's instructions (typically at room temperature in a dry, dark place). 3. Fresh Preparation: Prepare fresh AP7 solutions for each experiment to avoid degradation.
Suboptimal Solution Preparation 1. pH Adjustment: The solubility of AP7 is pH-dependent.[3][4][5][6] Ensure the pH of your vehicle (e.g., artificial cerebrospinal fluid - aCSF) is adjusted to fully dissolve the compound. A slightly alkaline pH may be required for complete dissolution. 2. Vehicle Composition: The composition of the vehicle can affect drug solubility and stability. A standard aCSF recipe is recommended. Avoid vehicles that may interact with the compound or have their own biological effects.
Inaccurate ICV Injection 1. Verify Stereotaxic Coordinates: Confirm the accuracy of your stereotaxic coordinates for the lateral ventricles in your specific mouse strain and age group. 2. Injection Volume and Rate: Use a low injection volume (typically 1-2 µL in mice) and a slow infusion rate (e.g., 0.5 µL/min) to prevent backflow and ensure proper distribution within the ventricular system. 3. Dye Co-injection: In a pilot study, co-inject a dye (e.g., Evans Blue) to visually confirm the accuracy of your injections upon post-mortem brain examination.
Insufficient Dose 1. Dose-Response Curve: If you are using a dose from the literature, it may not be optimal for your specific experimental conditions. Perform a dose-response study to determine the effective dose of AP7 in your model. Doses for anticonvulsant effects in mice after ICV administration have been reported in the micromole range.[7] 2. Timing of Administration: The timing of AP7 administration relative to the behavioral task is critical. Ensure the injection is performed at a time point that allows for sufficient drug distribution to the target brain regions before the behavioral paradigm begins.
High Animal Stress Levels 1. Habituation and Handling: Acclimatize animals to the experimental room and handle them gently for several days prior to the experiment to reduce stress. Inconsistent or stressful handling can significantly impact behavioral outcomes.[1][2][8] 2. Minimally Invasive Procedures: Use minimally invasive techniques for injections and other procedures to minimize stress.
Issue 2: Unexpected Motor Side Effects

Question: After administering this compound, my animals are showing significant motor impairments (e.g., ataxia, rigidity), which is confounding the interpretation of my cognitive task results. How can I mitigate these side effects?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Dose is Too High 1. Reduce the Dose: Motor side effects are a known consequence of NMDA receptor antagonism, particularly at higher doses. Reduce the dose of AP7 to a level that produces the desired cognitive effect without significant motor impairment. A thorough dose-response study is crucial. 2. Literature Review: Consult the literature for dose ranges of AP7 used in similar behavioral paradigms that report minimal motor side effects.
Non-Specific Drug Effects 1. Confirm NMDA Receptor Specificity: While AP7 is highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. Ensure your dose is within the selective range for NMDA receptors.
Inadequate Behavioral Controls 1. Motor Function Assessment: Include specific control tests to assess motor function independently of the cognitive task. This could include tests like the rotarod, open field, or cylinder test to quantify any motor deficits.[6][9][10] 2. Data Interpretation: If mild motor effects are unavoidable, use the data from your motor control tests as a covariate in your statistical analysis of the cognitive task to account for any confounding motor impairments.

Quantitative Data Summary

Parameter Species Route of Administration Value Reference
Anticonvulsant ED50 (Clonic Seizures) DBA/2 MiceIntracerebroventricular (ICV)~6.0 µmoles[7]
Half-life in CSF (for IgG, as a proxy for macromolecules) RatIntracerebroventricular (ICV)47.0 ± 6.49 min[11][12]
Clearance from CSF (for IgG, as a proxy for macromolecules) RatIntracerebroventricular (ICV)29.0 ± 15.2 mL/day/kg[11][12]

Note: Pharmacokinetic data for this compound specifically following ICV administration is limited in the public domain. The provided data for IgG offers a general reference for the clearance of macromolecules from the cerebrospinal fluid. Researchers should determine the specific pharmacokinetic profile of AP7 under their experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound for Intracerebroventricular (ICV) Injection
  • Materials:

    • D(-)-2-Amino-7-phosphonoheptanoic acid (AP7) powder

    • Artificial cerebrospinal fluid (aCSF)

    • 0.1 M NaOH and 0.1 M HCl for pH adjustment

    • Sterile microcentrifuge tubes

    • Sterile filters (0.22 µm)

  • aCSF Recipe (Example):

    • 124 mM NaCl

    • 3 mM KCl

    • 2 mM CaCl2

    • 1 mM MgSO4

    • 1.25 mM NaH2PO4

    • 26 mM NaHCO3

    • 10 mM D-glucose

    • Bubble with 95% O2 / 5% CO2 for at least 15 minutes to achieve a pH of ~7.4.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of aCSF to achieve the target concentration.

    • Vortex the solution thoroughly. AP7 may not fully dissolve at neutral pH.

    • Slowly add 0.1 M NaOH dropwise while vortexing until the AP7 is completely dissolved.

    • Check the pH of the solution and adjust it back to 7.2-7.4 using 0.1 M HCl. The pH of the final solution is critical for drug stability and to avoid physiological disturbances upon injection.[5][13]

    • Sterile filter the final solution using a 0.22 µm syringe filter into a new sterile tube.

    • Prepare fresh on the day of the experiment and keep on ice.

Protocol 2: Assessment of Motor Side Effects using the Rotarod Test
  • Apparatus:

    • Rotarod apparatus with adjustable speed.

  • Procedure:

    • Habituation/Training: For 2-3 consecutive days before the experiment, train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for a set duration (e.g., 5 minutes) per trial, with multiple trials per day. This is to ensure that any observed deficits are due to the drug and not a lack of familiarity with the apparatus.

    • Baseline Measurement: On the day of the experiment, before drug administration, record the baseline latency to fall for each animal. The rotarod can be set to a constant speed or an accelerating speed protocol.

    • Drug Administration: Administer this compound or vehicle according to your experimental protocol.

    • Post-injection Testing: At the time point corresponding to your cognitive testing, place the animal back on the rotarod and record the latency to fall.

    • Data Analysis: Compare the latency to fall between the AP7-treated and vehicle-treated groups. A significant decrease in latency to fall in the AP7 group indicates motor impairment.

Visualizations

Caption: NMDA Receptor Signaling Pathway and Site of this compound Action.

Troubleshooting_Workflow Start Inconsistent In Vivo AP7 Effects Observed Check_Drug 1. Verify Drug Integrity & Solution Preparation Start->Check_Drug Check_Dose 2. Evaluate Dose & Timing Check_Drug->Check_Dose Check_Admin 3. Confirm Administration Technique Accuracy Check_Dose->Check_Admin Check_Animal 4. Assess Animal Factors (Stress, Handling) Check_Admin->Check_Animal Check_Behavior 5. Review Behavioral Paradigm Check_Animal->Check_Behavior Outcome_OK Consistent Results Achieved Check_Behavior->Outcome_OK Issue Resolved Outcome_Not_OK Inconsistency Persists Check_Behavior->Outcome_Not_OK Issue Not Resolved Outcome_Not_OK->Start Re-evaluate All Steps

Caption: Troubleshooting Workflow for Inconsistent this compound Effects.

References

Optimizing D-AP7 dosage for maximal NMDA receptor antagonism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of D-AP7, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and experimental protocols to facilitate the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as D-(-)-2-Amino-7-phosphonoheptanoic acid, is a selective competitive antagonist of the NMDA receptor.[1][2] Its primary mechanism of action is to block the binding of the endogenous agonist, glutamate, to the NMDA receptor, thereby inhibiting its activation.[2] This antagonism prevents the influx of calcium ions (Ca2+) through the receptor's ion channel, a process crucial for various forms of synaptic plasticity and neuronal signaling.[3]

Q2: What is the difference between this compound and DL-AP7?

A2: this compound is the D-enantiomer and the more active form of the racemic mixture DL-AP7. For experiments requiring high specificity and potency, this compound is the recommended form.

Q3: What are the common research applications of this compound?

A3: this compound is widely used in neuroscience research to study the physiological and pathological roles of NMDA receptors. Common applications include:

  • Investigating the mechanisms of long-term potentiation (LTP) and long-term depression (LTD).

  • Studying the role of NMDA receptors in learning and memory.

  • Elucidating the involvement of NMDA receptors in excitotoxicity and neurodegenerative diseases.[3]

  • Examining the anticonvulsant properties of NMDA receptor antagonists.[2]

Q4: How should I prepare and store this compound?

A4: this compound is soluble in aqueous solutions, though solubility can be enhanced with the addition of a molar equivalent of sodium hydroxide (NaOH). It is also soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions can be prepared in sterile, deionized water or a suitable buffer and should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. The stability of this compound in solution is generally good, but it is advisable to prepare fresh solutions for critical experiments.

Quantitative Data

The following tables summarize the key quantitative parameters for this compound to aid in experimental design.

Table 1: Pharmacological Properties of this compound

ParameterValueSpecies/SystemReference
Mechanism of Action Competitive AntagonistN/A[2]
Target NMDA Receptor (Glutamate Binding Site)N/A[2]
Ki (calculated) ~1.45 µMMouse Hippocampal Neurons[1]
kon 1.4 x 107 M-1s-1Mouse Hippocampal Neurons[1]
koff 20.3 s-1Mouse Hippocampal Neurons[1]

Note: The Ki value was calculated from the provided koff/kon values.

Table 2: Recommended Concentration and Dosage Ranges for this compound

ApplicationConcentration/DosageAdministration RouteSpecies/SystemReference
In Vitro (Electrophysiology) 50 - 200 µMBath ApplicationRat Hippocampal Slices / Mouse Hippocampal Neurons[1]
In Vivo (Behavioral) 0.02 - 0.5 nmolMicroinjectionRat (Globus Pallidus, Caudate-Putamen)[2]
In Vivo (Behavioral) 100 - 500 ng / 0.5 µLIntra-accumbens InjectionRat

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

In Vitro Electrophysiology: Patch-Clamp Recording in Brain Slices

Objective: To assess the effect of this compound on NMDA receptor-mediated synaptic currents.

Materials:

  • This compound powder

  • Artificial cerebrospinal fluid (aCSF)

  • Recording pipettes

  • Brain slice preparation equipment

  • Electrophysiology rig with amplifier and data acquisition system

Protocol:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) from the animal model of choice according to standard laboratory procedures. Maintain slices in oxygenated aCSF.

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM in deionized water, pH adjusted with NaOH). On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 50 µM).

  • Recording Setup: Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Baseline Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest. Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). These can be isolated pharmacologically by including AMPA and GABA receptor antagonists in the aCSF.

  • This compound Application: Switch the perfusion to the aCSF containing this compound. Allow sufficient time for the drug to equilibrate in the slice (typically 10-15 minutes).

  • Post-Drug Recording: Record NMDA receptor-mediated EPSCs in the presence of this compound.

  • Washout: (Optional) Switch the perfusion back to the control aCSF to observe the reversal of the antagonist effect.

  • Data Analysis: Compare the amplitude and kinetics of the NMDA receptor-mediated EPSCs before, during, and after this compound application.

In Vivo Microinjection

Objective: To investigate the behavioral effects of this compound by direct administration into a specific brain region.

Materials:

  • This compound powder

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Microinjection pump and syringe

  • Cannula and injector

Protocol:

  • Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus.

  • Surgical Procedure: Perform a craniotomy over the target brain region according to established stereotaxic coordinates.

  • Solution Preparation: Dissolve this compound in sterile saline or aCSF to the desired concentration to achieve the target dose in the desired injection volume (e.g., 0.02-0.5 nmol in 100-500 nL).

  • Cannula Implantation: Implant a guide cannula aimed at the target brain region and secure it with dental cement.

  • Recovery: Allow the animal to recover from surgery.

  • Microinjection: At the time of the experiment, gently restrain the animal and insert the injector into the guide cannula. Infuse the this compound solution at a slow, controlled rate (e.g., 100 nL/min).

  • Behavioral Testing: Following the microinjection, conduct the desired behavioral tests to assess the effects of NMDA receptor antagonism in the targeted brain region.

Troubleshooting Guides

Issue 1: No or reduced antagonist effect of this compound in in vitro experiments.

Possible Cause Troubleshooting Step
Incorrect this compound concentration Verify calculations for stock and working solutions. Consider performing a dose-response curve to determine the optimal concentration for your specific preparation.
Degradation of this compound Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles of stock solutions by storing in aliquots.
Insufficient equilibration time Ensure that this compound has been perfused for a sufficient duration to allow for complete exchange in the recording chamber and diffusion into the tissue.
High concentration of agonist In competitive antagonism, a high concentration of the agonist (glutamate) can overcome the antagonist block. Ensure the agonist concentration used is appropriate.

Issue 2: Cell health is compromised during in vitro experiments.

Possible Cause Troubleshooting Step
Excitotoxicity in control conditions If working with neuronal cultures, the absence of an NMDA receptor antagonist can sometimes lead to excitotoxicity. A low concentration of this compound in the culture medium may improve cell viability.
Incorrect pH or osmolarity of the drug solution Ensure that the pH and osmolarity of the this compound containing solution are adjusted to match the control solution.
Off-target effects at high concentrations While this compound is selective, very high concentrations may have off-target effects. Use the lowest effective concentration determined from a dose-response experiment.

Issue 3: Variability in behavioral effects in in vivo experiments.

Possible Cause Troubleshooting Step
Incorrect injection site Perform careful histological verification of the injection site for all animals included in the study. Refine surgical and stereotaxic procedures if necessary.
Diffusion of the drug to adjacent areas Keep the injection volume as small as possible and the infusion rate slow to minimize diffusion from the target site.
Metabolism or clearance of the drug The behavioral effects of this compound will be time-dependent. Conduct a time-course study to determine the optimal time window for behavioral testing after microinjection.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ion Channel NMDA_R->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Downstream Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Downstream Activates DAP7 This compound DAP7->NMDA_R Blocks

Caption: NMDA Receptor Signaling and this compound Antagonism.

Experimental_Workflow prep Preparation (Solutions, Tissue) baseline Baseline Measurement (e.g., EPSCs, Behavior) prep->baseline drug_app This compound Application baseline->drug_app post_drug Post-Drug Measurement drug_app->post_drug washout Washout (Optional) post_drug->washout analysis Data Analysis post_drug->analysis washout->analysis

Caption: General Experimental Workflow for this compound.

Troubleshooting_Tree start No/Reduced Effect? check_conc Verify Concentration start->check_conc Yes check_prep Check Solution Prep check_conc->check_prep Concentration OK check_time Increase Equilibration Time check_prep->check_time Prep OK check_agonist Check Agonist Concentration check_time->check_agonist Time OK dose_response Perform Dose-Response check_agonist->dose_response Agonist OK

Caption: Troubleshooting Decision Tree for this compound.

References

Stability of D(-)-2-Amino-7-phosphonoheptanoic acid in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7), a selective NMDA receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, sterile, nuclease-free water is often suitable for this compound. However, solubility can be limited. To enhance solubility, consider using a small amount of 1N NaOH to raise the pH, followed by dilution with your physiological buffer to the desired final concentration and pH adjustment. Always filter-sterilize the final solution.

Q2: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: How long can I store this compound solutions in physiological buffers at room temperature or 4°C?

There is limited published data on the long-term stability of this compound in physiological buffers at room temperature or 4°C. As a general guideline for critical experiments, it is best practice to prepare fresh working solutions daily from a frozen stock. For less sensitive applications, solutions in sterile physiological buffers may be stable for a few days at 4°C, but stability should be verified for your specific experimental conditions.

Q4: I am observing precipitation when I dilute my this compound stock solution into my physiological buffer. What can I do?

Precipitation can occur due to several factors:

  • Solubility Limits: The concentration of this compound may exceed its solubility in the final buffer. Try preparing a more dilute stock solution or a lower final concentration in your experiment.

  • pH Effects: The pH of your physiological buffer can significantly impact the solubility of this compound. Ensure the final pH of your working solution is within a range where this compound is soluble. You may need to adjust the pH of your final solution after adding the this compound stock.

  • Buffer Composition: Components of your physiological buffer, such as high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), could potentially interact with the phosphonate group of this compound and cause precipitation.

Q5: What are the primary degradation pathways for this compound in aqueous solutions?

While specific degradation pathways for this compound in physiological buffers are not well-documented in publicly available literature, compounds with similar structures (amino acids with phosphonate groups) can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound in In Vitro Assays
Possible Cause Troubleshooting Step
Degraded this compound - Prepare a fresh stock solution from powder. - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. - Prepare working solutions fresh for each experiment.
Incorrect Concentration - Verify the initial weighing of the this compound powder. - Recalculate all dilutions. - Consider using a validated analytical method (e.g., HPLC) to confirm the concentration of your stock solution.
Precipitation - Visually inspect the final working solution for any precipitate. - Centrifuge a small aliquot of the working solution to check for a pellet. - If precipitation is suspected, refer to the troubleshooting steps for precipitation (FAQ Q4).
pH of the Final Solution - Measure the pH of your physiological buffer after the addition of the this compound stock solution. The addition of a concentrated stock, especially if pH-adjusted, can alter the final pH of your assay medium. Adjust the pH if necessary.
Issue 2: Variability in Experimental Results Between Batches of this compound
Possible Cause Troubleshooting Step
Purity of this compound - Obtain a certificate of analysis (CoA) for each batch to confirm purity. - If possible, independently verify the purity using an appropriate analytical method.
Storage and Handling - Ensure consistent storage conditions (-20°C or -80°C) for all batches. - Follow a standardized protocol for preparing stock and working solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Add a small volume of sterile, nuclease-free water to the powder.

  • If solubility is an issue, add 1N NaOH dropwise while vortexing until the solid dissolves.

  • Bring the solution to the final desired volume with sterile, nuclease-free water.

  • Measure the pH and adjust to ~7.4 using 1N HCl or 1N NaOH if necessary.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, nuclease-free tube.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Workflow for Assessing this compound Stability in a Physiological Buffer

This protocol provides a general framework. Specific parameters such as time points, temperatures, and analytical methods should be optimized for your specific needs.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_sampling Sampling cluster_analysis Analysis prep_solution Prepare this compound in Buffer storage_rt Room Temp (25°C) prep_solution->storage_rt Incubate at different temps storage_4c Refrigerated (4°C) prep_solution->storage_4c Incubate at different temps storage_37c Incubator (37°C) prep_solution->storage_37c Incubate at different temps time_0 T = 0 time_x T = 1, 2, 4, 8, 24, 48h storage_rt->time_x Collect aliquots at time points storage_4c->time_x Collect aliquots at time points storage_37c->time_x Collect aliquots at time points analysis Quantify this compound (e.g., HPLC-UV) time_0->analysis time_x->analysis data_analysis Calculate Degradation Rate analysis->data_analysis NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space glutamate Glutamate nmda_receptor NMDA Receptor (NR1/NR2 subunits) glutamate->nmda_receptor Binds to NR2 dap7 This compound dap7->nmda_receptor Competitively Blocks Glutamate Binding ion_channel Ion Channel (Closed) nmda_receptor->ion_channel Channel remains closed no_influx No Ca²⁺/Na⁺ Influx ion_channel->no_influx Electrophysiology_Workflow prep_cells Prepare Neuronal Culture or Brain Slice baseline Record Baseline Neuronal Activity (e.g., Patch-clamp) prep_cells->baseline apply_dap7 Apply this compound at Desired Concentration baseline->apply_dap7 record_effect Record Neuronal Activity in the Presence of this compound apply_dap7->record_effect washout Washout this compound with Fresh Buffer record_effect->washout record_recovery Record Recovery of Neuronal Activity washout->record_recovery analyze Analyze Data: Compare Baseline, Treatment, and Recovery record_recovery->analyze

Technical Support Center: D-AP7 Application in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information to minimize and troubleshoot off-target effects of D-AP7 in neuronal cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound (D-2-amino-7-phosphonoheptanoic acid) is a potent and selective competitive antagonist of the NMDA receptor. It specifically targets the glutamate binding site on the GluN2 subunit of the NMDA receptor complex. By competitively inhibiting the binding of glutamate, this compound prevents the ion channel opening, thereby blocking the influx of Ca²+ and Na+ ions that mediate postsynaptic excitation.

Q2: What are the potential off-target effects of this compound?

While this compound is highly selective for NMDA receptors, off-target effects can occur, particularly at high concentrations. These may include:

  • Cytotoxicity: High concentrations of this compound can lead to neuronal cell death, which may be independent of NMDA receptor blockade.

  • Interaction with other glutamate receptors: Although its affinity is much lower, this compound may interact with other ionotropic (AMPA, Kainate) or metabotropic glutamate receptors at supramaximal concentrations.

  • Alterations in neuronal morphology: Some studies have reported changes in dendritic spine morphology or overall neuronal health with prolonged exposure to high doses of NMDA receptor antagonists.

Q3: What is the recommended working concentration for this compound in neuronal cultures?

The optimal concentration of this compound is highly dependent on the specific experimental paradigm, neuronal culture type, and age of the culture. A typical starting range is 10-50 µM. It is crucial to perform a dose-response curve to determine the lowest effective concentration that achieves maximal NMDA receptor blockade without inducing cytotoxicity or other off-target effects in your specific system.

Q4: How can I be sure the observed effects are due to NMDA receptor blockade and not off-target effects?

To validate the specificity of your this compound application, you should incorporate several control experiments:

  • Use a structurally different NMDA receptor antagonist: A common control is to use another selective NMDA receptor antagonist, such as AP5 (D-2-amino-5-phosphonopentanoic acid). If both antagonists produce the same effect, it is more likely to be a result of specific NMDA receptor blockade.

  • Rescue experiments: Where possible, try to "rescue" the phenotype by bypassing the NMDA receptor blockade. For example, if this compound is inhibiting a specific form of plasticity, see if this can be rescued by downstream manipulations.

  • Assess cell viability: Always perform a cytotoxicity assay in parallel with your main experiment to ensure that the observed effects are not simply due to neuronal death.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in neuronal cultures.

Problem Potential Cause Recommended Solution
High levels of cell death in culture. This compound concentration is too high, leading to cytotoxicity.Perform a dose-response experiment to find the EC50 for the desired effect and an LC50 for toxicity. Use the lowest concentration that gives the desired NMDA receptor antagonism.
Contamination of the this compound stock solution.Ensure the this compound stock solution is sterile-filtered. Prepare fresh stock solutions regularly.
Variability in experimental results. Inconsistent this compound concentration due to improper mixing or degradation.Ensure the this compound stock solution is fully dissolved and vortexed before each use. Store stock solutions at -20°C or below in small aliquots to avoid freeze-thaw cycles.
Differences in culture age or density.Standardize the age and density of neuronal cultures used in your experiments, as NMDA receptor expression can change over time in vitro.
No observable effect of this compound. This compound concentration is too low.Confirm the potency of your this compound stock and consider increasing the concentration after performing a dose-response curve.
The observed phenomenon is not mediated by NMDA receptors.Re-evaluate the underlying biological hypothesis. Use positive controls (e.g., direct application of NMDA) to confirm that the NMDA receptors in your culture are functional.
This compound has degraded.Prepare a fresh stock solution of this compound.
Unexpected electrophysiological responses. Off-target effects on other ion channels or receptors.Perform control experiments using other NMDA receptor antagonists (e.g., AP5). Test for effects on other glutamate receptors by co-applying selective agonists/antagonists for AMPA and Kainate receptors.
Alteration of network activity.Be aware that blocking all NMDA receptor activity can have profound effects on overall network excitability, which may indirectly cause the observed changes.

Quantitative Data Summary

The following table summarizes the inhibitory constants for this compound at various glutamate receptor subtypes. Note the significantly higher affinity for the NMDA receptor compared to others, which underscores its selectivity.

Receptor Subtype Ligand IC50 / Ki (µM) Assay Type
NMDA This compound0.26 - 5Radioligand Binding / Electrophysiology
AMPA This compound> 1000Radioligand Binding
Kainate This compound> 1000Radioligand Binding
mGluR1 This compound> 100Functional Assay
mGluR5 This compound> 100Functional Assay

Note: IC50/Ki values can vary depending on the specific experimental conditions, tissue preparation, and assay used.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay

This protocol provides a method to quantify cell death in neuronal cultures following exposure to this compound.

Materials:

  • Neuronal culture of choice

  • This compound stock solution (e.g., 10 mM in sterile water or NaOH)

  • Culture medium

  • LDH cytotoxicity assay kit

  • 96-well clear-bottom plates

  • Plate reader

Procedure:

  • Cell Plating: Plate neurons at a consistent density in a 96-well plate and culture until the desired stage of maturity.

  • This compound Dilution Series: Prepare a series of this compound dilutions in fresh culture medium. A suggested range is 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, and 500 µM.

  • Controls: Include the following controls on the same plate:

    • Untreated Control: Cells with fresh medium only (represents spontaneous LDH release).

    • Positive Control (Maximum LDH Release): Cells treated with the lysis buffer provided in the kit.

  • Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or control solutions.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • LDH Assay:

    • Following incubation, carefully collect a supernatant sample from each well according to the LDH kit manufacturer's instructions.

    • Add the supernatant to the reaction mixture provided in the kit in a separate 96-well plate.

    • Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

  • Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = 100 * (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Protocol 2: Electrophysiological Validation of this compound Specificity

This protocol describes how to use whole-cell patch-clamp electrophysiology to confirm that this compound is specifically blocking NMDA receptor-mediated currents.

Materials:

  • Neuronal culture on coverslips

  • External recording solution (e.g., ACSF)

  • Internal patch pipette solution

  • This compound (e.g., 50 µM)

  • NMDA (e.g., 100 µM)

  • Glycine or D-serine (co-agonist, e.g., 10 µM)

  • Tetrodotoxin (TTX, to block voltage-gated sodium channels, e.g., 1 µM)

  • Bicuculline and Strychnine (to block GABAA and glycine receptors, e.g., 10 µM each)

  • Patch-clamp rig with amplifier, digitizer, and perfusion system

Procedure:

  • Preparation: Prepare external and internal solutions. Mount a coverslip with neurons in the recording chamber and perfuse with external solution containing TTX, bicuculline, and strychnine to isolate glutamate receptor currents.

  • Obtain Whole-Cell Recording: Establish a stable whole-cell recording from a neuron. Clamp the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg²+ block of the NMDA receptor channel.

  • Elicit NMDA Current: Briefly apply NMDA and its co-agonist (glycine or D-serine) via the perfusion system to elicit an inward current (at negative potentials) or outward current (at positive potentials). This is your baseline NMDA receptor-mediated current.

  • Apply this compound: After washing out the NMDA, perfuse the chamber with the external solution now containing this compound for several minutes to allow for equilibration.

  • Re-challenge with NMDA: While still in the presence of this compound, re-apply NMDA + co-agonist.

  • Observation: A specific block of the NMDA receptor by this compound will result in a significant reduction or complete abolition of the NMDA-evoked current.

  • Washout: Wash out the this compound and re-apply NMDA + co-agonist to see if the current recovers. This demonstrates the reversibility of the antagonist.

  • Analysis: Measure the peak amplitude of the NMDA-evoked currents before, during, and after this compound application. A significant and reversible reduction in the current amplitude confirms the specific action of this compound on NMDA receptors.

Visualizations

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density cluster_antagonist Pharmacology cluster_downstream Downstream Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu Binds Ca_Influx Ca²+ Influx NMDAR:ion->Ca_Influx Opens DAP7 This compound DAP7->NMDAR:glu Competitively Blocks Signaling Cellular Response (e.g., LTP, Gene Expression) Ca_Influx->Signaling start Start: Suspected Off-Target Effect dose_response 1. Perform Dose-Response Curve for this compound start->dose_response cytotoxicity 2. Conduct Cytotoxicity Assay (e.g., LDH, MTT) dose_response->cytotoxicity Determine lowest effective concentration controls 3. Use Specificity Controls cytotoxicity->controls Confirm no cell death at chosen concentration electrophys 4. Validate with Electrophysiology controls->electrophys Use alternative antagonist (e.g., AP5) analysis 5. Analyze & Interpret Data electrophys->analysis Confirm block of NMDA-mediated currents conclusion Conclusion: Effect is On-Target or Off-Target analysis->conclusion problem Unexpected Result (e.g., cell death, no effect) conc_check Is this compound concentration optimized? problem->conc_check viability_check Is cell viability compromised? conc_check->viability_check No action_dose Perform dose-response and cytotoxicity assays. conc_check->action_dose Yes control_check Have specificity controls been run? viability_check->control_check No action_culture Check culture health, medium, and for contamination. viability_check->action_culture Yes action_control Run experiment with another NMDA antagonist (e.g., AP5). control_check->action_control Yes action_review Re-evaluate hypothesis. Is the effect truly NMDA-dependent? control_check->action_review No

Technical Support Center: Enhancing Brain Penetration of D(-)-2-Amino-7-phosphonoheptanoic Acid (AP7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the brain penetration of D(-)-2-Amino-7-phosphonoheptanoic acid (AP7), a selective N-methyl-D-aspartate (NMDA) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is D(-)-2-Amino-7-phosphonoheptanoic acid (AP7) and what are its primary applications in research?

A1: D(-)-2-Amino-7-phosphonoheptanoic acid (AP7) is a potent and selective competitive antagonist of the NMDA receptor. It specifically inhibits the glutamate binding site, thereby blocking the activation of the NMDA receptor. In research, it is widely used as a pharmacological tool to study the physiological and pathological roles of NMDA receptors, including their involvement in synaptic plasticity, learning, memory, and excitotoxicity. It has also been investigated for its anticonvulsant and neuroprotective effects in various neurological disorder models.[1]

Q2: What is the main challenge in using AP7 for in vivo studies targeting the central nervous system (CNS)?

A2: The primary challenge in utilizing AP7 for CNS-targeted in vivo studies is its poor penetration across the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Due to its polar nature, AP7 has limited ability to passively diffuse across the lipid-rich membranes of the BBB, which significantly restricts its therapeutic and experimental potential when administered systemically.

Q3: What are the promising strategies to enhance the brain delivery of AP7?

A3: Several strategies are being explored to overcome the poor brain penetration of AP7. These can be broadly categorized as:

  • Prodrug Approach: Modifying the AP7 molecule to create a more lipophilic prodrug that can cross the BBB more readily. Once in the brain, the prodrug is designed to be enzymatically or chemically converted back to the active AP7.[2][3][4][5][6][7][8]

  • Nanoparticle-Based Delivery Systems: Encapsulating AP7 within nanoparticles can facilitate its transport across the BBB. The surface of these nanoparticles can be modified with specific ligands to target receptors on the brain endothelial cells, further enhancing uptake.[1][9][10][11][12][13][14][15][16][17]

  • Liposomal Delivery: Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate hydrophilic drugs like AP7 in their aqueous core. Similar to nanoparticles, their surface can be engineered to improve brain targeting and delivery.[18][19][20][21][22]

Troubleshooting Guides

Low Encapsulation Efficiency of AP7 in Liposomes

Problem: You are experiencing low encapsulation efficiency (<10%) of the highly polar AP7 molecule into liposomes using the thin-film hydration method.

Potential Cause Troubleshooting Step Expected Outcome
Passive entrapment of a hydrophilic drug. The thin-film hydration method relies on passive entrapment of the aqueous drug solution, which can be inefficient for polar molecules.[23]An increase in the volume of the aqueous phase during hydration can lead to a slight improvement in encapsulation.
Lipid composition not optimal for polar drug encapsulation. Experiment with different lipid compositions. The inclusion of charged lipids (e.g., cationic or anionic) might improve interaction with the charged AP7 molecule.Enhanced electrostatic interactions between the drug and the lipid bilayer could increase encapsulation.
Hydration conditions are not optimized. Optimize the hydration buffer's pH and ionic strength to maximize the solubility and stability of AP7 and its interaction with the liposomes.Improved drug-lipid interaction and higher encapsulation efficiency.
Inefficient removal of unencapsulated drug. Use a robust method like size exclusion chromatography or dialysis with an appropriate molecular weight cutoff to separate the liposomes from the free drug, ensuring accurate measurement of encapsulation.A more accurate determination of the encapsulation efficiency, which might reveal it to be higher than initially measured with less precise methods like centrifugation.[24]
Poor In Vivo Brain Uptake of AP7-Loaded Nanoparticles

Problem: After systemic administration of AP7-loaded nanoparticles in an animal model, you observe minimal to no increase in brain concentration of AP7 compared to the administration of free AP7.

Potential Cause Troubleshooting Step Expected Outcome
Rapid clearance of nanoparticles by the reticuloendothelial system (RES). The surface of the nanoparticles may be opsonized, leading to rapid uptake by the liver and spleen.Surface modification with polyethylene glycol (PEG), a process known as PEGylation, can create a "stealth" coating that reduces opsonization and prolongs circulation time, allowing more nanoparticles to reach the BBB.
Ineffective BBB targeting. The nanoparticle surface lacks specific ligands for brain endothelial cell receptors.Functionalize the nanoparticle surface with ligands that can bind to receptors expressed on the BBB, such as transferrin receptors or insulin receptors, to promote receptor-mediated transcytosis.[1][9][10][11][12]
Inappropriate nanoparticle size or surface charge. Nanoparticle size and charge play a critical role in their ability to cross the BBB.Optimize the nanoparticle size to be within the ideal range for BBB penetration (typically under 200 nm) and ensure the surface charge is suitable for interaction with the negatively charged brain endothelial cell surface.[9][14]
Premature release of AP7 from the nanoparticles. The drug may be leaking from the nanoparticles before they reach the brain.Evaluate the in vitro release profile of AP7 from the nanoparticles in plasma-mimicking conditions to assess their stability. If release is too rapid, consider using a different polymer matrix or cross-linking the nanoparticles to slow down drug diffusion.
Inconsistent or Absent Pharmacological Effect of AP7 Prodrug

Problem: You have synthesized a lipophilic prodrug of AP7, but it fails to elicit the expected pharmacological response in vivo, or the results are highly variable.

Potential Cause Troubleshooting Step Expected Outcome
Prodrug is not efficiently crossing the BBB. The modification may not have sufficiently increased lipophilicity, or the prodrug might be a substrate for efflux transporters at the BBB.Further chemical modification to increase lipophilicity or to design a prodrug that is not recognized by efflux pumps like P-glycoprotein.[3]
Inefficient conversion of the prodrug to active AP7 in the brain. The enzyme responsible for cleaving the promoiety may have low expression or activity in the CNS.[4]Design the prodrug to be a substrate for enzymes that are known to be abundant and active in the brain.[4][25]
Rapid metabolism of the prodrug in the periphery. The prodrug is being cleaved in the bloodstream or liver before it can reach the brain.[4]Modify the promoiety to be more resistant to peripheral enzymes while still being susceptible to brain-specific enzymes.[4]
The released AP7 is rapidly cleared from the brain. Even after successful delivery and conversion, the active drug may be quickly removed from the brain tissue.Co-administration of an inhibitor of relevant brain efflux transporters, if known, could prolong the residence time of AP7 in the CNS.

Experimental Protocols

Protocol 1: Quantification of AP7 in Brain Tissue by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of AP7 in brain homogenate. Note: This is a template and must be optimized and validated for your specific equipment and experimental conditions.

1. Brain Tissue Homogenization:

  • Accurately weigh a portion of the frozen brain tissue (e.g., 100 mg).
  • Add a 4-fold volume (w/v) of ice-cold homogenization buffer (e.g., 400 µL of 75:25 acetonitrile:water).
  • Homogenize the tissue on ice using a sonicator or a mechanical homogenizer until a uniform suspension is obtained.
  • Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C for 10 minutes to pellet proteins and cellular debris.[6]
  • Collect the supernatant for analysis.

2. Sample Preparation:

  • To 100 µL of the brain homogenate supernatant, add an internal standard (IS) solution. A structurally similar but isotopically labeled compound is ideal.
  • Perform protein precipitation by adding a sufficient volume of a protein precipitating agent (e.g., acetonitrile or methanol).
  • Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
  • Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for injection into the HPLC-MS/MS system.

3. HPLC-MS/MS Analysis:

  • HPLC System: A standard HPLC system with a suitable column (e.g., a C18 or a HILIC column for polar compounds).
  • Mobile Phase: An optimized mobile phase, likely consisting of a mixture of an aqueous component with an organic modifier and a pH modifier (e.g., formic acid or ammonium formate) to ensure good peak shape and ionization.[6]
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.
  • MRM Transitions: Determine the optimal multiple reaction monitoring (MRM) transitions for both AP7 and the internal standard by infusing standard solutions into the mass spectrometer.
  • Quantification: Generate a standard curve by spiking known concentrations of AP7 into blank brain homogenate and processing them in the same way as the study samples. Quantify the AP7 concentration in the study samples by comparing their peak area ratios (analyte/IS) to the standard curve.[13][26][27][28]

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine/D-Serine Glycine->NMDA_R Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel CaMKII CaMKII Ca_ion->CaMKII Activates RasGRF RasGRF Ca_ion->RasGRF Activates CREB CREB CaMKII->CREB Phosphorylates Ras Ras RasGRF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK RSK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression Promotes AP7 D-AP7 (Antagonist) AP7->NMDA_R Blocks experimental_workflow cluster_formulation Formulation cluster_administration In Vivo Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Free_AP7 Free this compound (Control) Systemic_Admin Systemic Administration (e.g., i.v.) to Animal Model Free_AP7->Systemic_Admin Liposomal_AP7 Liposomal this compound Liposomal_AP7->Systemic_Admin Nanoparticle_AP7 Nanoparticle this compound Nanoparticle_AP7->Systemic_Admin Prodrug_AP7 This compound Prodrug Prodrug_AP7->Systemic_Admin Blood_Collection Blood Collection (Time Points) Systemic_Admin->Blood_Collection Brain_Harvesting Brain Harvesting (Terminal) Systemic_Admin->Brain_Harvesting Plasma_Analysis HPLC-MS/MS Analysis of Plasma Blood_Collection->Plasma_Analysis Brain_Homogenization Brain Homogenization Brain_Harvesting->Brain_Homogenization PK_Parameters Pharmacokinetic Parameters (AUC, Cmax, T1/2) Plasma_Analysis->PK_Parameters Brain_Plasma_Ratio Brain-to-Plasma Concentration Ratio Plasma_Analysis->Brain_Plasma_Ratio Brain_Analysis HPLC-MS/MS Analysis of Brain Homogenate Brain_Homogenization->Brain_Analysis Brain_Analysis->PK_Parameters Brain_Analysis->Brain_Plasma_Ratio Comparison Compare Formulations to Control PK_Parameters->Comparison Brain_Plasma_Ratio->Comparison

References

Technical Support Center: D-AP7 Washout Procedures for Reversible Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the effective washout of D-AP7, a competitive antagonist of the NMDA receptor, to ensure complete and reversible receptor blockade in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (D-2-amino-7-phosphonoheptanoic acid) is a selective and potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It functions by competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunit of the NMDA receptor. By binding to this site, this compound prevents the conformational changes required for channel opening, thereby inhibiting the influx of cations like Ca²⁺ and Na⁺ that are crucial for neuronal excitation and downstream signaling cascades.

Q2: Is the blockade of NMDA receptors by this compound reversible?

Yes, the blockade by this compound is reversible. As a competitive antagonist, this compound binds non-covalently to the glutamate binding site. The reversibility is governed by its dissociation constant (koff), which dictates the rate at which it unbinds from the receptor. A proper washout procedure, involving continuous perfusion with a this compound-free solution, will allow the antagonist to dissociate and be removed from the experimental system, enabling the receptors to return to their baseline functional state.

Q3: How long should the washout period be for this compound?

The required washout time for this compound depends on several factors, including its dissociation rate constant (koff), the concentration of this compound used, the perfusion rate of your system, and the temperature. The dissociation half-life (t½), the time it takes for 50% of the bound antagonist to dissociate, can be calculated from the dissociation rate constant (koff) using the formula:

t½ = ln(2) / koff

Based on published kinetic data, the koff for this compound is approximately 20.3 s⁻¹. This suggests a very rapid dissociation. A general rule of thumb is to washout for at least 5-10 half-lives to ensure near-complete removal of the antagonist. However, empirical validation is always recommended for your specific experimental setup.

Q4: How can I verify that the this compound has been completely washed out?

To confirm complete washout and recovery of NMDA receptor function, you can perform the following:

  • Functional Assays: After the washout period, re-apply an NMDA receptor agonist (e.g., NMDA or glutamate) and measure the response (e.g., whole-cell current in patch-clamp electrophysiology). The response should return to the pre-D-AP7 baseline level.

  • Control Experiments: Compare the post-washout response to a control group that was not exposed to this compound. The responses should be statistically indistinguishable.

  • Dose-Response Curve: If feasible, generate a partial dose-response curve for the agonist before this compound application and after washout to confirm that the receptor sensitivity has been restored.

Troubleshooting Guide

Issue 1: Incomplete Washout - NMDA Receptor Function is Not Fully Recovered

  • Possible Cause 1: Insufficient Washout Duration.

    • Solution: Extend the washout period. While theoretical calculations provide a guideline, factors like tissue thickness in brain slices or dead space in the perfusion system can slow down the effective removal of the antagonist. Try doubling the washout time and re-evaluating the receptor response.

  • Possible Cause 2: Low Perfusion Rate.

    • Solution: Increase the perfusion rate of the washout solution. A faster flow rate will help to more effectively remove the dissociated this compound from the vicinity of the receptors, preventing potential re-binding.

  • Possible Cause 3: High Concentration of this compound Used.

    • Solution: Use the lowest effective concentration of this compound for your experiment. Higher concentrations will lead to a larger pool of antagonist that needs to be washed away, potentially requiring a longer washout period.

  • Possible Cause 4: Temperature Effects.

    • Solution: Ensure your experimental temperature is stable and appropriate. Binding kinetics are temperature-dependent. Experiments conducted at lower than physiological temperatures may experience slower dissociation rates, necessitating a longer washout.

Issue 2: Slow Recovery of NMDA Receptor Response

  • Possible Cause: "Rebinding" of the Antagonist.

    • Solution: In preparations like brain slices, the antagonist can diffuse into the tissue and its removal may be limited by diffusion rather than just the dissociation rate. In this case, a prolonged washout with a high flow rate is crucial. Consider using a preparation with a smaller diffusion distance if this becomes a persistent issue.

Issue 3: Variability in Washout Efficiency Between Experiments

  • Possible Cause: Inconsistent Perfusion System Performance.

    • Solution: Regularly check your perfusion system for any blockages, leaks, or inconsistencies in flow rate. Ensure the volume of the experimental chamber is kept constant between experiments.

Quantitative Data

The following table summarizes the known binding kinetics for this compound.

ParameterValueDescription
Association Rate Constant (k_on) 1.4 x 10⁷ M⁻¹s⁻¹The rate at which this compound binds to the NMDA receptor.
Dissociation Rate Constant (k_off) 20.3 s⁻¹The rate at which this compound unbinds from the NMDA receptor.
Equilibrium Dissociation Constant (K_d) ~1.45 µMThe concentration of this compound at which 50% of the NMDA receptors are occupied at equilibrium. Calculated as k_off / k_on.
Dissociation Half-Life (t½) ~0.034 secondsThe time required for 50% of the bound this compound to dissociate from the receptor. Calculated as ln(2) / k_off.

Experimental Protocols

Protocol 1: Washout of this compound in Whole-Cell Patch-Clamp Recordings from Cultured Neurons

  • Baseline Recording: Establish a stable whole-cell recording and obtain a baseline NMDA receptor-mediated current by applying a short pulse of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

  • This compound Application: Perfuse the neurons with a solution containing the desired concentration of this compound (e.g., 50 µM) for a sufficient duration to achieve steady-state block of the NMDA receptor response.

  • Washout Procedure: Switch the perfusion back to the this compound-free external solution. Maintain a constant and adequate perfusion rate (e.g., 1-2 mL/min) to ensure complete exchange of the solution in the recording chamber.

  • Monitoring Recovery: At regular intervals during the washout (e.g., every 30 seconds), apply the NMDA/glycine pulse to monitor the recovery of the NMDA receptor-mediated current.

  • Confirmation of Full Recovery: Continue the washout until the amplitude of the NMDA-evoked current returns to at least 95% of the initial baseline response. Based on the rapid kinetics of this compound, a washout period of 2-5 minutes is typically sufficient.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening DAP7 This compound DAP7->NMDAR Competitively Blocks GluN2 Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates PKC PKC Calmodulin->PKC Activates nNOS nNOS Calmodulin->nNOS Activates CREB CREB Phosphorylation CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates NO Nitric Oxide (NO) nNOS->NO Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

Caption: NMDA receptor activation and downstream signaling.

Experimental Workflow for this compound Washout

Washout_Workflow cluster_protocol Experimental Protocol cluster_troubleshooting Troubleshooting Start Start: Stable Baseline Recording Apply_DAP7 Apply this compound to achieve steady-state block Start->Apply_DAP7 Washout Initiate Washout with this compound-free solution Apply_DAP7->Washout Monitor Monitor Receptor Recovery Washout->Monitor End End: Full Recovery of Baseline Response Monitor->End Response ≥95% of baseline Incomplete_Washout Incomplete Washout? Monitor->Incomplete_Washout Incomplete_Washout->End No Extend_Washout Increase Washout Duration Incomplete_Washout->Extend_Washout Yes Increase_Perfusion Increase Perfusion Rate Incomplete_Washout->Increase_Perfusion Yes Check_Concentration Lower this compound Concentration Incomplete_Washout->Check_Concentration Yes Extend_Washout->Monitor Increase_Perfusion->Monitor Check_Concentration->Apply_DAP7

Caption: Workflow for this compound washout and troubleshooting.

Addressing variability in experimental results with D(-)-2-Amino-7-phosphonoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for using D(-)-2-Amino-7-phosphonoheptanoic acid (AP7), a selective NMDA receptor antagonist. It addresses common sources of variability in experimental results through detailed FAQs, troubleshooting guides, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is D-AP7 and what is its primary mechanism of action?

D(-)-2-Amino-7-phosphonoheptanoic acid (this compound or AP7) is a potent and selective competitive antagonist for the NMDA receptor. Its primary mechanism involves binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor, thereby preventing the endogenous agonist, glutamate, from binding and activating the receptor. This blockade inhibits the influx of Ca²⁺ ions through the receptor's channel, which is crucial for its role in synaptic plasticity and excitotoxicity.

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in aqueous solutions such as water, phosphate-buffered saline (PBS), and artificial cerebrospinal fluid (aCSF). For stock solutions, it is recommended to dissolve this compound in water or a suitable buffer at a concentration of 5-10 mM. Stock solutions should be stored at -20°C to ensure stability. For long-term storage, aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What are the typical working concentrations for this compound in in vitro and in vivo experiments?

The effective concentration of this compound varies significantly depending on the experimental model:

  • In Vitro (e.g., cell culture, brain slices): Working concentrations typically range from 10 µM to 100 µM. Electrophysiological studies often use concentrations in the range of 25-50 µM to achieve a robust blockade of NMDA receptor-mediated currents.

  • In Vivo (e.g., microinjections, systemic administration): Dosages are highly dependent on the route of administration and the target brain region. For direct intracerebral injections, concentrations are often in the millimolar range, delivered in small volumes. For systemic administration, doses can range from 10 to 100 mg/kg, but this route is less common due to the blood-brain barrier.

Q4: Are there known off-target effects or selectivity issues with this compound?

This compound is highly selective for the NMDA receptor over other glutamate receptors like AMPA and kainate receptors. However, at very high concentrations (>>100 µM), the possibility of non-specific effects cannot be entirely ruled out. It is crucial to perform dose-response experiments to determine the optimal concentration that provides maximal NMDA receptor antagonism with minimal off-target activity.

Troubleshooting Guide

This section addresses specific issues that can lead to variability in experimental outcomes when using this compound.

Issue 1: High variability in the antagonist effect between experiments.

Potential Cause Recommended Solution
Inconsistent Drug Concentration Prepare fresh working solutions from a thawed aliquot of the stock solution for each experiment. Avoid using previously prepared working solutions that have been stored.
pH of Experimental Buffer The binding affinity of this compound can be pH-sensitive. Ensure the pH of your aCSF or cell culture medium is consistent across all experiments, typically buffered to 7.3-7.4.
Presence of Co-agonists NMDA receptor activation requires the presence of a co-agonist (glycine or D-serine). Fluctuations in the concentration of these co-agonists in your preparation (e.g., brain slices, cell culture medium) can alter the apparent potency of this compound. Ensure co-agonist levels are controlled or supplemented to a saturating concentration.
Degradation of this compound Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect solutions from light and store them appropriately.

Issue 2: Reduced or no antagonist effect observed in electrophysiological recordings.

Potential Cause Recommended Solution
Inadequate Drug Perfusion Ensure your perfusion system allows for complete and rapid exchange of the bath solution. Check for dead space in the perfusion lines. Allow sufficient time (e.g., 10-15 minutes) for the drug to equilibrate in the tissue slice or culture.
Incorrect NMDA Receptor Subunit Composition The potency of competitive antagonists like this compound can vary depending on the GluN2 subunit (A-D) present in the NMDA receptor. The subunit composition may differ between brain regions, developmental stages, or cell types, leading to varied results.
Voltage-Dependent Mg²⁺ Block At negative membrane potentials (e.g., -70 mV), the NMDA receptor channel is blocked by magnesium ions (Mg²⁺). Ensure your experimental protocol is designed to relieve this block (e.g., by depolarizing the membrane or using Mg²⁺-free aCSF) when assessing this compound's effect on NMDA receptor currents.

Quantitative Data Summary

The following table summarizes the inhibitory constants for this compound across different experimental preparations. Variability in these values can arise from differences in assay conditions, temperature, and subunit composition of the NMDA receptors.

ParameterValueExperimental ModelReference
Ki 0.26 µMRat brain synaptic membranes
IC50 0.5 - 5 µMCultured neurons (calcium imaging)-
IC50 3.2 µMXenopus oocytes expressing GluN1/GluN2A-
IC50 0.4 µMXenopus oocytes expressing GluN1/GluN2B-

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution: Weigh the required amount of this compound powder. Dissolve it in high-purity water or 100 mM NaOH to create a 10 mM stock solution. Ensure the powder is fully dissolved.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for up to 6 months.

  • Working Solution: On the day of the experiment, thaw one aliquot. Dilute it to the final working concentration (e.g., 50 µM) in your experimental buffer (e.g., aCSF, DMEM). Verify the pH of the final solution and adjust if necessary.

Visualizations

Signaling & Experimental Diagrams

NMDA_Pathway cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR Glutamate Site (GluN2) Pore Co-agonist Site (GluN1) Glutamate->NMDAR:g Binds Glycine Glycine / D-Serine Glycine->NMDAR:c Binds AP7 This compound AP7->NMDAR:g Competitively Blocks Ca_ion Ca²⁺ Influx NMDAR:p->Ca_ion Opens to allow Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates

Caption: Mechanism of this compound as a competitive antagonist at the NMDA receptor.

Troubleshooting_Workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase start Start: Inconsistent Experimental Results check_solution Are you using fresh working solutions from aliquots? start->check_solution check_ph Is the buffer pH consistent (7.3-7.4)? check_solution->check_ph Yes end Source of Variability Likely Identified check_solution->end No -> Fix Protocol check_solubility Did the this compound dissolve completely in the solvent? check_ph->check_solubility Yes check_ph->end No -> Adjust pH check_perfusion Is perfusion adequate? (Time and rate) check_solubility->check_perfusion Yes check_solubility->end No -> Re-dissolve check_mg Is Mg²⁺ block accounted for in the protocol? check_perfusion->check_mg Yes check_perfusion->end No -> Check System check_coagonist Are co-agonist levels controlled? check_mg->check_coagonist Yes check_mg->end No -> Modify Protocol check_dose Is the concentration optimal? (Dose-response curve) check_coagonist->check_dose Yes check_coagonist->end No -> Control Levels check_subunits Could NMDA receptor subunit variation be a factor? check_dose->check_subunits Yes check_dose->end No -> Perform Dose-Response check_subunits->end Considered

Caption: A logical workflow for troubleshooting variability in this compound experiments.

Ensuring complete blockade of NMDA receptors with D-AP7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NMDA receptor antagonist, D-AP7. Our goal is to help you ensure a complete and effective blockade of NMDA receptors in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it block NMDA receptors?

This compound (D-2-amino-7-phosphonoheptanoic acid) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It functions by binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor, thereby preventing the endogenous agonist, glutamate, from binding and activating the receptor. This competitive antagonism inhibits the ion channel opening and subsequent calcium influx that is characteristic of NMDA receptor activation.

Q2: What are the different subunits of the NMDA receptor, and does this compound show selectivity for any of them?

NMDA receptors are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. There are four different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D), which confer distinct pharmacological and biophysical properties to the receptor complex. While this compound is a potent antagonist at all NMDA receptor subtypes, detailed quantitative data on its specific affinity (Ki or IC50 values) for each GluN2 subunit is not consistently available in publicly accessible literature. Therefore, it is recommended to empirically determine the optimal concentration for complete blockade in your specific experimental system, which may express different ratios of these subunits.

Q3: How do I prepare a stock solution of this compound? It doesn't dissolve well in my aqueous buffer.

This compound is sparingly soluble in neutral aqueous solutions. To prepare a stock solution, it is recommended to dissolve it in a basic solution. A common method is to use an equimolar amount of sodium hydroxide (NaOH).

Experimental Protocols

Protocol for Preparing a this compound Stock Solution (100 mM)

Materials:

  • This compound powder (MW: 225.18 g/mol )

  • 1 M NaOH solution

  • Nuclease-free water

  • Sterile microcentrifuge tubes

  • Calibrated pH meter

Procedure:

  • Weigh this compound: Carefully weigh out the desired amount of this compound powder. For a 100 mM stock solution, you would weigh 22.52 mg for 1 mL.

  • Initial Suspension: Add a small volume of nuclease-free water to the this compound powder in a microcentrifuge tube (e.g., 500 µL for a final volume of 1 mL). The powder will not dissolve at this stage.

  • Solubilization with NaOH: While gently vortexing, add 1 M NaOH dropwise to the suspension. Monitor the pH of the solution. Continue adding NaOH until the this compound is fully dissolved. The final pH of the stock solution should be between 7.2 and 7.4.

  • Final Volume Adjustment: Once the this compound is completely dissolved and the pH is adjusted, add nuclease-free water to reach the final desired volume (e.g., 1 mL for a 100 mM solution).

  • Sterilization and Storage: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Data Presentation

Quantitative Data Summary

Due to the limited availability of consistent, direct comparative data for this compound's affinity across all GluN2 subunits, the following table provides a general overview of its potency. Researchers are strongly encouraged to perform dose-response experiments to determine the effective concentration for their specific application.

AntagonistReceptor TargetPotency (Ki or IC50)Antagonism Type
This compound NMDA ReceptorPotent (low micromolar range)Competitive
GluN2A-containingData not consistently availableCompetitive
GluN2B-containingData not consistently availableCompetitive
GluN2C-containingData not consistently availableCompetitive
GluN2D-containingData not consistently availableCompetitive

Note: The potency of competitive antagonists is influenced by the concentration of the agonist (glutamate) in the experimental preparation.

Troubleshooting Guide

Issue: Incomplete or variable blockade of NMDA receptor-mediated responses.

This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify and resolve the problem.

Potential Cause Troubleshooting Steps Explanation
Incorrect this compound Concentration Perform a dose-response curve to determine the EC50 in your system. A common starting concentration for complete blockade in electrophysiology is 50-100 µM.The effective concentration can vary depending on the expression level of NMDA receptors, the specific subunits present, and the concentration of glutamate.
This compound Degradation Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.Phosphonate-containing compounds can be susceptible to hydrolysis, especially at non-neutral pH or over extended periods in aqueous solutions.
Solubility Issues Ensure your this compound stock solution is fully dissolved and the pH is properly adjusted. When diluting into your experimental buffer, ensure the final concentration does not exceed its solubility limit in that buffer.If this compound precipitates out of solution, the effective concentration will be lower than intended.
Slow Binding Kinetics Pre-incubate your preparation with this compound for a sufficient duration before starting your experiment. The time required can range from minutes to over an hour.This compound, like other competitive antagonists, has association and dissociation rates that determine how quickly it reaches equilibrium at the receptor.
Washout is too slow If you are trying to reverse the blockade, be aware that washout can be slow. Perfuse with this compound-free solution for an extended period.The dissociation rate of this compound from the receptor will determine the speed of washout.

Mandatory Visualizations

Signaling Pathway of NMDA Receptor Activation and this compound Blockade

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 DAP7 This compound DAP7->NMDAR Competitively Binds to GluN2 Site Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opens No_Ca_influx No Ca²⁺ Influx NMDAR->No_Ca_influx Channel Remains Closed Downstream Downstream Signaling (e.g., LTP, LTD, Excitotoxicity) Ca_influx->Downstream

Caption: this compound competitively blocks the glutamate binding site on the NMDA receptor.

Experimental Workflow for Verifying NMDA Receptor Blockade

Experimental_Workflow A Prepare Neuronal Culture or Brain Slice B Record Baseline NMDA-mediated Current A->B C Apply this compound (Test Concentration) B->C D Record Post-D-AP7 NMDA-mediated Current C->D E Washout this compound D->E F Record Post-Washout NMDA-mediated Current E->F G Analyze Data: Compare Current Amplitudes F->G H Complete Blockade? G->H I Yes: Proceed with Experiment H->I J No: Troubleshoot (e.g., Increase Concentration, Increase Incubation Time) H->J

Caption: Workflow for confirming complete NMDA receptor blockade by this compound.

Logical Relationship for Troubleshooting Incomplete Blockade

Troubleshooting_Logic Start Incomplete Blockade Observed Check_Sol Is this compound Solution Properly Prepared? Start->Check_Sol Check_Conc Is this compound Concentration Sufficient? Check_Incub Is Incubation Time Adequate? Check_Conc->Check_Incub Yes Increase_Conc Increase this compound Concentration Check_Conc->Increase_Conc No Check_Stab Is this compound Solution Fresh? Check_Sol->Check_Stab Yes Remake_Sol Prepare Fresh This compound Solution Check_Sol->Remake_Sol No Increase_Incub Increase Pre-incubation Time Check_Incub->Increase_Incub No End Re-evaluate Blockade Check_Incub->End Yes Check_Stab->Check_Conc Yes Check_Stab->Remake_Sol No Increase_Conc->End Remake_Sol->End Increase_Incub->End

Caption: Decision tree for troubleshooting incomplete this compound blockade.

D(-)-2-Amino-7-phosphonoheptanoic acid degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and potential degradation of D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years)[1].

Q2: How should I store this compound in solution?

Q3: What is the shelf-life of this compound?

A3: If stored correctly in its solid form, this compound has a shelf life of over two years[1]. The stability of this compound in solution is dependent on the solvent, pH, and storage temperature and should be determined empirically.

Q4: Is this compound stable at room temperature?

A4: this compound is considered stable enough for a few weeks during standard shipping at ambient temperatures[1]. However, for long-term storage, the recommended refrigerated or frozen conditions should be maintained.

Q5: In which solvents is this compound soluble?

A5: this compound is soluble in DMSO and aqueous solutions, such as 1 equivalent of NaOH[1][2].

Troubleshooting Guide

Issue: I am observing a decrease in the antagonistic activity of my this compound solution.

  • Question 1: How are you storing your this compound solution?

    • Answer: Repeated freeze-thaw cycles can lead to degradation. It is advisable to aliquot your stock solution into single-use vials to minimize temperature fluctuations. Ensure storage at or below -20°C.

  • Question 2: What is the pH of your experimental buffer?

    • Answer: Extreme pH values can promote the degradation of amino acids. While specific data for this compound is limited, maintaining a near-neutral pH is generally advisable for stability.

  • Question 3: Have you recently prepared a fresh stock solution from solid this compound?

    • Answer: To rule out degradation of the working solution, it is recommended to prepare a fresh stock from solid material that has been stored under the recommended conditions.

Issue: I see precipitates in my this compound solution after thawing.

  • Question 1: What solvent did you use to prepare the solution?

    • Answer: Solubility can be limited in certain buffers. This compound is reported to be soluble in DMSO and 1eq. NaOH[1][2]. Ensure you are using an appropriate solvent and concentration.

  • Question 2: Did you vortex the solution sufficiently after thawing?

    • Answer: The compound may have come out of solution during freezing. Gently warm the solution to room temperature and vortex thoroughly to ensure it is fully redissolved before use.

Quantitative Data Summary

ParameterConditionValueReference
Storage (Solid) Short-term0 - 4°C (days to weeks)[1]
Long-term-20°C (months to years)[1]
Shipping Ambient TemperatureStable for a few weeks[1]
Shelf Life (Solid) Properly Stored> 2 years[1]
Solubility Soluble in DMSO[1]
Soluble to 100 mM in 1eq. NaOH[2]

Experimental Protocols

Protocol for Assessing this compound Solution Stability

This protocol provides a basic framework for determining the stability of a this compound solution under specific storage conditions.

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or 1eq. NaOH).

    • Divide the stock solution into multiple aliquots in sterile microcentrifuge tubes.

  • Initial Analysis (Timepoint 0):

    • Use one aliquot immediately for analysis.

    • Analyze the concentration and purity of the this compound solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Perform a functional assay (e.g., an NMDA receptor binding assay) to determine the initial biological activity.

  • Storage:

    • Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Subsequent Analysis (Timepoints 1, 2, 3...):

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from storage.

    • Allow the aliquot to come to room temperature.

    • Re-analyze the concentration, purity, and biological activity using the same methods as in step 2.

  • Data Analysis:

    • Compare the results from each timepoint to the initial analysis at Timepoint 0.

    • A significant decrease in concentration, purity, or biological activity indicates degradation of this compound under the tested storage conditions.

Visualizations

Caption: Troubleshooting workflow for unexpected this compound experimental results.

cluster_1 Hypothetical Degradation Pathways for this compound DAP7 D(-)-2-Amino-7-phosphonoheptanoic acid oxidation Oxidation (e.g., at the amino group) DAP7->oxidation deamination Deamination (loss of amino group) DAP7->deamination decarboxylation Decarboxylation (loss of carboxyl group) DAP7->decarboxylation inactive_products Inactive Degradation Products oxidation->inactive_products deamination->inactive_products decarboxylation->inactive_products

Caption: Hypothetical degradation pathways for this compound based on common amino acid reactivity.

References

Troubleshooting D-AP7 delivery via microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using D-AP7 (D-2-amino-7-phosphonoheptanoic acid) in microdialysis experiments.

Troubleshooting Guide

Issue: Low or No Detectable this compound in the Dialysate

Possible Causes and Solutions:

  • Probe Issues: The microdialysis probe may be clogged, damaged, or have a low recovery rate.

    • Solution: Before implantation, always test the in vitro recovery of each probe. Ensure the probe is not bent or damaged during handling or implantation. If clogging is suspected, gently flush the probe with filtered, deionized water.

  • Flow Rate: The perfusion flow rate might be too high, reducing the time for this compound to diffuse across the probe membrane.

    • Solution: Decrease the flow rate. Common flow rates for in vivo microdialysis are between 0.5 and 2.0 µL/min. The optimal rate should be determined empirically.

  • This compound Solution Issues: The this compound solution may have been prepared incorrectly, or the compound may have degraded.

    • Solution: Prepare fresh this compound solutions for each experiment. Ensure the pH of the perfusate is appropriate to maintain this compound solubility and stability. It is recommended to keep the solution on ice during the experiment to minimize degradation.

  • Analytical Sensitivity: The analytical method used to measure this compound may not be sensitive enough to detect low concentrations.

    • Solution: Validate your analytical method (e.g., HPLC) to ensure it can detect this compound at the expected concentrations in the dialysate.

Issue: Inconsistent this compound Delivery Between Experiments

Possible Causes and Solutions:

  • Variable Probe Placement: Slight differences in the anatomical placement of the microdialysis probe can lead to variations in tissue characteristics and, consequently, this compound diffusion and uptake.

    • Solution: Use a stereotaxic frame for precise and reproducible probe implantation. Histologically verify the probe placement after each experiment.

  • Inconsistent In Vivo Recovery: The recovery rate of this compound can vary between animals and even over the course of a single experiment due to changes in the tissue surrounding the probe (e.g., gliosis).

    • Solution: Use the zero-net-flux method to determine the in vivo recovery for each experiment. This will allow you to more accurately estimate the extracellular concentration of this compound.

  • Perfusate Composition: The composition of the artificial cerebrospinal fluid (aCSF) can affect this compound stability and delivery.

    • Solution: Use a consistent, high-quality aCSF formulation for all experiments. Ensure the pH and ionic strength are stable.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in the perfusate?

A1: The starting concentration of this compound in the perfusate can vary depending on the research question and target brain region. However, a common starting point is in the range of 1-10 mM. It is crucial to perform pilot studies to determine the optimal concentration for your specific experimental paradigm.

Q2: How should I prepare and store this compound solutions?

A2: this compound should be dissolved in the microdialysis perfusate (typically aCSF). It may be necessary to adjust the pH to ensure complete dissolution. Stock solutions can be stored at -20°C. For experiments, it is recommended to prepare fresh solutions and keep them on ice to prevent degradation.

Q3: What is the best way to calculate the actual concentration of this compound delivered to the tissue?

A3: The most accurate method is to use the zero-net-flux (ZNF) or no-net-flux method. This involves perfusing the probe with several different concentrations of this compound and measuring the concentration in the resulting dialysate. By plotting the difference between the perfusate and dialysate concentrations against the perfusate concentration, you can determine the concentration at which there is no net flux across the membrane, which represents the endogenous extracellular concentration. The delivery rate can also be calculated from this data.

Quantitative Data Summary

Table 1: Effect of Perfusion Flow Rate on In Vitro Recovery of this compound

Flow Rate (µL/min)Average In Vitro Recovery (%)
0.535 ± 4
1.025 ± 3
1.518 ± 2
2.012 ± 2

Note: These are example values. Actual recovery will depend on the specific probe and experimental conditions.

Experimental Protocols

Protocol: Determination of In Vitro this compound Recovery

  • Preparation: Prepare a known concentration of this compound (e.g., 100 µM) in aCSF.

  • Setup: Place the microdialysis probe in a beaker containing the this compound solution.

  • Perfusion: Perfuse the probe with blank aCSF at a set flow rate (e.g., 1 µL/min).

  • Sampling: Collect the dialysate for a set period (e.g., 20 minutes) after allowing the system to equilibrate.

  • Analysis: Measure the concentration of this compound in the dialysate sample using a validated analytical method.

  • Calculation: Calculate the in vitro recovery using the following formula:

    • Recovery (%) = (Concentration in Dialysate / Concentration in Beaker) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_surgery Surgery cluster_experiment Experiment cluster_analysis Analysis prep_solution Prepare this compound Perfusate implant_probe Implant Probe in Target Brain Region prep_solution->implant_probe prep_probe Test Probe In Vitro Recovery prep_probe->implant_probe equilibrate Equilibrate System implant_probe->equilibrate perfuse Perfuse with this compound equilibrate->perfuse collect Collect Dialysate Samples perfuse->collect analyze Analyze this compound Concentration (HPLC) collect->analyze calculate Calculate In Vivo Delivery/Recovery analyze->calculate

Caption: Experimental workflow for this compound delivery via microdialysis.

troubleshooting_workflow start Low or No this compound in Dialysate check_probe Is the probe patent and undamaged? start->check_probe check_flow Is the flow rate < 2.0 µL/min? check_probe->check_flow Yes replace_probe Action: Replace probe and re-test in vitro recovery. check_probe->replace_probe No check_solution Is the this compound solution fresh and correctly prepared? check_flow->check_solution Yes adjust_flow Action: Decrease flow rate. check_flow->adjust_flow No check_analysis Is the analytical method sufficiently sensitive? check_solution->check_analysis Yes remake_solution Action: Prepare fresh this compound solution and keep on ice. check_solution->remake_solution No validate_analysis Action: Validate or improve analytical method. check_analysis->validate_analysis No success Problem Resolved check_analysis->success Yes replace_probe->success adjust_flow->success remake_solution->success validate_analysis->success

Caption: Troubleshooting decision tree for low this compound recovery.

Technical Support Center: D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7) and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7) in their experiments, with a specific focus on its impact on common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is D(-)-2-Amino-7-phosphonoheptanoic acid (this compound) and what is its primary mechanism of action?

D(-)-2-Amino-7-phosphonoheptanoic acid (this compound) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It specifically blocks the glutamate binding site on the NMDA receptor, thereby inhibiting ion channel activation.[3] This action prevents the influx of calcium ions (Ca2+) that is typically associated with NMDA receptor activation.

Q2: What are the expected effects of this compound on neuronal cell viability?

This compound is primarily known for its neuroprotective effects against excitotoxicity.[4] Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors, particularly NMDA receptors, leads to neuronal damage and death. By blocking NMDA receptors, this compound can prevent this cascade of events. However, the effect of this compound on cell viability is context-dependent and can be influenced by the experimental model and the concentration of this compound used. In some contexts, prolonged blockade of NMDA receptors may interfere with normal neuronal function and development.[5]

Q3: Can this compound interfere with standard colorimetric cell viability assays like MTT, XTT, or MTS?

While direct chemical interference of this compound with tetrazolium salts has not been extensively documented, indirect effects are possible. These assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the tetrazolium salts to a colored formazan product.[6][7] Since NMDA receptor activity can influence cellular metabolism and the intracellular NAD+/NADH ratio, this compound could indirectly affect the outcome of these assays.[8][9] It is crucial to include proper controls to account for any potential non-cytotoxic effects on cellular metabolism.

Q4: How might this compound affect the Lactate Dehydrogenase (LDH) cytotoxicity assay?

The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.[7] There is no direct evidence to suggest that this compound chemically interferes with the LDH enzyme or the assay components. However, it is important to consider that factors that alter the pH of the culture medium or the presence of proteases could potentially interfere with LDH activity and lead to inaccurate results.[8][10] When using this compound, it is advisable to run parallel controls to ensure that the observed effects are due to cytotoxicity and not assay interference.

Q5: Are there alternative cell viability assays that are less likely to be affected by this compound?

Assays that rely on different cellular processes may be considered as orthogonal methods to confirm findings. For instance, dye exclusion assays using trypan blue or propidium iodide, which measure membrane integrity, are less likely to be affected by metabolic changes induced by this compound.[3][6] Similarly, ATP-based luminescence assays, which measure total cellular ATP levels, can provide a different perspective on cell viability.[2]

Troubleshooting Guides

Troubleshooting Unexpected Results in MTT/XTT/MTS Assays
Observed Problem Potential Cause Recommended Solution
Decreased viability at non-toxic this compound concentrations This compound may be altering cellular metabolism and the NAD+/NADH ratio without causing cell death, leading to reduced tetrazolium salt reduction.[8][9]1. Confirm with a different assay: Use a membrane integrity assay (e.g., Trypan Blue, Propidium Iodide) to verify cell death. 2. Measure NAD+/NADH ratio: Assess the cellular redox state directly to determine if it is being altered by this compound. 3. Run a cell-free control: Incubate this compound with the assay reagents in the absence of cells to check for direct chemical interference.
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or bubbles in the wells.[2]1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize edge effects: Fill the outer wells of the plate with sterile PBS or media without cells. 3. Careful reagent addition: Add reagents gently to avoid bubble formation.
Low absorbance values overall Insufficient cell number or low metabolic activity of the cell type used.1. Optimize cell seeding density: Perform a titration experiment to determine the optimal cell number per well. 2. Increase incubation time: Extend the incubation time with the tetrazolium salt, ensuring it does not become toxic to the cells.
Troubleshooting Unexpected Results in LDH Assays
Observed Problem Potential Cause Recommended Solution
Higher than expected LDH release Lysis of cells due to repeated freeze-thaw cycles of the sample, or mechanical stress during sample handling.1. Handle samples gently: Avoid vigorous pipetting or vortexing of cell suspensions. 2. Use fresh samples: Assay for LDH release immediately after collecting the supernatant.
Inconsistent results between experiments Variation in incubation times, or interference from serum components in the culture medium.1. Standardize incubation times: Ensure consistent timing for all experimental steps. 2. Use serum-free medium for the assay: If possible, switch to a serum-free medium during the this compound treatment and LDH assay to reduce background.
No LDH release detected despite visible cell death The LDH enzyme may have been inactivated by changes in pH or the presence of proteases.[8][10]1. Monitor medium pH: Ensure the pH of the culture medium remains stable throughout the experiment. 2. Include a positive control for LDH activity: Use a known cytotoxic agent to confirm that the LDH assay is working correctly.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in different cell lines and assays. This data is for illustrative purposes, as specific IC50 values for this compound are not widely available in the public domain and will vary depending on the cell type and experimental conditions.

Cell LineAssay TypeThis compound Incubation Time (hours)Hypothetical IC50 (µM)Notes
Primary Cortical Neurons MTT24> 1000This compound is generally neuroprotective against excitotoxicity. High concentrations may show some toxicity.
Primary Cortical Neurons LDH24> 1000Consistent with neuroprotective effects.
SH-SY5Y (undifferentiated) MTT48500 - 1000Non-neuronal or undifferentiated neuronal lines may be more susceptible to metabolic alterations.
HEK293 MTT48> 1000Non-neuronal cells lacking significant NMDA receptor expression are expected to be less affected.

Experimental Protocols

Protocol 1: Assessing the Neuroprotective Effect of this compound against Excitotoxicity using MTT Assay
  • Cell Seeding: Plate primary cortical neurons in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere and mature for 7-10 days.

  • This compound Pre-treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 50, 100, 500, 1000 µM). Pre-treat the cells with this compound for 1 hour.

  • Induction of Excitotoxicity: Prepare a solution of glutamate in culture medium. Add glutamate to the wells to a final concentration known to induce excitotoxicity (e.g., 100 µM), except for the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Evaluating Potential Cytotoxicity of this compound using LDH Assay
  • Cell Seeding: Plate the desired cell line (e.g., SH-SY5Y) in a 96-well plate at an optimized seeding density.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for 24 or 48 hours. Include a positive control for cytotoxicity (e.g., 1% Triton X-100) and a vehicle control.

  • Sample Collection:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • LDH Assay:

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, this involves adding a reaction mixture containing the LDH substrate and a tetrazolium salt to the supernatant.

    • Incubate at room temperature for the recommended time (e.g., 30 minutes).

    • Stop the reaction with the provided stop solution.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Visualizations

D_AP7_Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to D_AP7 D(-)-2-Amino-7- phosphonoheptanoic acid (this compound) D_AP7->NMDA_Receptor Blocks Neuroprotection Neuroprotection D_AP7->Neuroprotection Promotes Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activates Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to (excessive)

Caption: this compound's mechanism of action in preventing excitotoxicity.

Experimental_Workflow_MTT cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cells D_AP7_Treatment 2. Treat with this compound Cell_Seeding->D_AP7_Treatment Add_MTT 3. Add MTT Reagent D_AP7_Treatment->Add_MTT Incubate 4. Incubate Add_MTT->Incubate Add_Solvent 5. Add Solubilizer Incubate->Add_Solvent Read_Absorbance 6. Read Absorbance Add_Solvent->Read_Absorbance Calculate_Viability 7. Calculate Viability Read_Absorbance->Calculate_Viability Troubleshooting_Logic Start Unexpected Viability Result Check_Controls Review Controls (Positive, Negative, Vehicle) Start->Check_Controls Is_Interference Potential Assay Interference? Check_Controls->Is_Interference Is_Cytotoxicity True Cytotoxicity? Is_Interference->Is_Cytotoxicity No Metabolic_Effect Investigate Metabolic Effects (e.g., NAD+/NADH ratio) Is_Interference->Metabolic_Effect Yes Membrane_Assay Confirm with Membrane Integrity Assay (e.g., PI) Is_Cytotoxicity->Membrane_Assay Yes Optimize_Protocol Optimize Assay Protocol (Cell density, incubation time) Is_Cytotoxicity->Optimize_Protocol No Conclusion Draw Conclusion Metabolic_Effect->Conclusion Membrane_Assay->Conclusion Optimize_Protocol->Start

References

Navigating pH Challenges in D-AP7 Solution Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with dissolving D-AP7, specifically focusing on the control of pH fluctuations. This compound (D-(-)-2-Amino-7-phosphonoheptanoic acid), a potent and selective NMDA receptor antagonist, is an acidic molecule whose solubility is highly dependent on pH. Failure to properly manage pH during dissolution can lead to incomplete solubilization, precipitation, and inaccurate final concentrations, thereby compromising experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral buffer or water?

A1: this compound is an acidic compound due to the presence of a carboxylic acid and a phosphonic acid group. Its solubility is minimal in neutral or acidic solutions. To achieve dissolution, a basic environment is required to deprotonate these acidic functional groups, forming a more soluble salt.

Q2: I dissolved this compound in a basic solution, but the pH of my final medium changed significantly. How can I prevent this?

A2: Adding a basic solution like sodium hydroxide (NaOH) to dissolve this compound will indeed increase the pH of your stock solution. When this unbuffered, alkaline stock is added to your experimental medium (e.g., cell culture media, artificial cerebrospinal fluid), it can overwhelm the medium's buffering capacity and cause a significant pH shift. To avoid this, it is crucial to use a well-buffered system for both the initial dissolution and the final dilution.

Q3: What is the recommended method for dissolving this compound while maintaining a stable pH?

A3: The recommended approach is to prepare a concentrated stock solution in a basic buffer and then dilute it into your final, well-buffered experimental medium. Alternatively, you can titrate a suspension of this compound in your final medium with a base until it dissolves and the desired pH is reached, though this method requires careful monitoring.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder does not dissolve or forms a suspension. The solvent is not sufficiently basic.Add a small amount of 1N NaOH dropwise while stirring until the powder dissolves completely. Alternatively, prepare the solution in a basic buffer (e.g., 50 mM HEPES, pH 8.0-9.0).
The pH of the final experimental solution is too high after adding the this compound stock. The this compound stock solution was prepared in a strong, unbuffered base (e.g., NaOH) and was not properly buffered upon final dilution.Prepare a higher concentration stock solution in a basic buffer to minimize the volume added to the final medium. Alternatively, after adding the this compound stock, adjust the pH of the final solution with a sterile, dilute acid (e.g., 0.1N HCl). Ensure the final solution is well-buffered.
A precipitate forms after adding the this compound stock solution to the final medium. The pH of the final medium is too low to maintain the solubility of this compound, causing it to crash out of solution.Ensure the final experimental medium is well-buffered to a pH that can accommodate the addition of the alkaline this compound stock without a significant drop in pH. A final pH of 7.4 is typically desired for physiological experiments. Consider using a buffer with a pKa close to your target pH.
Inconsistent experimental results when using freshly prepared this compound solutions. Incomplete dissolution or pH variability between solution preparations.Standardize the dissolution protocol. Always verify the pH of the final this compound solution before use. Ensure complete dissolution by visual inspection and gentle agitation.

Understanding the Physicochemical Properties of this compound

Functional Group Estimated pKa 1 Estimated pKa 2
Carboxylic Acid~2.1-
Phosphonic Acid~2.5~7.5
Amino Group~9.5-

These are estimated values and should be used as a guide for understanding the pH-dependent behavior of this compound.

This polyprotic nature means that this compound will carry a net negative charge at physiological pH (7.4), contributing to its solubility. However, to fully deprotonate the acidic groups and achieve high concentrations in a stock solution, a more basic environment is necessary.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in NaOH

This protocol is suitable for preparing a concentrated stock that will be significantly diluted into a well-buffered final medium.

Materials:

  • This compound powder (MW: 225.18 g/mol )

  • 1N Sodium Hydroxide (NaOH) solution, sterile

  • Sterile, purified water

  • Sterile conical tube

  • pH meter

Procedure:

  • Weigh out 22.52 mg of this compound powder and place it in a sterile conical tube.

  • Add approximately 800 µL of sterile, purified water. The this compound will not dissolve at this stage and will form a suspension.

  • While continuously vortexing or stirring, add 1N NaOH dropwise.

  • Monitor the solution closely. Continue adding NaOH until the this compound powder is completely dissolved and the solution is clear.

  • Check the pH of the solution. It should be in the basic range.

  • Add sterile, purified water to bring the final volume to 1.0 mL.

  • Mix thoroughly.

  • Sterile-filter the solution through a 0.22 µm syringe filter if necessary.

  • Store the stock solution at -20°C for long-term storage.

Note: This stock solution will be highly alkaline. It is critical to ensure that the final experimental medium is sufficiently buffered to handle the addition of this stock without a significant pH change.

Protocol 2: Preparation of a Buffered this compound Solution

This protocol is recommended to minimize pH shifts in the final experimental medium.

Materials:

  • This compound powder

  • 50 mM HEPES buffer, pH 9.0, sterile

  • Sterile conical tube

  • pH meter

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile conical tube.

  • Add the appropriate volume of 50 mM HEPES buffer (pH 9.0) to achieve the target concentration.

  • Vortex or sonicate until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Verify the final pH of the stock solution.

  • Sterile-filter the solution through a 0.22 µm syringe filter.

  • Store aliquots at -20°C.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting pH-related issues when dissolving this compound.

G cluster_0 Start: Dissolving this compound cluster_1 Dissolution & pH Check cluster_2 Troubleshooting cluster_3 Completion start Weigh this compound Powder dissolve Add Solvent (e.g., water or buffer) start->dissolve check_dissolution Is this compound fully dissolved? dissolve->check_dissolution check_pH Check pH of final solution check_dissolution->check_pH Yes add_base Add 1N NaOH dropwise until dissolved check_dissolution->add_base No use_basic_buffer Use a basic buffer (e.g., HEPES pH 9.0) check_dissolution->use_basic_buffer No, persistent issue is_pH_correct Is pH within desired range? check_pH->is_pH_correct adjust_pH Adjust pH with dilute HCl or NaOH is_pH_correct->adjust_pH No check_buffer Ensure final medium is well-buffered is_pH_correct->check_buffer No, pH shifts in final medium end Solution Ready for Use is_pH_correct->end Yes add_base->dissolve use_basic_buffer->dissolve adjust_pH->check_pH check_buffer->end

Troubleshooting workflow for this compound dissolution.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical relationship between the chemical properties of this compound and the necessary steps to achieve a stable solution for experimental use.

G DAP7 This compound (Acidic Molecule) Properties Chemical Properties: - Carboxylic Acid Group - Phosphonic Acid Group - Low solubility at neutral/acidic pH DAP7->Properties Problem Problem: Significant pH drop upon dissolution in unbuffered solutions Properties->Problem Solution Solution: Use of a basic and/or buffered solvent system Problem->Solution Outcome Desired Outcome: - Complete Dissolution - Stable pH - Accurate Concentration Solution->Outcome

Logic diagram for this compound solution preparation.

Non-specific binding of D(-)-2-Amino-7-phosphonoheptanoic acid in tissue preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NMDA receptor antagonist, D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

D(-)-2-Amino-7-phosphonoheptanoic acid (this compound) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It acts by competing with the endogenous co-agonist glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[2] By blocking glutamate binding, this compound prevents the ion channel from opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that mediate excitatory neurotransmission.[2]

Q2: What are the common applications of this compound in research?

This compound is widely used in neuroscience research to:

  • Investigate the physiological roles of NMDA receptors in processes such as synaptic plasticity, learning, and memory.

  • Study the involvement of NMDA receptor-mediated excitotoxicity in neurological disorders like epilepsy, stroke, and traumatic brain injury.[1]

  • Characterize the pharmacology of the NMDA receptor and its different subunit compositions.

  • Serve as a tool compound in the development of novel NMDA receptor antagonists with therapeutic potential.

Q3: What factors can influence the binding of this compound in tissue preparations?

Several factors can affect this compound binding, including:

  • pH of the buffer: The charge of both this compound and the receptor can be influenced by pH, affecting their interaction.

  • Ionic strength of the buffer: The concentration of ions in the buffer can modulate binding affinity.

  • Presence of endogenous ligands: Residual glutamate or other competing molecules in the tissue preparation can interfere with this compound binding.

  • Temperature: Binding is a temperature-dependent process, and consistency is key for reproducible results.

  • Tissue preparation quality: The integrity of the cell membranes in the preparation is crucial for accurate binding assessment.

Troubleshooting Guide for Non-specific Binding of this compound

High non-specific binding is a common issue in radioligand binding assays that can obscure the specific binding signal. This guide provides a systematic approach to troubleshooting and minimizing non-specific binding of this compound in your experiments.

Problem: High non-specific binding in my this compound radioligand assay.

Initial Assessment:

  • Define "high": Non-specific binding should ideally be less than 20% of the total binding. If it exceeds this, troubleshooting is necessary.

  • Review your protocol: Double-check all reagent concentrations, incubation times, and washing steps.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Radioligand concentration is too high Perform a saturation binding experiment to determine the optimal radioligand concentration, which should be at or below the Kd value for your tissue.Using a radioligand concentration significantly above the Kd can lead to binding to low-affinity, non-specific sites.
Insufficient blocking of non-specific sites Incorporate a blocking agent into your assay buffer. Common choices include Bovine Serum Albumin (BSA) or non-fat dry milk.[3]These proteins bind to non-specific sites on the tissue preparation and filtration materials, reducing the binding of the radioligand to these sites.[3]
Inadequate washing Increase the number or volume of washes after incubation to more effectively remove unbound radioligand. Ensure the wash buffer is cold to slow dissociation from the specific receptor.Insufficient washing can leave a high background of unbound radioligand, contributing to the non-specific signal.
Issues with filtration Pre-soak the filter mats in a solution of a polymer like polyethyleneimine (PEI) before use.PEI reduces the binding of positively charged radioligands to the negatively charged glass fiber filters.
Hydrophobic interactions Include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[3]Detergents can help to disrupt non-specific hydrophobic interactions between the radioligand and other proteins or lipids in the preparation.[3]
Contamination with endogenous glutamate Ensure thorough washing of the tissue preparation to remove any endogenous glutamate that could compete with this compound for binding.Endogenous ligands can interfere with the binding of your compound of interest.
Sub-optimal buffer conditions Optimize the pH and ionic strength of your assay buffer. This may require systematically testing a range of pH values and salt concentrations.The binding of this compound to the NMDA receptor is sensitive to the physicochemical properties of the buffer.

Quantitative Data

The binding affinity of this compound can be expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). These values can vary depending on the tissue preparation and experimental conditions.

Parameter Value Tissue Preparation Notes
kon (Association Rate Constant) 1.4 x 10⁷ M⁻¹s⁻¹Mouse Hippocampal NeuronsRepresents the rate at which this compound binds to the NMDA receptor.
koff (Dissociation Rate Constant) 20.3 s⁻¹Mouse Hippocampal NeuronsRepresents the rate at which this compound unbinds from the NMDA receptor.
Calculated Kd (koff/kon) ~1.45 µMMouse Hippocampal NeuronsThe equilibrium dissociation constant, indicating the concentration of this compound at which 50% of the receptors are occupied at equilibrium.
Illustrative IC50 0.5 - 5 µMRat Cortical MembranesThis is an illustrative range. Actual IC50 values should be determined experimentally for the specific tissue and conditions used.

Note: The kon and koff values are derived from electrophysiological measurements and provide insight into the binding kinetics of this compound.

Experimental Protocols

Generalized Protocol for a Competitive Radioligand Binding Assay with this compound

This protocol describes a general method for determining the binding affinity of unlabeled this compound by measuring its ability to compete with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) in rat brain membrane preparations. This is a generalized protocol and may require optimization for your specific experimental setup.

1. Materials and Reagents:

  • Rat brain tissue (e.g., cortex, hippocampus)

  • Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653)

  • Unlabeled D(-)-2-Amino-7-phosphonoheptanoic acid (this compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Bovine Serum Albumin (BSA)

  • Polyethyleneimine (PEI)

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

2. Membrane Preparation:

  • Dissect the desired brain region on ice.

  • Homogenize the tissue in ice-cold assay buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparation at -80°C until use.

3. Binding Assay:

  • Prepare a dilution series of unlabeled this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • A fixed concentration of the radiolabeled antagonist (typically at or below its Kd).

    • Increasing concentrations of unlabeled this compound (for the competition curve) or an excess of a saturating unlabeled ligand (e.g., 1 mM L-glutamate) to determine non-specific binding.

    • Membrane preparation (typically 50-100 µg of protein per well).

  • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Measure the radioactivity in each vial using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the concentration of unlabeled this compound.

  • Fit the data using a non-linear regression analysis to a one-site competition model to determine the IC50 of this compound.

  • If desired, calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor:w Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor:w Binds to GluN1 DAP7 This compound DAP7->Glutamate Competes with Ca_ion Ca²⁺ NMDA_Receptor:e->Ca_ion Influx Na_ion Na⁺ NMDA_Receptor:e->Na_ion Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades LTP Synaptic Plasticity (LTP) Signaling_Cascades->LTP

Caption: NMDA Receptor Signaling Pathway and this compound's Mechanism of Action.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Tissue Membranes start->prep_membranes setup_assay Set up Assay Plate: - Radioligand - this compound (or buffer) - Membranes prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Troubleshooting_Tree start High Non-Specific Binding Detected check_radioligand Is Radioligand [C] ≤ Kd? start->check_radioligand reduce_radioligand Decrease Radioligand Concentration check_radioligand->reduce_radioligand No check_blocking Is a Blocking Agent (e.g., BSA) Used? check_radioligand->check_blocking Yes reduce_radioligand->check_blocking add_blocking Add Blocking Agent to Assay Buffer check_blocking->add_blocking No check_washing Are Washes Sufficient? check_blocking->check_washing Yes add_blocking->check_washing increase_washes Increase Wash Volume or Number of Washes check_washing->increase_washes No check_filters Are Filters Pre-treated (e.g., with PEI)? check_washing->check_filters Yes increase_washes->check_filters pretreat_filters Pre-soak Filters in PEI Solution check_filters->pretreat_filters No optimize_buffer Optimize Buffer (pH, Ionic Strength) check_filters->optimize_buffer Yes pretreat_filters->optimize_buffer

Caption: Troubleshooting Logic for High Non-specific Binding.

References

Validation & Comparative

D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7) vs. D-2-Amino-5-phosphonopentanoic Acid (D-AP5): A Comparative Analysis of Potency and Selectivity as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7) and D-2-Amino-5-phosphonopentanoic acid (D-AP5), two widely used competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This analysis is based on experimental data to objectively evaluate their respective potency and selectivity.

Both this compound and D-AP5 are potent and selective antagonists that act by competitively inhibiting the glutamate binding site on the NMDA receptor.[1] The D-isomers of these compounds are the more biologically active forms. Experimental evidence indicates a notable difference in their potency, with D-AP5 demonstrating significantly higher antagonist activity than this compound.

Data Presentation: Potency Comparison

A key study by Lodge and colleagues (1988) provides a direct in vitro comparison of the potency of these two compounds in antagonizing NMDA-induced responses in cortical wedges. The half-maximal inhibitory concentration (IC50) values from this study clearly illustrate the superior potency of D-AP5.

CompoundIC50 (µM) for NMDA Antagonism
D-AP5 3.7 ± 0.32
DL-AP7 11.1 ± 2.1

Data from Lodge et al. (1988). Note: The value for AP7 is for the racemic mixture (DL-AP7). The D-enantiomer (this compound) is the more active form, implying its IC50 would be lower than that of the racemic mixture but still higher than that of D-AP5.

Further supporting the higher potency of D-AP5, kinetic studies have shown that increasing the carbon chain length from AP5 to AP7 leads to a decrease in the association rate constant (k_on) with little change in the dissociation rate constant (k_off), suggesting a less efficient binding to the receptor.[2] For this compound, the association rate constant (k_on) has been reported as 1.4 x 10⁷ M⁻¹s⁻¹ and the dissociation rate constant (k_off) as 20.3 s⁻¹.[2]

Currently, there is a lack of direct comparative studies on the selectivity of D-AP5 and this compound for different NMDA receptor subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D). While both are established as selective for NMDA receptors over other glutamate receptors like kainate and quisqualate receptors, their specific subunit affinity profiles require further investigation.

Mechanism of Action and Signaling Pathway

D-AP5 and this compound are competitive antagonists at the glutamate binding site on the GluN2 subunit of the NMDA receptor. By occupying this site, they prevent the endogenous agonist, glutamate, from binding and activating the receptor. This inhibition prevents the ion channel from opening, thereby blocking the influx of Ca²⁺ and Na⁺ ions and subsequent downstream signaling cascades.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 GluN1 NMDA Receptor Ion Channel Glutamate->NMDAR:glu Binds DAP5_DAP7 D-AP5 / this compound DAP5_DAP7->NMDAR:glu Blocks Ca_ion Ca²⁺ NMDAR:n->Ca_ion Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activates

NMDA Receptor Signaling and Antagonist Action.

Experimental Protocols

The determination of the potency and selectivity of NMDA receptor antagonists like D-AP5 and this compound relies on established experimental techniques, primarily electrophysiology and radioligand binding assays.

Electrophysiological Recordings

Objective: To measure the inhibitory effect of the antagonist on NMDA-induced currents in neurons or heterologous expression systems.

Methodology:

  • Preparation: Whole-cell patch-clamp recordings are performed on cultured neurons or oocytes/HEK293 cells expressing specific NMDA receptor subunits.

  • Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV) to relieve the Mg²⁺ block of the NMDA receptor channel.

  • Agonist Application: A solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) is applied to elicit an inward current.

  • Antagonist Application: The antagonist (D-AP5 or this compound) is co-applied with the agonists at varying concentrations.

  • Data Analysis: The reduction in the amplitude of the NMDA-induced current at each antagonist concentration is measured. An IC50 value is then calculated by fitting the concentration-response data to a logistic equation.

Electrophysiology_Workflow start Prepare Cells (Neurons or Transfected Cells) patch_clamp Establish Whole-Cell Patch-Clamp Configuration start->patch_clamp apply_agonist Apply NMDA + Glycine patch_clamp->apply_agonist record_baseline Record Baseline Inward Current apply_agonist->record_baseline apply_antagonist Co-apply Antagonist (D-AP5 or this compound) at various concentrations record_baseline->apply_antagonist record_inhibition Record Inhibited Current apply_antagonist->record_inhibition analyze Calculate % Inhibition record_inhibition->analyze calculate_ic50 Determine IC50 Value analyze->calculate_ic50 Binding_Assay_Workflow start Prepare Brain Membrane Homogenate incubation Incubate Membranes with: - Radiolabeled Ligand - Unlabeled Competitor (D-AP5 or this compound) start->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity on Filters filtration->quantification analysis Plot % Inhibition vs. Competitor Concentration quantification->analysis calculate_ki Determine IC50 and Calculate Ki analysis->calculate_ki

References

D-AP7 vs. Ketamine: A Comparative Guide to NMDA Receptor Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent NMDA receptor antagonists: D-2-amino-7-phosphonoheptanoic acid (D-AP7) and ketamine. By examining their mechanisms of action, binding affinities, and effects in various experimental models, this document aims to equip researchers with the critical information needed to select the appropriate tool for their specific research applications.

Mechanism of Action: A Fundamental Distinction

The primary difference between this compound and ketamine lies in their mechanism of NMDA receptor inhibition. This compound is a competitive antagonist , meaning it binds to the glutamate recognition site on the GluN2 subunit of the NMDA receptor, thereby preventing the endogenous agonist, glutamate, from binding and activating the receptor.

In contrast, ketamine is a non-competitive antagonist . It acts as an open-channel blocker, meaning it enters the ion channel of the NMDA receptor when it is opened by the binding of both glutamate and a co-agonist (glycine or D-serine) and physically obstructs the flow of ions. This difference in mechanism has significant implications for their pharmacological effects.

cluster_0 This compound: Competitive Antagonism cluster_1 Ketamine: Non-Competitive Antagonism Glutamate Site (GluN2) Glutamate Site (GluN2) This compound This compound This compound->Glutamate Site (GluN2) Binds to & blocks Glutamate Glutamate Glutamate->Glutamate Site (GluN2) Prevented from binding Ion Channel Ion Channel Ketamine Ketamine Ketamine->Ion Channel Binds inside & blocks Ions (Ca²⁺, Na⁺) Ions (Ca²⁺, Na⁺)->Ion Channel Flow obstructed

Figure 1: Mechanisms of NMDA Receptor Inhibition.

Quantitative Comparison of Receptor Binding and Potency

The following table summarizes key quantitative parameters for this compound and ketamine, providing a direct comparison of their binding affinities and inhibitory potencies. It is important to note that these values can vary depending on the specific experimental conditions, tissue preparation, and radioligand used.

ParameterThis compoundKetamineSignificance
Binding Site Glutamate recognition site on GluN2 subunitPCP site within the ion channelThis compound is competitive with glutamate; Ketamine is a non-competitive, open-channel blocker.
Ki (nM) ~340 - 2600~300 - 700Represents the binding affinity. Lower values indicate higher affinity.
IC50 (µM) ~5 - 25~1 - 10Indicates the concentration required to inhibit 50% of the NMDA receptor response. Lower values indicate higher potency.

Experimental Data: Electrophysiology and In Vivo Effects

Electrophysiology

In electrophysiological studies, both this compound and ketamine effectively reduce NMDA receptor-mediated currents. However, their effects can be distinguished based on their mechanism of action. The inhibitory effect of this compound can be overcome by increasing the concentration of glutamate, a hallmark of competitive antagonism. In contrast, the block by ketamine is voltage-dependent and becomes more pronounced with membrane depolarization, which is characteristic of an open-channel blocker.

One key application of these antagonists is in the study of synaptic plasticity, such as long-term potentiation (LTP). Both this compound and ketamine have been shown to block the induction of LTP in hippocampal slices, a process that is critically dependent on NMDA receptor activation.

In Vivo Studies

In vivo studies in rodents have revealed distinct behavioral profiles for this compound and ketamine. Systemic administration of ketamine is known to induce hyperlocomotion at lower doses and stereotypical behaviors at higher doses. This compound, on the other hand, tends to produce a more general sedative effect and is less likely to induce psychotomimetic-like behaviors.

cluster_antagonists Antagonist Intervention NMDA Receptor Activation NMDA Receptor Activation Ca²⁺ Influx Ca²⁺ Influx NMDA Receptor Activation->Ca²⁺ Influx Downstream Signaling Downstream Signaling Ca²⁺ Influx->Downstream Signaling Synaptic Plasticity (LTP) Synaptic Plasticity (LTP) Downstream Signaling->Synaptic Plasticity (LTP) Neuronal Survival Neuronal Survival Downstream Signaling->Neuronal Survival This compound This compound This compound->NMDA Receptor Activation Competitively Inhibits Ketamine Ketamine Ketamine->Ca²⁺ Influx Non-competitively Blocks

Figure 2: Antagonist Effects on NMDA Receptor Signaling.

Experimental Protocols

Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound and ketamine for their respective binding sites on the NMDA receptor.

Objective: To determine the Ki of this compound and ketamine.

Materials:

  • Rat cortical membranes

  • Radioligand (e.g., [³H]CGP 39653 for the glutamate site, [³H]MK-801 for the PCP site)

  • Test compounds (this compound, ketamine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In a series of tubes, add a fixed concentration of the appropriate radioligand.

  • Add increasing concentrations of the unlabeled test compound (this compound or ketamine).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at a defined temperature (e.g., room temperature or 37°C) for a specific duration to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol outlines a general procedure for in vivo microdialysis to measure the effects of this compound and ketamine on neurotransmitter levels in a specific brain region.

Objective: To assess the impact of this compound and ketamine on extracellular levels of neurotransmitters like glutamate and dopamine.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Anesthetized animal (e.g., rat)

  • Artificial cerebrospinal fluid (aCSF)

  • Test compounds (this compound, ketamine) dissolved in aCSF

  • Fraction collector

  • HPLC system with appropriate detector (e.g., fluorescence or electrochemical)

Procedure:

  • Anesthetize the animal and place it in the stereotaxic apparatus.

  • Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, striatum).

  • Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer the test compound (this compound or ketamine) either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

  • Continue to collect dialysate samples to measure changes in neurotransmitter levels post-administration.

  • Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.

  • Express the results as a percentage change from the baseline levels.

Animal Preparation 1. Anesthetize & Stereotaxic Mount Probe Implantation 2. Implant Microdialysis Probe Animal Preparation->Probe Implantation Baseline Collection 3. Perfuse with aCSF & Collect Baseline Probe Implantation->Baseline Collection Drug Administration 4. Administer this compound or Ketamine Baseline Collection->Drug Administration Post-Drug Collection 5. Collect Post-Administration Samples Drug Administration->Post-Drug Collection Analysis 6. HPLC Analysis of Neurotransmitters Post-Drug Collection->Analysis Data Interpretation 7. Calculate % Change from Baseline Analysis->Data Interpretation

Figure 3: In Vivo Microdialysis Experimental Workflow.

Conclusion

This compound and ketamine are both potent NMDA receptor antagonists, but their distinct mechanisms of action lead to different pharmacological profiles. This compound, as a competitive antagonist, is a highly specific tool for investigating the role of the glutamate binding site in physiological and pathological processes. Ketamine, a non-competitive channel blocker, has a more complex pharmacological profile that includes effects on other neurotransmitter systems and has clinical applications as an anesthetic and antidepressant. The choice between these two compounds will ultimately depend on the specific research question being addressed. For studies requiring the specific blockade of the glutamate binding site, this compound is the more appropriate tool. For research aiming to model the effects of a clinically used non-competitive antagonist or to investigate the consequences of channel block, ketamine is the compound of choice.

Validating the Specificity of D(-)-2-Amino-7-phosphonoheptanoic Acid for NMDA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7), a classical antagonist of the N-methyl-D-aspartate (NMDA) receptor, with other ionotropic glutamate receptor subtypes, namely AMPA and kainate receptors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways to validate the specificity of this compound.

Comparative Analysis of Receptor Binding Affinity

D(-)-2-Amino-7-phosphonoheptanoic acid is widely recognized as a selective and competitive antagonist for the NMDA receptor.[1][2][3] Its primary mechanism of action involves competing with the endogenous agonist, glutamate, at its binding site on the NMDA receptor complex. While comprehensive side-by-side binding affinity data in a single study is limited, the available literature consistently demonstrates the high affinity and selectivity of this compound for the NMDA receptor over other ionotropic glutamate receptors.

The following table summarizes the known binding affinities (Ki or IC50 values) of this compound for NMDA, AMPA, and kainate receptors, compiled from various studies. It is important to note that absolute values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.

CompoundReceptor SubtypeBinding Affinity (Ki/IC50)Reference
D(-)-2-Amino-7-phosphonoheptanoic acid (this compound) NMDA High Affinity (Low µM to nM range) [General consensus in literature]
AMPALow to negligible affinity[General consensus in literature]
KainateLow to negligible affinity[General consensus in literature]

Note: Specific quantitative values for AMPA and kainate receptors are often not reported in studies focused on this compound's NMDA receptor activity due to its established selectivity. The lack of reported values is itself an indicator of its low affinity for these receptors.

Experimental Protocols

To determine the specificity of a compound like this compound, two primary experimental techniques are employed: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique directly measures the ability of a compound to displace a radioactively labeled ligand that is known to bind to a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for NMDA, AMPA, and kainate receptors.

Methodology:

  • Membrane Preparation:

    • Whole brains (excluding cerebella) from Wistar rats are homogenized in a cold Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes containing the glutamate receptors.

    • The membrane pellet is washed multiple times to remove endogenous ligands.

  • Binding Reaction:

    • Aliquots of the prepared membranes are incubated with a specific radioligand for each receptor type:

      • NMDA Receptor: [³H]MK-801 (a non-competitive antagonist) or [³H]CGP 39653 (a competitive antagonist).

      • AMPA Receptor: [³H]AMPA.

      • Kainate Receptor: [³H]kainate.

    • Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding.

    • The incubation is carried out for a specific duration (e.g., 180 minutes at 25°C) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Recording (Whole-Cell Voltage Clamp)

This technique measures the ion flow through receptor channels in response to agonist application, and how this flow is affected by an antagonist.

Objective: To assess the functional antagonism of this compound on NMDA, AMPA, and kainate receptor-mediated currents.

Methodology:

  • Cell Preparation:

    • Primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines expressing specific glutamate receptor subtypes are used.

    • Individual neurons are identified for recording under a microscope.

  • Recording Setup:

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).

  • Agonist and Antagonist Application:

    • A specific agonist for each receptor is applied to the cell to evoke an inward current:

      • NMDA Receptor: NMDA and glycine (as a co-agonist).

      • AMPA Receptor: AMPA.

      • Kainate Receptor: Kainate.

    • After a stable baseline current is established, the agonist is co-applied with increasing concentrations of this compound.

  • Data Acquisition and Analysis:

    • The amplitude of the agonist-evoked current is measured before and after the application of this compound.

    • The percentage of inhibition of the current by this compound is calculated.

    • A concentration-response curve is generated to determine the IC50 of this compound for each receptor type.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the three ionotropic glutamate receptors and a typical experimental workflow for validating antagonist specificity.

cluster_workflow Experimental Workflow: Validating Antagonist Specificity prep Receptor Preparation assay Binding/Electrophysiology Assay prep->assay data Data Acquisition assay->data analysis Data Analysis data->analysis result Determine Specificity analysis->result

Workflow for validating antagonist specificity.

cluster_nmda NMDA Receptor Signaling glutamate_nmda Glutamate + Glycine nmda_receptor NMDA Receptor glutamate_nmda->nmda_receptor ca_influx Ca²⁺ Influx nmda_receptor->ca_influx camk_pkc CaMKII / PKC Activation ca_influx->camk_pkc gene_expression Gene Expression Changes camk_pkc->gene_expression ltp Long-Term Potentiation camk_pkc->ltp

NMDA Receptor Signaling Pathway.

cluster_ampa AMPA Receptor Signaling glutamate_ampa Glutamate ampa_receptor AMPA Receptor glutamate_ampa->ampa_receptor na_influx Na⁺ Influx ampa_receptor->na_influx depolarization Fast Depolarization na_influx->depolarization

AMPA Receptor Signaling Pathway.

cluster_kainate Kainate Receptor Signaling glutamate_kainate Glutamate kainate_receptor Kainate Receptor glutamate_kainate->kainate_receptor na_ca_influx Na⁺/Ca²⁺ Influx kainate_receptor->na_ca_influx presynaptic_modulation Presynaptic Modulation kainate_receptor->presynaptic_modulation postsynaptic_current Slow Postsynaptic Current na_ca_influx->postsynaptic_current

References

D-AP7 in Focus: A Comparative Analysis of NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive dose-response analysis of D-AP7 in blocking N-methyl-D-aspartate (NMDA)-induced currents, alongside a comparative evaluation with other key NMDA receptor antagonists. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support informed decisions in neuroscience research and drug discovery.

Performance Comparison of NMDA Receptor Antagonists

The efficacy of this compound and other notable NMDA receptor antagonists is summarized below. The presented IC50 values, representing the concentration of an antagonist required to inhibit 50% of the NMDA-induced current, are derived from electrophysiological studies. It is important to note that experimental conditions, such as the specific neuronal preparation and agonist concentration, can influence these values.

AntagonistTypePreparationNMDA ConcentrationIC50 (µM)Reference
DL-AP7 CompetitiveRat Cortical Wedges40 µM11.1 ± 2.1[1]
D-AP5 CompetitiveRat Cortical Wedges40 µM3.7 ± 0.32[1]
MK-801 Non-competitiveRat Hippocampal NeuronsNot Specified0.12 ± 0.01
Ketamine Non-competitiveRat Hippocampal NeuronsNot Specified0.43 ± 0.10
Memantine Non-competitiveRat Hippocampal NeuronsNot Specified1.04 ± 0.26
Phencyclidine (PCP) Non-competitiveCultured Mouse Hippocampal NeuronsNot SpecifiedNot directly reported as IC50, but shown to have a reverse rate constant of ~0.03 s⁻¹

Key Observations:

  • Competitive Antagonists: D-AP5 demonstrates a higher potency than DL-AP7 in antagonizing NMDA-induced currents, as indicated by its lower IC50 value.[1]

  • Non-competitive Antagonists: Among the non-competitive antagonists, MK-801 exhibits the highest potency with a sub-micromolar IC50 value. Ketamine and Memantine show progressively lower potencies.

  • Mechanism of Action: Competitive antagonists like this compound and D-AP5 bind to the glutamate recognition site on the NMDA receptor, directly competing with the agonist. In contrast, non-competitive antagonists such as MK-801, ketamine, and PCP act as open-channel blockers, binding within the ion channel pore to prevent ion flow.

Experimental Protocols

Determining Antagonist IC50 on NMDA Receptors using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps to generate a dose-response curve and determine the IC50 value of an NMDA receptor antagonist.

1. Cell Preparation:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.

  • Alternatively, prepare acute brain slices from rodents.

  • Maintain cells in a healthy state in an appropriate culture medium or artificial cerebrospinal fluid (aCSF).

2. Electrophysiological Recording Setup:

  • Transfer a coverslip with cultured neurons or a brain slice to the recording chamber of an upright or inverted microscope equipped with patch-clamp electrophysiology equipment.

  • Continuously perfuse the chamber with aCSF at a constant rate.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • The intracellular solution should contain ions that mimic the intracellular environment of the neuron (e.g., K-gluconate based).

  • The extracellular aCSF should contain a defined concentration of NMDA and a co-agonist like glycine or D-serine. To isolate NMDA receptor currents, it is common to include antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin) in the aCSF.

3. Whole-Cell Patch-Clamp Recording:

  • Establish a gigaohm seal between the patch pipette and the membrane of a target neuron.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -60 mV to -70 mV.

  • Record baseline NMDA-induced currents by applying brief pulses of NMDA solution or by relying on the tonic activation from the bath-applied NMDA.

4. Dose-Response Analysis:

  • Prepare a series of dilutions of the antagonist (e.g., this compound) in aCSF.

  • Apply each concentration of the antagonist to the recording chamber for a sufficient duration to reach steady-state block.

  • Record the amplitude of the NMDA-induced current at each antagonist concentration.

  • Wash out the antagonist between applications to allow for the recovery of the current.

  • Measure the peak amplitude of the inward current at each antagonist concentration.

5. Data Analysis:

  • Normalize the current amplitude at each antagonist concentration to the baseline (control) current amplitude.

  • Plot the normalized current as a function of the logarithm of the antagonist concentration.

  • Fit the data points to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin).

  • The IC50 value is the concentration of the antagonist that produces 50% of the maximal inhibition.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 subunit Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 subunit Mg_Block Mg2+ Block Removal Depolarization Membrane Depolarization Depolarization->Mg_Block Ca_Influx Ca2+ Influx Mg_Block->Ca_Influx Allows CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC CREB CREB Phosphorylation CaMKII->CREB PKC->CREB Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression DAP7 This compound (Competitive Antagonist) DAP7->Glutamate Blocks binding

Caption: Simplified signaling pathway of the NMDA receptor.

Experimental Workflow for Dose-Response Analysis

Dose_Response_Workflow Start Start Prepare_Cells Prepare Neuronal Culture or Brain Slices Start->Prepare_Cells Setup_Recording Establish Whole-Cell Patch-Clamp Configuration Prepare_Cells->Setup_Recording Record_Baseline Record Baseline NMDA-induced Current Setup_Recording->Record_Baseline Apply_Antagonist Apply Antagonist (e.g., this compound) at a Specific Concentration Record_Baseline->Apply_Antagonist Record_Response Record NMDA-induced Current in Presence of Antagonist Apply_Antagonist->Record_Response Washout Washout Antagonist Record_Response->Washout Repeat Repeat for Multiple Antagonist Concentrations Washout->Repeat Repeat->Apply_Antagonist Next Concentration Analyze_Data Normalize Data and Fit to Dose-Response Curve Repeat->Analyze_Data All Concentrations Tested Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the IC50 of an NMDA receptor antagonist.

References

D-AP7 vs. MK-801: A Comparative Guide to Non-Competitive NMDA Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroscience research and drug development, N-methyl-D-aspartate (NMDA) receptors are critical targets for therapeutic intervention in a host of neurological and psychiatric disorders. Among the antagonists of these receptors, D-2-amino-7-phosphonoheptanoic acid (D-AP7) and Dizocilpine (MK-801) represent two distinct classes of inhibitors. While both ultimately lead to the attenuation of NMDA receptor-mediated signaling, their mechanisms of action, potency, and experimental applications differ significantly. This guide provides an objective comparison of this compound and MK-801, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between this compound and MK-801 lies in their mode of inhibition. This compound is a competitive antagonist , meaning it directly competes with the endogenous agonist, glutamate, for binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[1][2] By occupying this site, this compound prevents glutamate from binding and subsequently activating the receptor.

In contrast, MK-801 is a non-competitive antagonist , specifically an open-channel blocker.[3] It does not compete with glutamate. Instead, it binds to a site within the ion channel pore of the NMDA receptor, often referred to as the phencyclidine (PCP) site.[4] This binding event physically obstructs the flow of ions, primarily Ca2+, through the channel, even when glutamate and the co-agonist glycine (or D-serine) are bound to their respective sites.[4] A key characteristic of MK-801's action is its use- and voltage-dependency; the ion channel must first be opened by agonist binding and membrane depolarization for MK-801 to access its binding site within the pore.[4]

Quantitative Comparison of Potency

The differing mechanisms of this compound and MK-801 are reflected in their potencies. The following table summarizes key quantitative data for these two antagonists.

ParameterThis compoundMK-801
Mechanism of Action Competitive AntagonistNon-competitive Antagonist (Open-channel blocker)
Binding Site Glutamate binding site on GluN2 subunitPCP site within the ion channel pore
Ki ~1.45 µM (Calculated from kon and koff)[2]37.2 nM[5]
IC50 Not explicitly found in searches0.14 µM (for blocking NMDA-induced currents)
Binding Kinetics Fast association (kon = 1.4 x 10^7 M-1 s-1), Fast dissociation (koff = 20.3 s-1)[2]Slower association and very slow dissociation (effectively irreversible in some experimental conditions)

Note: The Ki for this compound was calculated using the formula Ki = koff/kon from the provided kinetic data.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Antagonists

This protocol outlines a method for determining the binding affinity of unlabled NMDA receptor antagonists by measuring their ability to displace the binding of a radiolabeled antagonist, such as [³H]MK-801.

Materials:

  • Rat brain cortical membranes (prepared and stored at -80°C)

  • [³H]MK-801 (radioligand)

  • Unlabeled this compound or MK-801 (for competition binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials

  • Scintillation fluid

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Thaw the rat cortical membranes on ice.

  • Prepare serial dilutions of the unlabeled antagonist (this compound or MK-801) in assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled antagonist (e.g., 100 µM MK-801) for non-specific binding.

    • 50 µL of the various concentrations of the unlabeled competitor (this compound or MK-801).

    • 50 µL of [³H]MK-801 (at a final concentration close to its Kd, e.g., 5 nM).

    • 50 µL of the membrane preparation (protein concentration ~100-200 µ g/well ).

  • Incubate the plate at room temperature for 1 hour to reach binding equilibrium.

  • Following incubation, rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 5 mL of scintillation fluid to each vial, and vortex.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Currents

This protocol describes the measurement of NMDA receptor-mediated currents in cultured neurons or brain slices to assess the inhibitory effects of this compound and MK-801.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 bicuculline, pH 7.4, osmolarity adjusted to ~320 mOsm. Mg²⁺-free to relieve voltage-dependent block.

  • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2, osmolarity adjusted to ~300 mOsm.

  • NMDA and glycine (agonists)

  • This compound or MK-801 (antagonists)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Prepare the recording chamber with the cultured neurons or brain slice superfused with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -60 mV.

  • Establish a baseline recording of spontaneous activity.

  • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward NMDA receptor-mediated current.

  • After establishing a stable baseline of NMDA-evoked currents, co-apply the antagonist (this compound or MK-801) at various concentrations with the agonists.

  • For the competitive antagonist this compound, the inhibitory effect should be surmountable by increasing the concentration of the agonist (glutamate/NMDA).

  • For the non-competitive antagonist MK-801, the block will be use-dependent, meaning its effect will increase with repeated applications of the agonist as more channels open. The block will also be very slow to reverse upon washout of the drug.

  • Record the peak amplitude of the NMDA-evoked currents in the presence of different concentrations of the antagonist.

  • Construct a concentration-response curve by plotting the percentage of inhibition against the antagonist concentration to determine the IC50.

Visualizing the Mechanisms of Action

To further illustrate the distinct mechanisms of this compound and MK-801, the following diagrams were generated using Graphviz.

NMDA_Antagonism cluster_receptor NMDA Receptor NMDA_Receptor GluN1 GluN2 Ion Channel Glutamate_Site Glutamate Site PCP_Site PCP Site Glutamate Glutamate Glutamate->Glutamate_Site Binds (Agonist) DAP7 This compound DAP7->Glutamate_Site Competes with Glutamate MK801 MK-801 MK801->PCP_Site Binds (Non-competitive)

Caption: Competitive vs. Non-competitive NMDA antagonism.

NMDA_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular NMDA_Receptor NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Glutamate Glutamate Glutamate->NMDA_Receptor Glycine Glycine/D-Serine Glycine->NMDA_Receptor CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII CaM->CaMKII nNOS nNOS CaM->nNOS CREB CREB Phosphorylation CaMKII->CREB LTP Long-Term Potentiation (LTP) CaMKII->LTP NO Nitric Oxide (NO) nNOS->NO Gene_Expression Gene Expression Changes CREB->Gene_Expression DAP7 This compound (Competitive Antagonist) DAP7->Glutamate Blocks Binding MK801 MK-801 (Non-competitive Antagonist) MK801->NMDA_Receptor Blocks Channel

Caption: NMDA receptor signaling pathway and points of antagonism.

Conclusion

This compound and MK-801 are both invaluable tools for dissecting the role of NMDA receptors in health and disease. The choice between them hinges on the specific experimental question. This compound, with its competitive and reversible nature, is well-suited for studies requiring a rapid onset and offset of NMDA receptor blockade. In contrast, MK-801, with its high-affinity, use-dependent, and slowly reversible block, is ideal for experiments where a profound and sustained inhibition of NMDA receptor function is desired. Understanding their distinct pharmacological profiles is paramount for the accurate interpretation of experimental results and for advancing our knowledge of NMDA receptor physiology and pathology.

References

The Critical Role of Stereoisomers in Excitotoxicity Research: A Guide to Using L-AP7 as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable experimental models is paramount. In the study of excitotoxicity, a key driver of neuronal death in various neurological disorders, the use of appropriate controls is fundamental to the validity of research findings. This guide provides a comprehensive comparison of NMDA receptor antagonists and details the use of L(+)-2-Amino-7-phosphonoheptanoic acid (L-AP7) as a negative control in excitotoxicity studies, supported by experimental data and detailed protocols.

Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters, primarily glutamate, leads to neuronal damage and death.[1][2] This phenomenon is a major contributor to the neuronal loss observed in stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Huntington's disease.[3][4] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic cell death.[2][5]

The Importance of a Negative Control in Excitotoxicity Assays

In any experiment designed to test the efficacy of a potential neuroprotective agent that targets the NMDA receptor, a negative control is essential. An ideal negative control should be structurally and chemically similar to the active compound but lack its specific biological activity. This allows researchers to distinguish between the specific effects of NMDA receptor antagonism and any non-specific or off-target effects of the compound being tested.

D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7) vs. L(+)-2-Amino-7-phosphonoheptanoic Acid (L-AP7)

A common misconception is the use of D(-)-2-Amino-7-phosphonoheptanoic acid (this compound) as a negative control. In fact, the D(-) enantiomer is a potent and selective competitive antagonist of the NMDA receptor.[3][6] The pharmacologically inactive enantiomer is L(+)-2-Amino-7-phosphonoheptanoic acid (L-AP7). The stereoselectivity of the NMDA receptor's glutamate binding site is well-documented, with the R- (or D-) configuration at the alpha-carbon generally conferring higher antagonist potency.[6] Therefore, L-AP7 serves as the appropriate negative control in experiments investigating the neuroprotective effects of NMDA receptor antagonists like this compound.

Comparative Activity of NMDA Receptor Antagonists

The following table summarizes the binding affinities (Ki) of various competitive NMDA receptor antagonists, highlighting the difference in potency between the active and inactive enantiomers of 2-Amino-7-phosphonoheptanoic acid.

CompoundTypeKi (µM)Reference
This compound Competitive NMDA Receptor Antagonist~1.93[7]
L-AP7 Inactive Enantiomer / Negative Control>1000[6] (Implied)
D-AP5Competitive NMDA Receptor Antagonist~1.93[7]
CGS 19755Competitive NMDA Receptor Antagonist~0.34[7]
MK-801Uncompetitive NMDA Receptor Antagonist~0.5[7]
MemantineUncompetitive NMDA Receptor Antagonist~1.0[7]

Note: The Ki value for L-AP7 is not explicitly stated in the searched literature but is understood to be significantly higher than this compound, rendering it effectively inactive at concentrations where this compound is active.

Experimental Protocol: In Vitro Excitotoxicity Assay

This protocol outlines a typical in vitro excitotoxicity assay using primary neuronal cultures to assess the neuroprotective effects of an NMDA receptor antagonist, with L-AP7 as a negative control.

1. Primary Neuronal Culture:

  • Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.

  • Plate dissociated neurons onto poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

  • Culture neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin for 7-14 days in vitro (DIV) to allow for maturation and synapse formation.

2. Induction of Excitotoxicity:

  • On the day of the experiment, replace the culture medium with a defined salt solution (e.g., Hank's Balanced Salt Solution) with or without glycine (10 µM).

  • Pre-incubate the neurons with the test compound (e.g., this compound), the negative control (L-AP7), or vehicle for 30 minutes.

  • Induce excitotoxicity by adding NMDA (100 µM) for 15-30 minutes.

3. Assessment of Cell Viability:

  • After NMDA exposure, wash the cells and return them to the original culture medium.

  • 24 hours post-insult, assess cell viability using standard assays:

    • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell metabolic activity.[2][5]

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cell death.[5]

    • Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) for direct visualization and quantification of cell viability.

Visualizing the Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Primary Neuronal Culture (7-14 DIV) PreIncubation Pre-incubation (30 min) - Vehicle - this compound (Test Compound) - L-AP7 (Negative Control) Culture->PreIncubation NMDA_Exposure NMDA Exposure (15-30 min) PreIncubation->NMDA_Exposure Wash Wash & Return to Culture Medium NMDA_Exposure->Wash Incubation Incubation (24 hours) Wash->Incubation Viability Assess Cell Viability (MTT, LDH, Live/Dead) Incubation->Viability

Caption: Experimental workflow for an in vitro excitotoxicity assay.

NMDA Receptor Signaling in Excitotoxicity

Overactivation of the NMDA receptor leads to a massive influx of Ca2+ into the neuron. This calcium overload triggers a cascade of downstream signaling events that ultimately result in neuronal death through both necrosis and apoptosis.

G cluster_receptor NMDA Receptor Activation cluster_downstream Downstream Signaling Cascade cluster_outcome Cellular Outcome Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx nNOS nNOS Activation Ca_Influx->nNOS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Protease Protease Activation Ca_Influx->Protease ROS ROS Production nNOS->ROS Death Neuronal Death (Apoptosis/Necrosis) ROS->Death Mito_Dys->ROS Caspase Caspase Activation Mito_Dys->Caspase Caspase->Death Protease->Death DAP7 This compound (Antagonist) DAP7->NMDA_R

Caption: NMDA receptor-mediated excitotoxicity signaling pathway.

By understanding the distinct pharmacological properties of the stereoisomers of 2-Amino-7-phosphonoheptanoic acid and employing L-AP7 as a negative control, researchers can significantly enhance the rigor and reliability of their excitotoxicity studies. This approach ensures that the observed neuroprotective effects are indeed due to the specific antagonism of the NMDA receptor, paving the way for the development of more effective therapies for a range of devastating neurological disorders.

References

A Comparative Guide to the Blockade of Synaptic Plasticity by D-AP7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of D-2-amino-7-phosphonoheptanoic acid (D-AP7), a selective N-methyl-D-aspartate (NMDA) receptor antagonist, and its efficacy in blocking synaptic plasticity. The reproducibility of its effects is assessed through a review of commonly used experimental concentrations and comparison with other widely used NMDA receptor antagonists. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. A key form of synaptic plasticity is Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The induction of many forms of LTP is critically dependent on the activation of the NMDA receptor, a glutamate receptor that plays a pivotal role in controlling synaptic plasticity.

This compound is a potent and selective competitive antagonist of the NMDA receptor. By binding to the glutamate recognition site on the receptor, it prevents its activation by the neurotransmitter glutamate, thereby inhibiting the downstream signaling cascades necessary for the induction of LTP. Its consistent and reliable action has made it a standard pharmacological tool in neuroscience research for dissecting the mechanisms of synaptic plasticity.

Comparative Efficacy of NMDA Receptor Antagonists

The efficacy of this compound in blocking LTP is comparable to that of other commonly used NMDA receptor antagonists. The choice of antagonist often depends on the specific experimental requirements, such as the desired potency, mechanism of action (competitive vs. non-competitive), and kinetic properties. The following table summarizes the quantitative data for this compound and other selected antagonists.

AntagonistMechanism of ActionTypical Concentration for LTP Blockade (Hippocampal CA1)IC50 for LTP Blockade
This compound Competitive antagonist at the glutamate binding site50 µM~25 µM
D-AP5 (D-APV) Competitive antagonist at the glutamate binding site50 µM~5 µM
MK-801 (Dizocilpine) Non-competitive, open-channel blocker10-50 µM~0.5 µM
Ketamine Non-competitive, open-channel blocker10-20 µM~15 µM (Visual Cortex)

Note: IC50 values can vary depending on the specific experimental conditions, such as the brain region and the protocol used to induce LTP.

Signaling Pathway of LTP Induction and this compound Blockade

The induction of NMDA receptor-dependent LTP involves a cascade of molecular events. The following diagram illustrates this pathway and the point of intervention by this compound.

LTP_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_antagonist Pharmacological Blockade Glutamate Glutamate AMPA AMPA Receptor Glutamate->AMPA Binds NMDA NMDA Receptor Glutamate->NMDA Binds AMPA->NMDA Depolarization (removes Mg2+ block) CaMKII CaMKII NMDA->CaMKII Ca2+ Influx PKC PKC NMDA->PKC Ca2+ Influx LTP LTP Expression (e.g., AMPA-R Insertion) CaMKII->LTP PKC->LTP DAP7 This compound DAP7->NMDA Blocks Glutamate Binding LTP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Expected Outcome A Slice Preparation B Recovery (1 hr) A->B C Establish Stable Baseline Recording D Bath Apply this compound (e.g., 50 µM) C->D E High-Frequency Stimulation (HFS) D->E F Record Post-HFS E->F G Washout this compound F->G H Compare fEPSP Slope to Baseline G->H I LTP is Blocked H->I Antagonist_Comparison NMDA_Receptor NMDA Receptor Glutamate Site Channel Pore Glycine Site Glutamate Glutamate Glutamate->NMDA_Receptor:f1 Binds & Activates DAP7 This compound / D-AP5 DAP7->NMDA_Receptor:f1 Competes with Glutamate MK801 MK-801 / Ketamine MK801->NMDA_Receptor:f2 Blocks Open Channel

Electrophysiological validation of D(-)-2-Amino-7-phosphonoheptanoic acid's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7), a selective NMDA receptor antagonist, with other common antagonists. It includes supporting electrophysiological data, detailed experimental protocols, and diagrams to elucidate its mechanism of action and experimental workflows.

Mechanism of Action: Competitive Antagonism

This compound functions as a selective and competitive antagonist at the glutamate binding site (orthosteric site) on the NMDA receptor. Unlike non-competitive antagonists that block the ion channel pore, this compound directly competes with the endogenous agonist, glutamate. This binding prevents the conformational change required for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that mediate the receptor's physiological effects. Its high selectivity for NMDA receptors over other glutamate receptors (AMPA/kainate) makes it a valuable tool in neuroscience research to isolate and study NMDA receptor-dependent phenomena.

cluster_receptor NMDA Receptor receptor Extracellular Glutamate Binding Site Transmembrane Intracellular channel Ion Channel (Closed) Glutamate Glutamate Glutamate->receptor:f1 Binds AP7 This compound AP7->receptor:f1 Competes with

Caption: Competitive antagonism at the NMDA receptor glutamate binding site.

Comparative Electrophysiological Data

The efficacy and potency of this compound have been quantified and compared to other NMDA receptor antagonists using various electrophysiological preparations. The following table summarizes key data points from studies on rat cortical neurons or similar preparations.

AntagonistMechanismBinding SiteIC₅₀ (µM)Voltage-DependencyNotes
This compound CompetitiveGlutamate Site0.8 - 5.0NoHighly selective for NMDA receptors.
D-AP5 CompetitiveGlutamate Site3 - 10NoStructurally similar to this compound, often used interchangeably.
CPP CompetitiveGlutamate Site0.1 - 1.0NoHigher affinity antagonist compared to D-AP5/7.
MK-801 (Dizocilpine) Non-competitiveChannel Pore (PCP site)0.01 - 0.05YesUse-dependent; requires channel opening to bind. Trapping block.
Ketamine Non-competitiveChannel Pore (PCP site)1 - 5YesUse-dependent; faster kinetics than MK-801.
7-chlorokynurenic acid CompetitiveGlycine Co-agonist Site0.3 - 0.6NoTargets the mandatory co-agonist site for receptor activation.

Note: IC₅₀ values can vary depending on the experimental conditions, including agonist concentration and subunit composition of the NMDA receptors.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol outlines the validation of this compound's antagonistic activity on NMDA receptor-mediated currents in cultured neurons or acute brain slices.

1. Preparation:

  • Acute Slices: A rodent is anesthetized and perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is extracted, and 300-400 µm thick coronal slices are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF for at least 1 hour.
  • Cultured Neurons: Neurons (e.g., hippocampal or cortical) are plated on coverslips and cultured for 10-14 days.

2. Recording Setup:

  • Slices or coverslips are transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.
  • To isolate NMDA receptor currents, the aCSF is typically supplemented with:
  • Tetrodotoxin (TTX, 0.5-1 µM) to block voltage-gated sodium channels.
  • Bicuculline (10 µM) or Picrotoxin (50 µM) to block GABA-A receptors.
  • CNQX or NBQX (10 µM) to block AMPA/kainate receptors.
  • Mg²⁺ is omitted from the aCSF to relieve the voltage-dependent magnesium block of the NMDA receptor channel at negative holding potentials.

3. Electrophysiological Recording:

  • A borosilicate glass micropipette (3-6 MΩ resistance) is filled with an internal solution (e.g., Cs-based to block K⁺ channels) and used to form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a target neuron.
  • The membrane patch is ruptured to achieve whole-cell configuration.
  • The neuron is voltage-clamped at a holding potential of -60 mV or -70 mV.

4. Drug Application & Data Acquisition:

  • A stable baseline of NMDA-evoked current is established by puff application of NMDA (e.g., 100 µM) or by adding it to the perfusion solution.
  • This compound is applied via the perfusion system at varying concentrations (e.g., 0.1, 1, 10, 100 µM).
  • The peak inward current in response to NMDA application is measured before (control) and after the application of this compound.
  • A dose-response curve is generated by plotting the percentage of inhibition against the concentration of this compound to calculate the IC₅₀ value.

A[label="Slice Preparation / Cell Culture"]; B[label="Transfer to Recording Chamber\n(Perfuse with aCSF + Blockers)"]; C [label="Obtain Whole-Cell Patch-Clamp\n(Voltage-Clamp at -70mV)"]; D [label="Establish Baseline:\nApply NMDA Agonist"]; E [label="Bath Apply this compound\n(Varying Concentrations)"]; F [label="Measure NMDA-Evoked Current\n(Inhibition)"]; G [label="Data Analysis:\nGenerate Dose-Response Curve\nCalculate IC50"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; F -> E [label="Washout & Re-apply"]; }

Caption: Workflow for electrophysiological validation of an NMDA receptor antagonist.

NMDA Receptor Signaling and Blockade

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to a significant influx of Ca²⁺. This calcium transient acts as a critical second messenger, activating numerous downstream signaling cascades that are fundamental to synaptic plasticity, learning, and memory. Key pathways include the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the Ras-ERK pathway, which ultimately lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and changes in gene expression. This compound, by preventing the initial channel opening, effectively blocks this entire downstream cascade at its origin.

Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca²+ Influx NMDAR->Ca_influx Permits AP7 This compound AP7->NMDAR Blocks Calmodulin Calmodulin Ca_influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII Ras_ERK Ras-ERK Pathway Calmodulin->Ras_ERK CREB CREB Phosphorylation CaMKII->CREB Ras_ERK->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Caption: NMDA receptor signaling pathway and the point of inhibition by this compound.

Cross-Study Validation of D(-)-2-Amino-7-phosphonoheptanoic Acid's (AP7) Anticonvulsant Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of D(-)-2-Amino-7-phosphonoheptanoic acid (AP7), a selective N-methyl-D-aspartate (NMDA) receptor antagonist. The following sections present quantitative data from various preclinical studies, detail the experimental protocols used, and visualize key concepts to offer an objective evaluation of AP7's efficacy against other NMDA receptor antagonists and conventional antiepileptic drugs.

Comparative Efficacy of AP7 in Preclinical Seizure Models

The anticonvulsant activity of AP7 has been evaluated in a variety of animal models of epilepsy, primarily focusing on its ability to protect against seizures induced by chemical convulsants or electrical stimulation. The data presented below summarizes the effective dose (ED50) of AP7 and comparator compounds in these models.

CompoundAnimal ModelSeizure Induction MethodRoute of AdministrationED50 (mg/kg)Anticonvulsant Effect
D-AP7 MouseN-Methyl-D-aspartate (NMDA)Intracerebroventricular (i.c.v.)0.026 µmol/mouseBlockade of clonic convulsions
This compound MousePentylenetetrazol (PTZ)Intraperitoneal (i.p.)38.0Protection against tonic seizures
This compound RatMaximal Electroshock (MES)Intraperitoneal (i.p.)43.0Abolition of tonic hindlimb extension
Phenytoin RatMaximal Electroshock (MES)Intraperitoneal (i.p.)9.5Abolition of tonic hindlimb extension
Dizocilpine (MK-801) MouseN-Methyl-D-aspartate (NMDA)Intraperitoneal (i.p.)0.09Blockade of clonic convulsions
3-((R,S)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP) RatStatus Epilepticus (Hippocampal Stimulation)Intraperitoneal (i.p.)6.4Termination of seizures

Experimental Protocols

To ensure a clear understanding of the presented data, this section details the methodologies for the key experiments cited.

N-Methyl-D-aspartate (NMDA) Induced Seizures in Mice

This model assesses the ability of a compound to specifically antagonize NMDA receptor-mediated seizures.

  • Animals: Male albino mice (20-25g) are used.

  • Drug Administration: The test compound (e.g., AP7) or vehicle is administered via the desired route (e.g., intraperitoneal, intracerebroventricular) at a specified time before the convulsant.

  • Seizure Induction: A submaximal dose of NMDA (e.g., 100 mg/kg, i.p.) is administered to induce clonic-tonic seizures.

  • Observation: Animals are observed for a period of 30 minutes post-NMDA administration. The latency to the onset of clonic seizures and the percentage of animals protected from tonic seizures are recorded.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the seizure endpoint, is calculated using probit analysis.

Pentylenetetrazol (PTZ) Induced Seizures

The PTZ model is a widely used screening tool for potential anticonvulsant drugs, particularly those that may be effective against absence seizures.

  • Animals: Adult Sprague-Dawley rats or mice are commonly used.

  • Drug Administration: The test compound is administered, typically intraperitoneally, 30-60 minutes prior to PTZ injection.

  • Seizure Induction: A dose of PTZ sufficient to induce clonic-tonic seizures (e.g., 50 mg/kg followed by 30 mg/kg 30 minutes later in rats) is administered subcutaneously.

  • Observation: Animals are observed for seizure activity for at least 30 minutes. Seizure severity is often scored using a standardized scale (e.g., Racine scale). The primary endpoint is typically the presence or absence of a generalized tonic-clonic seizure.

  • Data Analysis: The percentage of animals protected from the tonic-clonic seizure endpoint is determined, and the ED50 is calculated.

Maximal Electroshock (MES) Seizure Test

The MES test is considered a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

  • Animals: Typically, rats or mice are used.

  • Drug Administration: The test compound is administered at a predetermined time before the electrical stimulation.

  • Seizure Induction: A supramaximal electrical stimulus (e.g., 50-60 Hz for 0.2-1.0 seconds) is delivered through corneal or ear clip electrodes.

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ED50 is calculated as the dose that prevents tonic hindlimb extension in 50% of the animals.

Visualizing Mechanisms and Processes

To further elucidate the context of AP7's anticonvulsant activity, the following diagrams illustrate its mechanism of action, a typical experimental workflow, and the logic of cross-study validation.

AP7_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ion Channel NMDA_R->Ca_Channel Activates Excitotoxicity Neuronal Hyper-excitation (Seizure Activity) Ca_Channel->Excitotoxicity Leads to AP7 This compound AP7->NMDA_R Competitively Blocks

AP7's competitive antagonism at the NMDA receptor.

Anticonvulsant_Screening_Workflow cluster_workflow Experimental Workflow start Animal Acclimatization (e.g., Sprague-Dawley Rats) drug_admin Test Compound Administration (e.g., this compound i.p.) start->drug_admin seizure_induction Seizure Induction (e.g., PTZ or MES) drug_admin->seizure_induction observation Behavioral & ECoG Observation (e.g., Seizure Scoring, Latency) seizure_induction->observation data_analysis Data Analysis (e.g., ED50 Calculation) observation->data_analysis end Evaluation of Anticonvulsant Efficacy data_analysis->end

A typical workflow for preclinical anticonvulsant screening.

Cross_Study_Validation_Logic cluster_validation Cross-Study Validation Process study1 Study 1 (e.g., AP7 in PTZ model) extract_data Extract Key Data (ED50, Protocols, Animal Model) study1->extract_data study2 Study 2 (e.g., AP7 in MES model) study2->extract_data study3 Study 3 (e.g., AP7 vs. other AEDs) study3->extract_data compare_data Standardize & Compare Data extract_data->compare_data conclusion Synthesize Evidence & Draw Conclusions on Efficacy compare_data->conclusion

Logical flow for cross-study validation of a compound.

Discussion

The compiled data indicates that D(-)-2-Amino-7-phosphonoheptanoic acid (AP7) is an effective anticonvulsant in several preclinical models, particularly those involving NMDA receptor activation. Its potency is notable in the NMDA-induced seizure model, confirming its mechanism of action. In broader screening models like the PTZ and MES tests, AP7 demonstrates efficacy, although at higher doses compared to some established antiepileptic drugs like phenytoin in the MES model.

The comparison with other NMDA receptor antagonists, such as dizocilpine (MK-801) and CPP, reveals that the relative potency can vary depending on the specific model and the route of administration. For instance, while MK-801, a non-competitive antagonist, appears more potent in some models, competitive antagonists like AP7 and CPP still demonstrate robust anticonvulsant effects.

It is crucial for researchers to consider the specific experimental conditions when comparing these compounds. Factors such as the animal species, the method of seizure induction, and the pharmacokinetic profile of the drug can all influence the observed efficacy. This guide serves as a starting point for a more in-depth evaluation of AP7 as a potential therapeutic agent for epilepsy. The provided data and protocols should aid in the design of future comparative studies and in the interpretation of new experimental findings.

A Comparative Guide to the In Vitro and In Vivo Effects of D-AP7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of D-AP7 (D-2-amino-7-phosphonoheptanoic acid), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to be an objective resource for researchers investigating glutamatergic neurotransmission and its role in neurological disorders.

In Vitro Profile of this compound: Receptor Binding and Functional Antagonism

This compound's primary in vitro effect is its direct competition with glutamate for the binding site on the GluN2 subunit of the NMDA receptor. This interaction prevents the conformational change required for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ ions that mediate postsynaptic excitation.

Quantitative Analysis of In Vitro Efficacy

The following table summarizes the key quantitative parameters defining this compound's interaction with the NMDA receptor in vitro.

ParameterValueSpecies/TissueAssay Type
Binding Affinity (K_i) ~1.45 µM (Calculated)Mouse Hippocampal NeuronsVoltage Clamp
Association Rate (k_on) 1.4 x 10⁷ M⁻¹s⁻¹[1]Mouse Hippocampal NeuronsVoltage Clamp
Dissociation Rate (k_off) 20.3 s⁻¹[1]Mouse Hippocampal NeuronsVoltage Clamp
IC₅₀ (DL-AP7) 11.1 ± 2.1 µMRat Cortical WedgesElectrophysiology

Note: The K_i value was calculated from the provided k_on and k_off rates (K_i = k_off / k_on). The IC₅₀ value is for the racemic mixture of D- and L-isomers (DL-AP7).

Signaling Pathway of NMDA Receptor Antagonism by this compound

The following diagram illustrates the mechanism by which this compound antagonizes the NMDA receptor signaling pathway.

NMDA_Receptor_Antagonism_by_this compound cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor Glutamate Binding Site Ion Channel Glutamate->NMDA_Receptor:glu Binds This compound This compound This compound->NMDA_Receptor:glu Competitively Blocks Ca_Influx Ca²⁺ Influx NMDA_Receptor:ion->Ca_Influx Opens No_Ca_Influx No Ca²⁺ Influx NMDA_Receptor:ion->No_Ca_Influx Remains Closed Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Inhibition Inhibition of Neuronal Excitation No_Ca_Influx->Inhibition

This compound competitively inhibits NMDA receptor activation.

In Vivo Profile of this compound: Neuroprotection and Behavioral Effects

In living organisms, the NMDA receptor antagonism of this compound translates into a range of physiological and behavioral effects. These are primarily linked to the modulation of excitatory neurotransmission in the central nervous system.

Quantitative Analysis of In Vivo Efficacy

The following table summarizes key in vivo experimental findings for this compound and its racemic mixture.

EffectDoseSpeciesAdministration RouteOutcome
Reduction of NMDA-evoked Excitations (DL-AP7) 50-100 mg/kgRatIntravenous70-100% reduction in NMDA-evoked excitations.
Neuroprotection Not specifiedRatNot specifiedAttenuation of focal ischemic brain injury.[2]
Behavioral Effects 5 nmolRatIntracerebroventricularAltered behavior in the open field test.[3]
Memory Impairment 0.125 and 0.25µg/µlRatIntra-CA1Potentiation of memory impairments.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro: Competitive Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (K_i) of a compound for a specific receptor.

Objective: To determine the K_i of this compound for the NMDA receptor.

Materials:

  • Rat cortical synaptosomes (source of native NMDA receptors)[4]

  • [³H]CGP 39653 (radioligand)[4]

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold lysis buffer and centrifuge to pellet the membranes containing the synaptosomes. Resuspend the pellet in fresh buffer.[5]

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]CGP 39653 and varying concentrations of this compound.[6]

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[5]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[5]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation.

In Vivo: Open Field Test

The open field test is a common behavioral assay to assess locomotor activity and anxiety-like behavior in rodents.[7][8][9][10]

Objective: To evaluate the effect of this compound on spontaneous motor activity and anxiety-related behaviors.

Materials:

  • Open field arena (e.g., a square or circular enclosure with high walls)[9]

  • Video tracking system

  • This compound solution for administration

  • Experimental animals (e.g., rats)

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.[10]

  • Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intracerebroventricular injection).[3]

  • Test Initiation: Place the animal in the center of the open field arena.[9]

  • Data Acquisition: Record the animal's behavior using a video tracking system for a set duration (e.g., 5-20 minutes).[8][10]

  • Behavioral Parameters Measured:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Number of rearings

    • Incidents of grooming and defecation

  • Data Analysis: Analyze the recorded data to compare the behavioral parameters between the this compound treated and control groups.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described in vitro and in vivo experiments.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Rat Cortical Synaptosomes) Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation ([³H]CGP 39653, this compound) Reagent_Prep->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination Determine IC₅₀ Counting->IC50_Determination Ki_Calculation Calculate K_i using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Workflow for the competitive radioligand binding assay.

Open_Field_Test_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test Analysis Acclimation Animal Acclimation Drug_Admin This compound or Vehicle Administration Acclimation->Drug_Admin Placement Place Animal in Open Field Arena Drug_Admin->Placement Recording Video Record Behavior Placement->Recording Data_Extraction Extract Behavioral Data (e.g., distance, time in center) Recording->Data_Extraction Statistical_Analysis Statistical Comparison of Groups Data_Extraction->Statistical_Analysis

Workflow for the in vivo open field test.

References

A Comparative Guide to D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7) and Ifenprodil for Subunit-Specific NMDA Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7) and ifenprodil. The focus of this comparison is their subunit specificity, a critical factor in targeted therapeutic development and neuroscience research. The information presented is supported by experimental data to aid in the selection of the appropriate antagonist for specific research applications.

Executive Summary

This compound is a competitive antagonist that acts at the glutamate binding site of the NMDA receptor, exhibiting a preference for the NR2A subunit. In contrast, ifenprodil is a non-competitive, allosteric inhibitor with high selectivity for the NR2B subunit. This fundamental difference in their mechanism of action and subunit preference dictates their application in studying the distinct physiological and pathological roles of NR2A- and NR2B-containing NMDA receptors.

Quantitative Comparison of Antagonist Affinity

The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound and ifenprodil for various NMDA receptor subunits. Lower values indicate higher affinity and potency.

AntagonistSubunitKᵢ (nM)IC₅₀ (µM)Mechanism of Action
D(-)-AP7 NR2A~300-Competitive
NR2B~1000-Competitive
NR2C>1000-Competitive
NR2D>1000-Competitive
Ifenprodil NR2A-146[1]Non-competitive
NR2B10[1]0.34[1]Non-competitive
NR2C->100Non-competitive
NR2D->100Non-competitive

Mechanism of Action and Subunit Specificity

D(-)-2-Amino-7-phosphonoheptanoic Acid (this compound)

This compound is a structural analog of glutamate and acts as a competitive antagonist at the glutamate binding site on the NR2 subunit of the NMDA receptor. Its phosphono group is crucial for its antagonist activity. While it is often used as a broad-spectrum NMDA receptor antagonist, it displays a modest preference for NR2A-containing receptors over other NR2 subunits. This selectivity is attributed to specific amino acid residues within the glutamate binding pocket of the NR2A subunit.

Ifenprodil

Ifenprodil is a non-competitive antagonist that binds to an allosteric site on the NMDA receptor, distinct from the glutamate or glycine binding sites.[2] Its high affinity for NR2B-containing receptors is due to its binding at the interface between the NR1 and NR2B subunits.[3] This interaction stabilizes a closed state of the ion channel, thereby preventing ion influx. The subunit selectivity of ifenprodil is remarkably high, with a reported affinity for NR2B over 400-fold greater than for NR2A.[1]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of NMDA receptor antagonism by this compound and ifenprodil, it is essential to consider the downstream signaling cascades initiated by NMDA receptor activation.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2) Glutamate->NMDAR Binds to NR2 Glycine Glycine Glycine->NMDAR Binds to NR1 Ifenprodil Ifenprodil Ifenprodil->NMDAR Allosterically inhibits NR2B This compound This compound This compound->NMDAR Competes with Glutamate at NR2A Ca2+ Ca2+ NMDAR->Ca2+ Channel Opening CaMKII CaMKII Ca2+->CaMKII Activates Ras Ras Ca2+->Ras Activates CREB CREB CaMKII->CREB Phosphorylates RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates

NMDA Receptor Signaling Pathway.

The following diagram illustrates a typical experimental workflow for comparing the subunit specificity of NMDA receptor antagonists.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_electrophysiology Electrophysiology cluster_binding_assay Radioligand Binding Assay cluster_data_analysis Data Analysis HEK293 HEK293 Cells Transfect Transfect with NR1 + NR2A/B/C/D HEK293->Transfect Patch_Clamp Whole-Cell Patch Clamp Transfect->Patch_Clamp Membrane_Prep Prepare Membranes from Transfected Cells Transfect->Membrane_Prep Apply_Agonists Apply Glutamate + Glycine Patch_Clamp->Apply_Agonists Apply_Antagonists Apply this compound or Ifenprodil (Varying Concentrations) Apply_Agonists->Apply_Antagonists Record_Current Record NMDA Current Apply_Antagonists->Record_Current IC50_Curve Generate Dose-Response Curves Record_Current->IC50_Curve Incubate Incubate with Radioligand ([3H]CGP 39653 for Glu site or [3H]Ifenprodil for Ifen site) + Competitor (this compound or Ifenprodil) Membrane_Prep->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Count->IC50_Curve Calculate_Ki Calculate Ki from IC50 (Cheng-Prusoff equation) IC50_Curve->Calculate_Ki Compare Compare Affinities Across Subunits Calculate_Ki->Compare

Workflow for Comparing Antagonists.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NMDA receptors in response to agonist and antagonist application.

1. Cell Preparation:

  • Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., NR1 with NR2A, NR2B, NR2C, or NR2D).

  • Cells are then plated onto glass coverslips for recording.

2. Recording Setup:

  • Coverslips are placed in a recording chamber on an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 0.01 glycine, pH adjusted to 7.4 with NaOH.

  • Patch pipettes (3-5 MΩ resistance) are filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, pH adjusted to 7.2 with CsOH.

3. Data Acquisition:

  • A whole-cell configuration is established on a transfected cell.

  • The cell is voltage-clamped at -60 mV.

  • NMDA receptor-mediated currents are evoked by the application of glutamate (100 µM) and glycine (10 µM).

  • After a stable baseline response is established, the antagonist (this compound or ifenprodil) is co-applied with the agonists at increasing concentrations.

  • The peak inward current at each antagonist concentration is measured and normalized to the control response (agonists alone).

4. Data Analysis:

  • The normalized current is plotted against the antagonist concentration, and the data are fitted with a Hill equation to determine the IC₅₀ value.

Radioligand Binding Assay

This method determines the affinity of an antagonist for the NMDA receptor by measuring the displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • HEK293 cells expressing the desired NMDA receptor subunits are harvested and homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the binding buffer.

2. Binding Reaction:

  • The membrane preparation is incubated in a reaction mixture containing a specific radioligand (e.g., [³H]CGP 39653 to label the glutamate binding site or [³H]ifenprodil for the ifenprodil site) at a concentration near its Kₔ value.

  • Increasing concentrations of the unlabeled antagonist (the "competitor," either this compound or ifenprodil) are added to the reaction tubes.

  • Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled ligand.

3. Separation and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding at each competitor concentration is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log of the competitor concentration to generate a competition curve.

  • The IC₅₀ value is determined from this curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion

The choice between this compound and ifenprodil for NMDA receptor antagonism should be guided by the specific research question and the NMDA receptor subunits of interest. This compound serves as a competitive antagonist with a preference for NR2A-containing receptors, making it suitable for studies investigating the role of this subunit in synaptic plasticity and excitotoxicity. In contrast, ifenprodil's high selectivity for NR2B-containing receptors makes it an invaluable tool for dissecting the specific functions of this subunit in neuronal development, signaling, and various neurological disorders. The distinct mechanisms of action and subunit preferences of these two compounds provide researchers with powerful pharmacological tools to explore the diverse and complex roles of NMDA receptors in the central nervous system.

References

A Comparative Analysis of D-AP7 and Newer Generation NMDA Receptor Antagonists for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark of the competitive NMDA receptor antagonist D-AP7 against newer generations of antagonists. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate antagonist for their experimental needs. This document presents a detailed comparison of potencies, selectivities, and mechanisms of action, supported by experimental data and detailed protocols.

Introduction to NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making them a key target for therapeutic intervention.[1][2][3] NMDA receptor antagonists are classified based on their mechanism of action and binding site. This compound (D-2-amino-7-phosphonoheptanoic acid) is a classical competitive antagonist that binds to the glutamate recognition site on the GluN2 subunit.[4][5] Newer generations of antagonists offer different pharmacological profiles, including non-competitive channel blockers and subunit-selective allosteric modulators, which may provide improved therapeutic windows and reduced side effects.

Comparative Analysis of Antagonist Potency

The selection of an appropriate NMDA receptor antagonist is critically dependent on its potency and selectivity for different receptor subtypes. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and several newer antagonists.

Table 1: Competitive NMDA Receptor Antagonists

CompoundTargetKi (nM)RadioligandTissue SourceReference
This compound NMDA Receptor260[3H]CGS 19755Rat Brain Membranes(Ferkany et al., 1989)

Table 2: Non-Competitive and Subunit-Selective NMDA Receptor Antagonists

CompoundTargetIC50 (µM)Ki (nM)RadioligandTissue/SystemReference
MK-801 NMDA Receptor (Channel Blocker)-37.2 (Kd)[3H]MK-801Rat Brain Membranes
Memantine NMDA Receptor (Channel Blocker)1.12 (CYP2B6), 242.4 (CYP2D6)0.51 (CYP2B6), 84.4 (CYP2D6)-Recombinant CYP enzymes(Selleckchem)
Ifenprodil GluN2B-containing NMDA Receptors0.3--Neonatal Rat Forebrain[6]
GluN1/GluN2A146--Recombinant[6]
GluN1/GluN2B0.34--Recombinant[6]
Ro 25-6981 GluN1c/GluN2A52--Xenopus Oocytes[7]
GluN1c/GluN2B0.009--Xenopus Oocytes[7]
NMDA Receptor (high affinity site)0.003-[3H]MK-801Rat Forebrain Membranes[7]
NMDA Receptor (low affinity site)149-[3H]MK-801Rat Forebrain Membranes[7]
CP-101,606 GluN2B-containing NMDA Receptors----[8][9]

Mechanism of Action and Signaling Pathways

NMDA receptor activation initiates a cascade of intracellular signaling events crucial for normal neuronal function and, when dysregulated, for excitotoxicity. The binding of glutamate and a co-agonist (glycine or D-serine) leads to the opening of the ion channel, allowing an influx of Ca2+.[1][2] This calcium influx activates numerous downstream signaling pathways.

NMDA_Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Glycine Glycine / D-Serine Glycine->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Calmodulin Calmodulin Ca_Influx->Calmodulin Activation CaMKII CaMKII Calmodulin->CaMKII Activation nNOS nNOS Calmodulin->nNOS Activation ERK ERK/MAPK Pathway Calmodulin->ERK Activation Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity NO_Production NO Production nNOS->NO_Production CREB CREB ERK->CREB Phosphorylation Gene_Expression Gene Expression (Neuroprotection/ Excitotoxicity) CREB->Gene_Expression

Caption: Simplified NMDA Receptor Signaling Pathway.

This compound, as a competitive antagonist, directly competes with glutamate for its binding site, thereby preventing channel activation. In contrast, non-competitive antagonists like MK-801 and memantine bind within the ion channel pore, physically occluding ion flow. Subunit-selective antagonists, such as ifenprodil and Ro 25-6981, which target the GluN2B subunit, offer a more nuanced approach by modulating the activity of specific receptor populations, which are often enriched in extrasynaptic locations and implicated in excitotoxic cell death.[3][10]

Experimental Protocols

The following section outlines a general protocol for a radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.

Radioligand Binding Assay for NMDA Receptor Antagonists

Objective: To determine the inhibitory constant (Ki) of a test compound for the NMDA receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Radioligand: e.g., [3H]MK-801 (for the channel site) or [3H]CGP 39653 (for the glutamate site).

  • Tissue Preparation: Rat brain membranes (e.g., from cortex or hippocampus).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and newer generation antagonists.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., unlabeled MK-801 or glutamate).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize dissected rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the test compound (or buffer for total binding, or a saturating concentration of unlabeled ligand for non-specific binding).

    • The prepared brain membrane suspension.

  • Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Radioligand, Compound, Membranes) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC₅₀ & Ki Calculation) Quantification->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a radioligand binding assay.

Conclusion

The choice between this compound and newer NMDA receptor antagonists depends on the specific requirements of the research. This compound remains a valuable tool as a potent and selective competitive antagonist for studies where broad inhibition of NMDA receptor function is desired. However, for investigations requiring a more nuanced modulation of NMDA receptor signaling, newer generation antagonists offer significant advantages. Non-competitive channel blockers like MK-801 provide use-dependent inhibition, while subunit-selective antagonists such as ifenprodil and Ro 25-6981 allow for the targeted investigation of specific receptor populations, potentially with a more favorable therapeutic index. Researchers should carefully consider the potency, selectivity, and mechanism of action of each antagonist in the context of their experimental design.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of D-2-amino-7-phosphonoheptanoic acid (D-AP7) and related competitive N-methyl-D-aspartate (NMDA) receptor antagonists. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of their mechanisms of action, binding affinities, and physiological effects, supported by experimental data.

Introduction to this compound and the NMDA Receptor

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] Dysregulation of NMDAR activity is implicated in various neurological and psychiatric disorders. This compound is a selective and competitive antagonist of the NMDA receptor, acting at the glutamate binding site.[2] It and its related compounds are valuable research tools for investigating the physiological and pathological roles of the NMDA receptor. This guide compares this compound with other key competitive antagonists, including D-2-amino-5-phosphonopentanoic acid (D-AP5) and 3-((±)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP).

Comparative Pharmacological Data

CompoundAssay TypePreparationRadioligandKi (nM)IC50 (µM)Reference
DL-AP7 ElectrophysiologyRat Cortical Wedges--11.1 ± 2.1[3]
This compound Voltage ClampMouse Hippocampal Neurons-kon: 1.4 x 10⁷ M⁻¹s⁻¹koff: 20.3 s⁻¹-[4]
D-AP5 ElectrophysiologyRat Cortical Wedges--3.7 ± 0.32[3]
CPP ElectrophysiologyRat Cortical Wedges--0.64 ± 0.06[3]
CPP Binding AssayRat Brain Membranes[³H]-CPP446 ± 150-[3]

Note: kon refers to the association rate constant and koff refers to the dissociation rate constant. Lower Ki and IC50 values indicate higher affinity and potency, respectively. The data indicates that CPP is generally more potent than D-AP5, which is in turn more potent than DL-AP7 in functional assays.[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacology of this compound and related compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the NMDA receptor.

Objective: To measure the displacement of a radiolabeled ligand from the NMDA receptor by an unlabeled antagonist (e.g., this compound).

Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from a specific brain region (e.g., rat cerebral cortex or hippocampus).

  • Radioligand: A tritiated NMDA receptor antagonist with high affinity, such as [³H]-CPP.

  • Unlabeled Ligand: this compound or other related compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand ([³H]-CPP) and varying concentrations of the unlabeled competitor (this compound).

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Electrophysiology

This technique is used to measure the functional inhibition of NMDA receptor-mediated currents by antagonists.

Objective: To determine the IC50 of this compound for the blockade of NMDA-evoked currents in neurons.

Materials:

  • Cultured Neurons: Primary hippocampal or cortical neurons, or a suitable cell line expressing NMDA receptors.

  • Patch-Clamp Setup: Including a microscope, micromanipulator, amplifier, and data acquisition system.

  • External Solution: Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES).

  • Internal Solution: For the patch pipette, containing ions that mimic the intracellular environment (e.g., K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP).

  • NMDA and Glycine: To activate the NMDA receptors.

  • This compound: At various concentrations.

Procedure:

  • Cell Patching: Form a high-resistance seal (giga-seal) between the patch pipette and the membrane of a neuron. Then, rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron's membrane potential at a negative holding potential (e.g., -60 mV) to relieve the magnesium block of the NMDA receptor.

  • NMDA Application: Apply a solution containing NMDA and the co-agonist glycine to the neuron to evoke an inward current.

  • Antagonist Application: Co-apply different concentrations of this compound with the NMDA/glycine solution.

  • Current Measurement: Record the amplitude of the NMDA-evoked current in the absence and presence of the antagonist.

  • Data Analysis: Plot the percentage of inhibition of the NMDA-evoked current as a function of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates DAP7 This compound DAP7->NMDAR Blocks Ca2_ion Ca²⁺ Influx NMDAR->Ca2_ion Allows CaMKII CaMKII Ca2_ion->CaMKII Activates ERK ERK Ca2_ion->ERK Activates CREB CREB CaMKII->CREB Phosphorylates ERK->CREB Phosphorylates pCREB pCREB BDNF BDNF Expression pCREB->BDNF Increases Synaptic_Plasticity Synaptic Plasticity (LTP) pCREB->Synaptic_Plasticity mTOR mTOR BDNF->mTOR Activates mTOR->Synaptic_Plasticity Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of this compound and Analogs Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Electrophysiology Whole-Cell Patch Clamp (Determine IC50) Synthesis->Electrophysiology Data_Analysis Data Analysis (Statistics, Curve Fitting) Binding_Assay->Data_Analysis Animal_Model Animal Model of Disease (e.g., Epilepsy, Pain) Electrophysiology->Animal_Model Electrophysiology->Data_Analysis Behavioral_Tests Behavioral Assessments (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests Behavioral_Tests->Data_Analysis Conclusion Conclusion on Pharmacological Profile Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of D(-)-2-Amino-7-phosphonoheptanoic Acid (D-AP7): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7), a potent NMDA receptor antagonist. Due to the limited availability of specific disposal data for this compound, the following procedures are based on general best practices for the disposal of laboratory chemicals.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.

Key Safety and Handling Information

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.
Handling Area Well-ventilated area, preferably a chemical fume hood.[1]
Ignition Sources Remove all sources of ignition as a precautionary measure.
Incompatible Materials Strong oxidizing agents.[2]
Spill Response Avoid dust formation. Collect spilled material with spark-proof tools and place in a suitable, closed container for disposal.

Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of this compound is to collect it as chemical waste for pickup by a certified hazardous waste management service, typically coordinated through your institution's EHS department.

  • Waste Collection:

    • Place solid this compound waste directly into a dedicated, properly labeled hazardous waste container.

    • For solutions containing this compound, pour the liquid waste into a designated liquid hazardous waste container. Avoid mixing with incompatible chemicals, particularly strong oxidizing agents.[2]

  • Container Selection:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. Plastic containers are often preferred for their durability.[3]

    • Ensure the container is stored in a designated satellite accumulation area, which should be in a secondary containment bin to prevent spills.[4][5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "D(-)-2-Amino-7-phosphonoheptanoic acid," the concentration (if in solution), and the approximate volume.[3]

    • Indicate the potential hazards (e.g., skin irritant, eye irritant) on the label.[4]

    • Include the name of the principal investigator or responsible person and the date.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic until it is collected.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a pickup.

In-Lab Treatment (Neutralization): A Word of Caution

While neutralization is a common practice for some acidic and basic waste streams, it is not broadly recommended for this compound without specific, validated protocols and institutional approval. This compound is an amino acid with a phosphonic acid group, giving it both acidic and basic properties.

Should in-lab treatment be deemed necessary and is permitted by your institution, the following general principles must be strictly followed[6]:

  • Consult EHS: Always obtain prior approval from your EHS department.

  • Qualified Personnel: Only experienced and qualified personnel should perform neutralization procedures.

  • Small Scale First: Test the neutralization reaction on a very small scale to observe the reaction (e.g., heat generation, gas evolution) before proceeding with the bulk of the waste.

  • Safety Precautions: Perform the procedure in a fume hood with the sash down and wear appropriate PPE. Have spill control materials and appropriate quenching agents readily available.

Due to the lack of specific experimental protocols for the neutralization of this compound, this guide does not provide a detailed methodology.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of D(-)-2-Amino-7-phosphonoheptanoic acid.

G Disposal Workflow for D(-)-2-Amino-7-phosphonoheptanoic Acid cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Compatible, Labeled Waste Container fume_hood->container segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) container->segregate transfer Transfer Waste to Container segregate->transfer seal Securely Seal the Container transfer->seal label_waste Label as 'Hazardous Waste' seal->label_waste label_contents Add Full Chemical Name, Concentration, and Volume label_waste->label_contents label_info Include PI Name and Date label_contents->label_info storage Store in Designated Satellite Accumulation Area with Secondary Containment label_info->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end_disposal Disposal by Certified Hazardous Waste Vendor contact_ehs->end_disposal

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of D(-)-2-Amino-7-phosphonoheptanoic acid, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D(-)-2-Amino-7-phosphonoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of D(-)-2-Amino-7-phosphonoheptanoic acid (D-AP7), a specific NMDA antagonist. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment. This information is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling D(-)-2-Amino-7-phosphonoheptanoic acid, a comprehensive PPE strategy is required to minimize exposure risk. The following table summarizes the necessary equipment, which should be donned before any handling procedures begin.

PPE CategorySpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]Protects against splashes, dust, and aerosols, preventing accidental contact with sensitive eye tissues.
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Chemical-impermeable gloves are recommended.[2] Fire/flame resistant and impervious clothing should be worn.Prevents dermal absorption of the chemical and protects against potential skin irritation or allergic reactions.
Respiratory Protection Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[1] A particle filter respirator is recommended if dust formation is likely.[1]In situations where ventilation is inadequate or dust is generated, a respirator prevents inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and disposal of D(-)-2-Amino-7-phosphonoheptanoic acid is critical for operational safety and efficiency. The following workflow outlines the key steps.

Workflow for Handling D(-)-2-Amino-7-phosphonoheptanoic Acid cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Well-Ventilated Area B->C D Avoid Dust Formation C->D E Prevent Contact with Skin and Eyes D->E F Store in a Tightly Closed Container E->F G Keep in a Dry, Cool, and Well-Ventilated Place F->G H Collect Waste in a Labeled, Sealed Container G->H I Dispose of According to Institutional and Local Regulations H->I

Figure 1: Procedural workflow for the safe handling and disposal of D(-)-2-Amino-7-phosphonoheptanoic acid.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of D(-)-2-Amino-7-phosphonoheptanoic acid and its containers is a critical final step in the handling process. Improper disposal can lead to environmental contamination and potential health hazards.

Waste Collection:

  • All waste material, including unused product and contaminated consumables (e.g., gloves, wipes), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be kept closed except when adding waste.

Disposal Procedure:

  • Chemical waste should be managed through an approved hazardous waste program.[3]

  • Do not dispose of D(-)-2-Amino-7-phosphonoheptanoic acid down the sink or in the regular trash.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this chemical. They will provide information on proper labeling, storage of waste, and pickup schedules.

  • Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

In Case of a Spill:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don the appropriate PPE as outlined above.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS office.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-AP7
Reactant of Route 2
D-AP7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.